molecular formula C17H16O7 B161669 Sulochrin CAS No. 519-57-3

Sulochrin

Cat. No.: B161669
CAS No.: 519-57-3
M. Wt: 332.3 g/mol
InChI Key: YJRLSCDUYLRBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulochrin (CAS 519-57-3) is a phenolic natural product sourced from the culture broth of Aspergillus species. This compound has demonstrated significant bioactivity in scientific research, making it a valuable tool for investigating various biological pathways. Research indicates that this compound is a potent inhibitor of Hepatitis C Virus (HCV) entry into host hepatocytes, acting in a dose-dependent manner for multiple genotypes without apparent cytotoxicity. This makes it a promising candidate for studying novel antiviral strategies, particularly when used in combination with interferon or protease inhibitors, with which it shows synergistic effects. Furthermore, this compound exhibits marked anti-inflammatory properties by potently inhibiting various effector functions of eosinophils, which play a key role in allergic diseases. Studies show it inhibits eosinophil degranulation, superoxide anion production, leukotriene C4 release, and interleukin-8 production. It also abolishes platelet-activating factor (PAF) and leukotriene B4 (LTB4)-induced eosinophil chemotaxis both in vitro and in vivo. Additionally, this compound and its derivatives possess inherent antifungal and antibacterial activities. Supplied as a powder with a purity of >=98%, this compound is offered for research applications only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRLSCDUYLRBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199860
Record name Sulochrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-57-3
Record name Sulochrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulochrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulochrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULOCHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanisms of action for the fungal metabolite, sulochrin. It details the compound's multifaceted biological activities, including its roles in enzyme inhibition, receptor modulation, and the disruption of key cellular processes. This document synthesizes available quantitative data, outlines detailed experimental protocols for cited assays, and visualizes the compound's impact on signaling pathways.

Core Mechanisms of Action

This compound, a benzophenone (B1666685) originally isolated from fungi such as Aspergillus and Penicillium species, exhibits a range of biological activities.[1] Its primary mechanisms of action are centered on the inhibition of α-glucosidase, antagonism of the Aryl Hydrocarbon Receptor (AhR), inhibition of Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis, and suppression of eosinophil activity. These diverse effects position this compound and its derivatives as compounds of interest for therapeutic development in metabolic diseases, inflammatory conditions, and oncology.

α-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can reduce postprandial hyperglycemia, making it a potential therapeutic agent for type 2 diabetes.[2][3][4] Kinetic studies have revealed that this compound exhibits different modes of inhibition depending on the source of the enzyme. It acts as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of rat intestine α-glucosidase.[2]

Aryl Hydrocarbon Receptor (AhR) Antagonism

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as CYP1A1, and plays a role in viral life cycles and inflammatory responses.[5][6] this compound has been shown to act as an antagonist of the AhR.[6] This is in contrast to its 2'-O-methyl derivative, methylthis compound, which acts as a partial agonist.[5][7] The antagonistic activity of this compound on AhR is linked to anti-inflammatory and antiviral properties, including the inhibition of Hepatitis C Virus (HCV) production.[5][6]

Anti-Angiogenic Effects via VEGF Inhibition

This compound demonstrates anti-angiogenic properties by inhibiting the activity of Vascular Endothelial Growth Factor (VEGF). Specifically, it has been shown to inhibit the VEGF-induced capillary-like tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[8] VEGF is a critical signaling protein that promotes the growth of new blood vessels. Its signaling cascade involves the activation of VEGFR-2, which triggers downstream pathways like PLCγ-PKC-Raf-MEK-MAPK for proliferation and PI3K-Akt for cell survival.[9][10] By disrupting this process, this compound presents potential as an anti-cancer agent.

Inhibition of Eosinophil Activation and Chemotaxis

Eosinophils are key players in the pathophysiology of allergic diseases. This compound has been shown to be a potent inhibitor of various eosinophil effector functions.[11] It inhibits the release of eosinophil-derived neurotoxin (EDN) stimulated by agents like secretory IgA (sIgA), IgG, and platelet-activating factor (PAF). Furthermore, this compound suppresses eosinophil superoxide (B77818) production, leukotriene C4 release, IL-8 production, and chemotaxis.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: α-Glucosidase Inhibition Data

Enzyme SourceThis compound IC50 (µM)Inhibition ModeReference CompoundReference IC50 (µM)
Yeast α-glucosidase133.79Non-competitiveAcarbose-
Rat Intestine α-glucosidase144.59UncompetitiveAcarbose67.93

Data sourced from Dewi R. T., et al., 2018.[2][12]

Table 2: Eosinophil Degranulation Inhibition Data

StimulantThis compound IC50 (µM)Measured Endpoint
sIgA-beads0.75EDN Release
IgG-beads0.30EDN Release
Platelet-Activating Factor (PAF)0.03EDN Release

Data sourced from Ohashi H., et al., 1998.[11]

Table 3: Aryl Hydrocarbon Receptor (AhR) Modulation and Antiviral Activity

CompoundActivityAssay SystemQuantitative Effect
This compoundAhR AntagonistLuciferase Reporter Assay-
Methylthis compoundPartial AhR AgonistLuciferase Reporter AssayReduced HCV production to 45% at 40 µM

Data sourced from Mori M., et al., 2023.[5][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Glucosidase Inhibition Assay

This protocol is adapted from the methodology described for assessing the α-glucosidase inhibitory activity of this compound.[12]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.0).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae (yeast) or rat intestine in the phosphate buffer to a final concentration of 0.124 units/mL.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final concentrations ranging from 50-200 µg/mL in the assay.

    • Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 495 µL of the 0.1 M phosphate buffer.

    • Add 5 µL of the this compound solution (or DMSO for control).

    • Add 250 µL of the α-glucosidase enzyme solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 250 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 15 minutes.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding 1 mL of 0.2 M sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

    • For kinetic analysis, vary the substrate concentration in the presence of different fixed concentrations of this compound and analyze the data using Lineweaver-Burk plots.[2]

Aryl Hydrocarbon Receptor (AhR) Antagonism Luciferase Reporter Assay

This protocol outlines a cell-based luciferase reporter assay to determine the AhR antagonistic activity of this compound.[2][5][6][12][13]

  • Cell Culture and Seeding:

    • Culture an AhR reporter cell line (e.g., HepG2 cells stably transfected with a DRE-luciferase reporter plasmid) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a solution of a known AhR agonist (e.g., TCDD or MeBIO) at a concentration that elicits a submaximal response (EC80), predetermined in a separate agonist dose-response experiment.

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Immediately add 50 µL of the prepared AhR agonist solution to all wells (except for the vehicle control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay and Data Analysis:

    • Equilibrate the 96-well plate and a commercial luciferase assay reagent (e.g., ONE-Glo™) to room temperature.

    • Add 100 µL of the prepared luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

HUVEC Tube Formation Assay (Anti-Angiogenesis)

This protocol describes an in vitro assay to assess the anti-angiogenic potential of this compound by measuring the inhibition of endothelial cell tube formation.[1][3][14][15]

  • Preparation of Basement Membrane Extract (BME) Plates:

    • Thaw BME solution (e.g., Matrigel®) on ice at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in serum-free endothelial cell growth medium (EGM-2) to a concentration of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in serum-free EGM-2. Include a vehicle control (DMSO).

    • Pre-incubate the HUVEC suspension with the respective concentrations of this compound for 30 minutes at 37°C.

    • For positive control wells, add VEGF-A to the cell suspension at a final concentration of 20-50 ng/mL.

    • Carefully add 100 µL of the treated HUVEC suspension (2 x 10^4 cells) to each well of the BME-coated plate.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor tube formation in the positive control wells to determine the optimal incubation time.

    • Stain the cells with a viability dye like Calcein AM (2 µM) for 30 minutes for visualization.

  • Data Acquisition and Analysis:

    • Capture images from multiple fields of view per well using a fluorescence microscope.

    • Quantify tube formation using image analysis software, measuring parameters such as total tube length, number of branch points (nodes), and number of enclosed meshes.

    • Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-A stimulated control.

Eosinophil Degranulation Assay (EDN Release)

This protocol is for measuring the inhibitory effect of this compound on eosinophil degranulation by quantifying the release of eosinophil-derived neurotoxin (EDN).[11][16][17][18][19]

  • Eosinophil Isolation:

    • Isolate human eosinophils from the peripheral blood of healthy or allergic donors using standard methods such as density gradient centrifugation followed by negative selection with magnetic beads.

    • Resuspend the purified eosinophils (>98% purity) in RPMI-1640 medium without phenol (B47542) red.

  • Degranulation Assay:

    • In a 96-well plate, pre-incubate eosinophils (e.g., 5 x 10^5 cells/well) with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Induce degranulation by adding a stimulant such as platelet-activating factor (PAF, e.g., 1 µM), or Sepharose 4B beads coated with secretory IgA (sIgA) or IgG.

    • Incubate for 1-4 hours at 37°C and 5% CO2.

  • EDN Measurement:

    • Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant.

    • Quantify the concentration of EDN in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of EDN release for each this compound concentration compared to the stimulated control.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the known and putative signaling pathways affected by this compound.

Sulochrin_AhR_Pathway cluster_nucleus Nuclear Events This compound This compound Activated_AhR Activated AhR This compound->Activated_AhR Antagonism AhR_complex Cytosolic AhR Complex (AhR, HSP90, AIP, p23, c-SRC) AhR_complex->Activated_AhR Ligand Agonist (e.g., TCDD) Ligand->AhR_complex Binds & Activates Dimer AhR/ARNT Heterodimer Activated_AhR->Dimer Translocation & Dimerization Nucleus Nucleus ARNT ARNT ARNT->Dimer DRE Dioxin Response Element (DRE) Dimer->DRE Binds Gene_Expression Target Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Induces

Caption: this compound's antagonism of the Aryl Hydrocarbon Receptor (AhR) pathway.

Sulochrin_VEGF_Pathway cluster_downstream Downstream Signaling Cascades This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_MAPK Raf-MEK-MAPK Pathway PKC->Raf_MEK_MAPK Angiogenesis Angiogenesis (Tube Formation, Proliferation, Survival) Akt->Angiogenesis Raf_MEK_MAPK->Angiogenesis

Caption: this compound's inhibition of the VEGF signaling pathway.

Sulochrin_Eosinophil_Workflow Eosinophil Eosinophil Activation Eosinophil Activation Eosinophil->Activation Stimulant Stimulant (PAF, sIgA, IgG) Stimulant->Activation This compound This compound This compound->Activation Inhibition Degranulation Degranulation Activation->Degranulation Chemotaxis Chemotaxis Activation->Chemotaxis Other Other Effector Functions (O2-, LTC4, IL-8 Production) Activation->Other Inflammation Allergic Inflammation Degranulation->Inflammation Chemotaxis->Inflammation Other->Inflammation

Caption: Logical workflow of this compound's inhibition of eosinophil functions.

References

The Biological Activity of Sulochrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological activities of sulochrin, a fungal metabolite. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Introduction

This compound is a benzophenone (B1666685) derivative produced by various fungi, including species of Aspergillus and Penicillium.[1] It has garnered scientific interest due to its diverse range of biological activities. This guide consolidates the current understanding of this compound's effects on biological systems, with a focus on its antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the key biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Analogs
Compound/AnalogTest OrganismAssay TypeActivity MetricValueReference
Polluxochrin (this compound Dimer)Methicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC4.1 µM (2.9 µg/mL)[2]
Dioschrin (this compound Dimer)Methicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC4.9 µM (3.2 µg/mL)[2]
Castochrin (this compound Dimer)Methicillin-resistant Staphylococcus aureus (MRSA)Broth MicrodilutionMIC3.2 µM (2.0 µg/mL)[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 2: Cytotoxic Activity of this compound and its Analogs
Compound/AnalogCell LineAssay TypeActivity MetricValueReference
Polluxochrin (this compound Dimer)MIA PaCa-2 (Pancreatic cancer)Not SpecifiedIC5050.8 µM[2]
Dioschrin (this compound Dimer)MIA PaCa-2 (Pancreatic cancer)Not SpecifiedIC5030.3 µM[2]
Castochrin (this compound Dimer)MIA PaCa-2 (Pancreatic cancer)Not SpecifiedIC5029.3 µM[2]

Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%.

Table 3: α-Glucosidase Inhibitory Activity of this compound and its Derivatives
CompoundEnzyme SourceInhibition ModeActivity MetricValue (µM)Reference
This compoundYeastNon-competitiveIC50133.79[2]
This compoundRat IntestineUncompetitiveIC50144.59[2]
Dibromo-sulochrinYeastNot SpecifiedIC50122.65[2]
Tribromo-sulochrinYeastNot SpecifiedIC5049.08[2]

Key Signaling Pathways Modulated by this compound

This compound and its derivatives have been shown to interact with and modulate key cellular signaling pathways, notably the Aryl Hydrocarbon Receptor (AhR) pathway and pathways related to angiogenesis.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound and its methylated form, methylthis compound, have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] Depending on the specific derivative, they can act as partial agonists or antagonists.[3] This interaction has implications for its anti-inflammatory and antiviral activities.[3]

The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR complex, which leads to its translocation to the nucleus, dimerization with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2-p23 complex This compound->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational change ARNT ARNT AhR_active->ARNT Translocation AhR_ARNT AhR-ARNT heterodimer AhR_active->AhR_ARNT Dimerizes with ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds to Target_Genes Target Genes (e.g., CYP1A1, IL-22) XRE->Target_Genes Regulates transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Anti-inflammatory/ Antiviral Effects Proteins->Biological_Response

Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway modulated by this compound.
Inhibition of VEGF-Induced Angiogenesis

This compound has been reported to be an anti-angiogenic agent by inhibiting Vascular Endothelial Growth Factor (VEGF).[6] While the precise mechanism of this compound's anti-VEGF activity is not fully elucidated, it is proposed to interfere with the VEGF signaling cascade, which is crucial for the proliferation, migration, and tube formation of endothelial cells. A key step in this pathway is the binding of VEGF to its receptor, VEGFR2, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as PI3K/Akt and MAPK/ERK.

VEGF_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits (Proposed) pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PI3K PI3K pVEGFR2->PI3K ERK ERK pVEGFR2->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis ERK->Angiogenesis

Proposed mechanism of this compound's inhibition of the VEGF signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature concerning this compound's biological activities.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of this compound in broth C Inoculate each dilution with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

General workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: Perform a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include positive (microbe, no drug) and negative (no microbe) controls.

  • Incubation: Incubate the plate under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Add MTT reagent to each well D->E F Incubate to allow formazan (B1609692) crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I Alpha_Glucosidase_Assay_Workflow cluster_incubation Pre-incubation cluster_reaction Reaction cluster_termination Termination & Readout A Mix this compound with α-glucosidase enzyme solution B Incubate for a short period A->B C Add substrate (e.g., pNPG) to initiate the reaction B->C D Incubate at 37°C C->D E Stop the reaction with a stop solution (e.g., Na2CO3) D->E F Measure the absorbance of the product (p-nitrophenol) E->F G Calculate percentage inhibition and IC50 F->G

References

A Technical Guide to the Natural Sources, Isolation, and Biosynthesis of Sulochrin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulochrin and its derivatives represent a class of fungal secondary metabolites with a range of biological activities, making them of significant interest to the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of the natural sources of these compounds, detailed methodologies for their isolation and purification, and an exploration of their biosynthetic pathways. Quantitative data on production yields are presented for comparative analysis, and key experimental workflows and regulatory signaling pathways are visualized to facilitate a deeper understanding of these complex biological processes.

Natural Sources of this compound and Its Derivatives

This compound and its related compounds are primarily produced by various species of filamentous fungi, most notably from the genera Aspergillus and Penicillium. These microorganisms synthesize a diverse array of secondary metabolites, with this compound and its derivatives being prominent constituents in certain species.

Key Fungal Producers:

  • Aspergillus terreus : This species is a well-documented producer of this compound and is also known for producing other commercially important secondary metabolites like lovastatin.[1][2] Solid-state fermentation (SSF) of A. terreus on substrates such as rice has been shown to yield significant quantities of this compound.[2]

  • Penicillium frequentans : This species has been identified as a source of this compound and a variety of its derivatives, including asterric acid, (+)-bisdechlorogeodin, questin, and questinol.

  • Alternaria sp. : An isolate of Alternaria has been reported to produce dimeric this compound derivatives with thioether linkages, such as polluxochrin, dioschrin, and castochrin.

  • Aspergillus wentii and Oidiodendron truncatum have also been reported to produce this compound.

Quantitative Yields of this compound and Derivatives

The production of this compound and its derivatives can vary significantly depending on the fungal species, strain, and cultivation conditions. Solid-state fermentation (SSF) has been noted to be an effective method for producing these compounds.[1] The following table summarizes available quantitative data from the literature.

CompoundProducing OrganismFermentation MethodSubstrateYieldReference
This compoundAspergillus terreusSolid-State FermentationRiceup to 11.46 mg/g[2]
Geodin (B1663089)Aspergillus sp. (marine-derived)Solid CultureRice with 2.0% NaCl137.2 mg/L[3]
Asterric AcidAspergillus sp. (soft coral-derived)Solid CultureRice (no NaCl)650 mg/L[4]
CitrininPenicillium chrysogenumSubmerged FermentationPotato Dextrose Broth~530 mg/L

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound and its derivatives from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

General Extraction Protocol
  • Fermentation and Biomass Collection : The producing fungal strain is cultivated on a suitable solid or in a liquid medium. For solid-state fermentation, the entire fermented substrate containing the fungal biomass is harvested. For submerged fermentation, the mycelia are separated from the culture broth by filtration.

  • Solvent Extraction : The fungal biomass and/or culture filtrate is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[2] The extraction is typically performed at room temperature with agitation to ensure maximum recovery of the target compounds.

  • Concentration : The organic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

Silica (B1680970) Gel Column Chromatography:

This is a primary method for the initial fractionation of the crude extract.

  • Stationary Phase : Silica gel (e.g., 230-400 mesh).

  • Column Preparation : A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column. A small layer of sand can be added to the top and bottom of the silica gel bed to prevent disturbance.

  • Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.

  • Elution : A gradient of solvents with increasing polarity is used to elute the compounds. A common gradient system is n-hexane-ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

Preparative High-Performance Liquid Chromatography (HPLC):

For final purification to obtain high-purity compounds, preparative HPLC is often employed.

  • Column : A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase : A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is commonly used. The gradient starts with a higher proportion of water, and the concentration of the organic solvent is gradually increased.

  • Detection : A UV detector is used to monitor the elution of compounds.

  • Fraction Collection : Fractions corresponding to the peaks of interest are collected.

Biosynthesis of this compound and Its Derivatives

The biosynthesis of this compound and its derivatives originates from the polyketide pathway. The core structure is assembled by a type I iterative polyketide synthase (PKS).

The Emodin (B1671224) Anthrone (B1665570) Polyketide Synthase

The initial step in the biosynthesis of this compound and the related compound geodin is catalyzed by an emodin anthrone polyketide synthase (PKS).[5][6] This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to produce emodin anthrone.

Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC).[7] The BGC for this compound/geodin includes the PKS gene as well as genes for tailoring enzymes such as oxygenases, methyltransferases, and halogenases that modify the initial polyketide backbone to generate the final diverse structures.

Signaling Pathways and Regulation

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While a specific signaling pathway dedicated solely to this compound has not been fully elucidated, the general mechanisms of secondary metabolism regulation in Aspergillus provide a framework for understanding its control.

Global Regulators: LaeA and the Velvet Complex
  • LaeA : This is a master regulator of secondary metabolism in many filamentous fungi. LaeA is a methyltransferase that is part of a larger protein complex and is generally required for the expression of numerous secondary metabolite gene clusters.

  • Velvet Complex (VeA, VelB, VosA) : These proteins form a complex that interacts with LaeA to regulate both fungal development and secondary metabolism in response to light. The VeA/VelB/LaeA complex is a key player in controlling the expression of BGCs.

The diagram below illustrates a generalized signaling pathway for the regulation of a polyketide synthase gene cluster in Aspergillus, which can be considered a model for this compound biosynthesis regulation.

G Generalized Signaling Pathway for PKS Gene Cluster Regulation Signal Environmental Signals (e.g., Light, Nutrients, pH) Receptors Cellular Receptors Signal->Receptors Signal_Transduction Signal Transduction Cascades (e.g., MAPK pathways) Receptors->Signal_Transduction Global_Regulators Global Regulators (e.g., LaeA, Velvet Complex) Signal_Transduction->Global_Regulators Pathway_Specific_TF Pathway-Specific Transcription Factor Global_Regulators->Pathway_Specific_TF Activates/Represses PKS_Gene_Cluster This compound/Geodin Biosynthetic Gene Cluster Pathway_Specific_TF->PKS_Gene_Cluster Binds to promoter regions PKS_Gene PKS Gene Tailoring_Enzyme_Genes Tailoring Enzyme Genes Biosynthesis Biosynthesis of this compound and Derivatives PKS_Gene->Biosynthesis Tailoring_Enzyme_Genes->Biosynthesis

Generalized signaling pathway for PKS gene cluster regulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the discovery, isolation, and characterization of this compound and its derivatives from a fungal source.

G Experimental Workflow for this compound and Derivatives Start Fungal Strain Selection (e.g., Aspergillus terreus) Fermentation Solid-State or Submerged Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Initial_Screening Initial Screening (TLC, LC-MS) Crude_Extract->Initial_Screening Column_Chromatography Silica Gel Column Chromatography Initial_Screening->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Pure this compound and Derivatives HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity Bioactivity Assays Pure_Compounds->Bioactivity

Experimental workflow for this compound and its derivatives.

Conclusion

This compound and its derivatives are a fascinating group of fungal polyketides with potential applications in drug discovery and development. A thorough understanding of their natural sources, efficient isolation and purification protocols, and the underlying biosynthetic and regulatory mechanisms is crucial for harnessing their full potential. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to facilitate further investigation into these promising natural products.

References

Sulochrin: A Fungal Metabolite with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a naturally occurring benzophenone (B1666685) derivative, first isolated from the fungus Aspergillus terreus. It has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, anti-angiogenic, and weak cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its synthesis and key biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate, is characterized by a benzophenone core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueReference(s)
IUPAC Name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate[1]
CAS Number 519-57-3[1]
Molecular Formula C₁₇H₁₆O₇[1]
Molecular Weight 332.31 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O[1]
InChI InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3[1]
InChIKey YJRLSCDUYLRBIZ-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueReference(s)
Physical State Solid
Melting Point Not available
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.
LogP 2.9[1]
pKa Not available
Table 3: Spectroscopic Data for this compound
Spectroscopic DataDetailsReference(s)
¹³C NMR Spectral data available in public databases.
GC-MS Spectral data available in public databases.[1]
LC-MS Precursor m/z: 331.0823 ([M-H]⁻)[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological effects, primarily centered around anti-inflammatory and anti-angiogenic activities.

Anti-Angiogenic Activity

This compound has been shown to inhibit the formation of capillary-like tube structures by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). This suggests a potential role for this compound in targeting angiogenesis, a critical process in tumor growth and metastasis. While the precise molecular mechanism is not fully elucidated, it is hypothesized that this compound may interfere with the VEGF signaling cascade. The binding of VEGF to its receptor, VEGFR2, typically activates downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound's inhibitory effect likely involves the modulation of one or more key components within these pathways.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK This compound This compound This compound->VEGFR2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation

Figure 1: Proposed Inhibition of VEGF Signaling by this compound.
Anti-inflammatory Activity

This compound has demonstrated potent inhibitory effects on the activation of eosinophils, a type of white blood cell implicated in allergic inflammation and asthma.[2] It has been shown to inhibit eosinophil degranulation, superoxide (B77818) production, and chemotaxis.[2] The activation of eosinophils is a complex process involving various signaling pathways, including the PI3K/Akt and MAPK pathways, which are triggered by stimuli such as cytokines and chemokines. The inhibitory action of this compound on eosinophil function suggests its potential as a therapeutic agent for eosinophil-mediated inflammatory diseases.

Eosinophil_Activation_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines) Receptor Receptor Stimuli->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK This compound This compound This compound->Receptor Inhibition Activation Eosinophil Activation (Degranulation, Chemotaxis) PI3K_Akt->Activation MAPK->Activation

Figure 2: Proposed Inhibition of Eosinophil Activation by this compound.
Other Biological Activities

Studies on this compound and its derivatives have revealed a broader spectrum of biological activities. Its methylated analog, methylthis compound, has been identified as a partial agonist of the aryl hydrocarbon receptor (AhR), suggesting a role in modulating immune responses and potentially in antiviral and anti-inflammatory activities. This compound itself has been reported to possess weak cytotoxic activity against certain cancer cell lines.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process involving the acylation of an orcinol (B57675) derivative. The following is a representative protocol based on published methods.[3]

Materials:

  • Orcinol

  • Methyl orsellinate

  • Trifluoroacetic anhydride (B1165640)

  • Pyridine

  • Appropriate solvents (e.g., anhydrous diethyl ether, dichloromethane)

  • Reagents for photo-Fries rearrangement (if applicable)

  • Standard laboratory glassware for organic synthesis

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Preparation of the Depside Intermediate:

    • Dissolve methyl orsellinate and a suitable protected orcinol derivative in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether.

    • Add trifluoroacetic anhydride dropwise to the cooled solution with stirring.

    • Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction mixture by washing with aqueous sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

    • Purify the resulting depside by column chromatography on silica (B1680970) gel.

  • Photo-Fries Rearrangement (if applicable):

    • Dissolve the purified depside in a suitable solvent in a quartz reaction vessel.

    • Irradiate the solution with a high-pressure mercury lamp while maintaining a constant temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture and purify the resulting benzophenone derivative by column chromatography.

  • Trifluoroacetic Anhydride-Catalysed Acylation:

    • Alternatively, dissolve orcinol and methyl orsellinate in a suitable solvent.

    • Add trifluoroacetic anhydride and a catalytic amount of a strong acid.

    • Heat the reaction mixture under reflux and monitor its progress by TLC.

    • After completion, cool the reaction mixture and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with reported values.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Orcinol Orcinol Acylation Trifluoroacetic Anhydride- Catalysed Acylation Orcinol->Acylation MethylOrsellinate Methyl Orsellinate MethylOrsellinate->Acylation Purification1 Column Chromatography Acylation->Purification1 This compound This compound Purification1->this compound Characterization Spectroscopic Characterization This compound->Characterization

Figure 3: General Workflow for the Synthesis of this compound.
VEGF-Induced Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Vascular Endothelial Growth Factor (VEGF)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating:

    • Thaw BME on ice.

    • Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

    • Prepare different concentrations of this compound in EGM. Include a vehicle control (DMSO).

    • Add VEGF to the cell suspensions to a final concentration of 50 ng/mL (except for the negative control).

    • Add the HUVEC suspension containing VEGF and the respective concentrations of this compound to the BME-coated wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • Monitor tube formation periodically using an inverted microscope.

    • Capture images of the tube networks at the desired time point.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software.

    • Calculate the percentage of inhibition of tube formation by this compound relative to the VEGF-treated control.

Eosinophil Degranulation Assay

This assay measures the inhibitory effect of this compound on the release of granular contents from activated eosinophils.

Materials:

  • Human eosinophils (isolated from peripheral blood)

  • RPMI 1640 medium

  • Stimulating agent (e.g., opsonized Sephadex beads, C5a, or PAF)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Reagents for measuring eosinophil peroxidase (EPO) or eosinophil-derived neurotoxin (EDN) activity (e.g., ELISA kit)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Isolate eosinophils from human peripheral blood using standard methods.

    • Resuspend the purified eosinophils in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Treatment and Stimulation:

    • Pre-incubate the eosinophils with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add the stimulating agent to the wells to induce degranulation.

  • Incubation and Supernatant Collection:

    • Incubate the plate at 37°C for 1-4 hours.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatants.

  • Quantification of Degranulation:

    • Measure the amount of EPO or EDN in the supernatants using a specific ELISA or enzymatic assay.

    • Calculate the percentage of inhibition of degranulation by this compound compared to the stimulated control.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and anti-angiogenic properties. Its ability to modulate key signaling pathways involved in these processes makes it an attractive candidate for further investigation in the context of cancer, allergic diseases, and other inflammatory conditions. The experimental protocols provided in this guide offer a framework for researchers to synthesize and evaluate the biological activities of this compound and its analogs, paving the way for the development of novel therapeutics. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

In Vitro Cytotoxicity of Sulochrin: An Analysis of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a bis-diphenyl ether metabolite produced by various fungi, including Aspergillus and Penicillium species. While numerous secondary metabolites from these fungal genera have been investigated for their cytotoxic potential against cancer cell lines, a comprehensive body of research specifically detailing the in vitro cytotoxic effects of this compound on cancer cells is notably limited in the public domain. This technical guide aims to synthesize the currently available information regarding the in vitro bioactivity of this compound and its close derivatives, highlighting the existing knowledge gaps and providing a framework for future research.

Quantitative Data on Cytotoxicity

Due to the lack of specific IC50 values for this compound across various cancer cell lines, a quantitative comparison table cannot be constructed at this time. This represents a significant gap in the understanding of this compound's potential as an anticancer agent.

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not explicitly described in the available literature. However, standard methodologies for in vitro cytotoxicity screening of fungal extracts and their isolated compounds are well-established. The following represents a generalized workflow that would be applicable for future studies on this compound.

General Experimental Workflow for this compound Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis sulochrin_isolation This compound Isolation & Purification treatment Cell Treatment with Varying this compound Concentrations sulochrin_isolation->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay ros_assay ROS Detection (e.g., DCFH-DA) treatment->ros_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay data_analysis IC50 Determination & Statistical Analysis viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis cell_cycle_assay->data_analysis

Caption: Generalized workflow for in vitro cytotoxicity assessment of this compound.

Key Methodologies (Hypothetical for this compound):

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) and a non-cancerous control cell line would be selected.

  • Cell Viability Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells would be seeded in 96-well plates, treated with a range of this compound concentrations for 24, 48, and 72 hours. The absorbance is then measured to determine the percentage of viable cells compared to an untreated control.

    • Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is also used to determine cell viability after treatment with the compound.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reactive Oxygen Species (ROS) Detection:

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This probe is used to measure intracellular ROS levels. An increase in fluorescence upon treatment with this compound would indicate the induction of oxidative stress.

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess if this compound induces cell cycle arrest.

Signaling Pathways

The specific signaling pathways modulated by this compound in the context of cytotoxicity remain uninvestigated. Based on the mechanisms of other cytotoxic fungal metabolites, potential pathways that could be affected by this compound and warrant investigation are the intrinsic and extrinsic apoptosis pathways and pathways related to oxidative stress.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

apoptosis_pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase This compound This compound ros Increased ROS This compound->ros bax Bax ros->bax activates bcl2 Bcl-2 ros->bcl2 inhibits cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The currently available scientific literature provides very limited insight into the in vitro cytotoxicity of this compound against cancer cells. While related compounds have shown some bioactivity, dedicated studies on this compound are necessary to elucidate its potential as an anticancer agent. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of this compound across a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the induction of apoptosis, generation of reactive oxygen species, and effects on the cell cycle.

  • Signaling Pathway Analysis: Identifying and characterizing the specific molecular targets and signaling pathways modulated by this compound in cancer cells.

A comprehensive investigation into these areas is crucial to unlock the potential therapeutic value of this compound in oncology.

References

Sulochrin: A Potent Modulator of Eosinophilic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulochrin, a diphenyl ether metabolite isolated from various fungi, has demonstrated significant anti-inflammatory properties, particularly in the context of eosinophil-mediated inflammation. Eosinophils are key effector cells in allergic diseases such as asthma, and their activation, degranulation, and recruitment to inflammatory sites are critical pathological events. This compound has been shown to be a potent inhibitor of several key functions of eosinophils, including the release of cytotoxic granule proteins, production of reactive oxygen species, synthesis of lipid mediators, and chemotaxis. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its effects on eosinophils. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this document presents hypothesized mechanisms of action based on its observed effects on eosinophil responses to specific inflammatory stimuli.

Quantitative Data on the Anti-inflammatory Effects of this compound

The inhibitory effects of this compound on various eosinophil functions have been quantified, providing valuable data for its potential as an anti-inflammatory agent. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Effects of this compound on Human Eosinophil Functions

Eosinophil FunctionStimulusIC50 Value (µM)Reference
Degranulation (EDN Release)sIgA-beads0.75[1]
IgG-beads0.30[1]
Platelet-Activating Factor (PAF)0.03[1]
Superoxide (B77818) (O₂⁻) ProductionsIgA-beadsNot specified, but inhibited[1]
Leukotriene C4 (LTC4) ReleasesIgA-beadsNot specified, but inhibited[1]
Interleukin-8 (IL-8) ProductionsIgA-beadsNot specified, but inhibited[1]
ChemotaxisPlatelet-Activating Factor (PAF)Abolished at 1 µM[1]

Table 2: In Vitro and In Vivo Inhibitory Effects of this compound on Eosinophil Chemotaxis

Assay TypeSpeciesChemoattractantThis compound ConcentrationEffectReference
In Vitro ChemotaxisGuinea PigLeukotriene B4 (LTB4)1 µMAbolished[1]
In Vivo InfiltrationGuinea PigLeukotriene B4 (LTB4)Not specified, but potent inhibitionPotently inhibited[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following are methodologies for the key experiments cited in the quantitative data tables. Disclaimer: The full text of the primary study on this compound's anti-eosinophil effects was not accessible. Therefore, the following protocols are based on established and widely used methods for these assays and may not reflect the exact procedures used in the cited study.

Isolation of Human Eosinophils

Eosinophils are typically isolated from the peripheral blood of healthy or allergic donors. A common method involves negative selection to remove other granulocytes, most notably neutrophils.

  • Anticoagulant Treatment: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Granulocyte Separation: Dextran sedimentation is used to separate erythrocytes from leukocytes.

  • Erythrocyte Lysis: Hypotonic lysis is performed to remove remaining red blood cells.

  • Negative Selection: The granulocyte suspension is incubated with anti-CD16 magnetic beads to deplete neutrophils.

  • Purity Assessment: The purity of the isolated eosinophils is determined by microscopic examination of stained cytospins (e.g., with Wright-Giemsa stain).

Eosinophil Degranulation Assay (EDN Release)

Eosinophil degranulation can be quantified by measuring the release of eosinophil-derived neurotoxin (EDN) into the cell supernatant.

  • Cell Plating: Isolated eosinophils are resuspended in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and plated in 96-well plates.

  • Pre-incubation with this compound: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Degranulation is induced by adding a stimulus such as PAF, sIgA-beads, or IgG-beads.

  • Incubation: The plates are incubated at 37°C for a period ranging from 30 minutes to 4 hours.

  • Supernatant Collection: The plates are centrifuged, and the cell-free supernatants are collected.

  • EDN Quantification: The concentration of EDN in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA).[2]

Superoxide (O₂⁻) Production Assay

The production of superoxide anions, a key feature of eosinophil activation, is commonly measured using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[3][4]

  • Reagent Preparation: A reaction mixture containing cytochrome c in a suitable buffer is prepared.

  • Cell Treatment: Isolated eosinophils are pre-incubated with this compound or vehicle, similar to the degranulation assay.

  • Assay Initiation: The cell suspension is mixed with the cytochrome c solution and the stimulus (e.g., sIgA-beads) in a 96-well plate. A parallel set of wells containing SOD is included as a negative control.

  • Absorbance Measurement: The change in absorbance at 550 nm is monitored over time using a microplate reader. The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.

Leukotriene C4 (LTC4) and Interleukin-8 (IL-8) Release Assays

The release of the lipid mediator LTC4 and the chemokine IL-8 are important indicators of eosinophil activation.

  • Cell Stimulation: Eosinophils are treated with this compound and stimulated as described in the degranulation assay protocol.

  • Supernatant Collection: After the incubation period, cell-free supernatants are collected.

  • Quantification: The concentrations of LTC4 and IL-8 in the supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[5][6]

In Vitro Eosinophil Chemotaxis Assay

The Boyden chamber assay is a standard method for assessing the chemotactic response of eosinophils.[7][8]

  • Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a microporous membrane.

  • Chemoattractant Addition: The lower chamber is filled with a solution containing a chemoattractant (e.g., PAF or LTB4).

  • Cell Loading: A suspension of eosinophils, pre-incubated with this compound or vehicle, is placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere to allow for cell migration through the membrane.

  • Cell Counting: After the incubation period, the membrane is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the membrane is counted microscopically.

In Vivo Eosinophil Infiltration Model

The anti-inflammatory effects of this compound on eosinophil recruitment can be assessed in an in vivo model, such as the guinea pig skin model.[1]

  • Animal Preparation: Hartley guinea pigs are used for this model.

  • Drug Administration: this compound or a vehicle control is administered, for example, via oral or intraperitoneal routes, at a specified time before the inflammatory challenge.

  • Induction of Inflammation: A chemoattractant, such as LTB4, is injected intradermally at specific sites on the dorsal skin of the guinea pigs.

  • Tissue Collection: After a defined period (e.g., 4-6 hours), the animals are euthanized, and the skin at the injection sites is excised.

  • Eosinophil Quantification: The excised skin is homogenized, and the eosinophil infiltration is quantified by measuring the activity of eosinophil peroxidase (EPO), an enzyme abundant in eosinophil granules.

Signaling Pathways and Visualizations

While the direct molecular targets of this compound in eosinophils have not been identified, its inhibitory effects on PAF and LTB4-induced responses suggest potential interference with the signaling pathways initiated by these mediators. The following diagrams illustrate the known inhibitory effects of this compound and the hypothesized signaling pathways it may target.

Confirmed Inhibitory Effects of this compound on Eosinophil Functions

G cluster_stimuli Inflammatory Stimuli cluster_effects Eosinophil Effector Functions PAF Platelet-Activating Factor (PAF) Degranulation Degranulation (EDN Release) Superoxide Superoxide Production LTC4 LTC4 Release IL8 IL-8 Production Chemotaxis Chemotaxis LTB4 Leukotriene B4 (LTB4) sIgA Secretory IgA (sIgA) IgG Immunoglobulin G (IgG) This compound This compound This compound->Degranulation This compound->Superoxide This compound->LTC4 This compound->IL8 This compound->Chemotaxis G start Isolate Eosinophils from Peripheral Blood preincubate Pre-incubate with This compound or Vehicle start->preincubate stimulate Add Inflammatory Stimulus (e.g., PAF, LTB4, sIgA) preincubate->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect Supernatant incubate->collect assay Quantify Inflammatory Mediator (e.g., EDN, O₂⁻, LTC4, IL-8) via ELISA or other assay collect->assay end Data Analysis assay->end G LTB4 Leukotriene B4 (LTB4) BLTR BLT1 Receptor LTB4->BLTR G_protein G-protein Activation BLTR->G_protein Lyn_kinase Lyn Kinase G_protein->Lyn_kinase MEK MEK Lyn_kinase->MEK ERK ERK MEK->ERK Chemotaxis Eosinophil Chemotaxis ERK->Chemotaxis This compound This compound This compound->Inhibition Inhibition->BLTR Inhibition->G_protein Inhibition->Lyn_kinase Inhibition->MEK Inhibition->ERK G PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR G_protein G-protein Activation PAFR->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Degranulation Eosinophil Degranulation Ca_PKC->Degranulation This compound This compound This compound->Inhibition Inhibition->PAFR Inhibition->G_protein Inhibition->PLC Inhibition->Ca_PKC

References

An In-depth Technical Guide to the α-Glucosidase Inhibition Mechanism of Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the α-glucosidase inhibition mechanism of sulochrin, a benzophenone (B1666685) derivative isolated from Aspergillus terreus. α-Glucosidase inhibitors are a critical class of therapeutic agents for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2][3][4] this compound has emerged as a promising natural compound with significant α-glucosidase inhibitory activity.[1][5] This document details the quantitative inhibitory data, kinetic mechanisms, experimental methodologies, and structural-activity relationships of this compound and its derivatives.

Quantitative Inhibition Data

The inhibitory potential of this compound and its brominated derivatives against α-glucosidase from different sources has been quantified through IC50 and kinetic constant (Ki) values. A lower IC50 or Ki value indicates greater inhibitory potency.

CompoundEnzyme SourceIC50 (µM)Ki (µM)Inhibition Type
This compound Yeast α-glucosidase133.79[1]187.63[1]Non-competitive[1]
Rat Intestine α-glucosidase144.59[1]27.13[1]Uncompetitive[1]
S. cerevisiae α-glucosidase-293.69[6]-
Dibromo-sulochrin Yeast α-glucosidase122.65[1]131.25[1]Mixed (Non-competitive/Uncompetitive)
Tribromo-sulochrin Yeast α-glucosidase49.08[1]117.20[1]Mixed (Non-competitive/Uncompetitive)
This compound-I S. cerevisiae α-glucosidase-12.03[6]-
Acarbose (Control) Rat Intestine α-glucosidase67.93--

Mechanism of Inhibition

The inhibitory mechanism of this compound against α-glucosidase has been elucidated through enzyme kinetics, binding assays, and computational docking studies.

2.1. Enzyme Kinetics

Kinetic studies using Lineweaver-Burk plots have revealed that this compound exhibits different modes of inhibition depending on the source of the α-glucosidase.

  • Yeast α-glucosidase: this compound acts as a non-competitive inhibitor .[1] This implies that this compound binds to a site on the enzyme distinct from the active site, and its binding does not prevent the substrate from binding to the active site. However, the enzyme-inhibitor-substrate complex is catalytically inactive.

  • Rat Intestine α-glucosidase: Against the mammalian enzyme, this compound demonstrates uncompetitive inhibition .[1] In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.

The brominated derivatives of this compound, dibromo-sulochrin and tribromo-sulochrin, were found to be mixed-type inhibitors, exhibiting characteristics of both non-competitive and uncompetitive inhibition against yeast α-glucosidase.[1]

Inhibition_Mechanisms cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1->ES1 + Substrate (S) EI1 Enzyme-Inhibitor (EI) E1->EI1 + Inhibitor (I) ES1->E1 k-1 ESI1 Enzyme-Substrate-Inhibitor (ESI) ES1->ESI1 + I P1 Product (P) ES1->P1 k_cat EI1->E1 EI1->ESI1 + S ESI1->ES1 ESI1->EI1 E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + Substrate (S) ES2->E2 k-1 ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + Inhibitor (I) P2 Product (P) ES2->P2 k_cat ESI2->ES2

Diagram illustrating non-competitive and uncompetitive inhibition pathways.

2.2. Binding Affinity

Radioligand binding assays (RBA) have been employed to determine the binding affinity of this compound to α-glucosidase.[5] A study using this compound-125I, a radiolabeled version of this compound, determined the dissociation constant (Kd) and maximum binding capacity (Bmax). The low Kd value of 26.316 nM indicates a high binding affinity of this compound for the α-glucosidase enzyme.[5][7][8] The Bmax was found to be 9.302 nM .[5][7][8]

2.3. Molecular Docking

Molecular docking studies have provided insights into the binding interactions between this compound and the active site of α-glucosidase from Saccharomyces cerevisiae.[6] These computational models suggest that this compound interacts with amino acid residues at the active site, although it does not bind to the catalytic center itself, which aligns with the non-competitive inhibition kinetics observed.[6][9] The presence of an iodine atom in this compound-I was found to significantly increase its binding affinity and inhibitory activity, as reflected by a much lower Ki value compared to the parent this compound.[6]

Experimental Protocols

3.1. In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methodologies to determine the percentage inhibition of α-glucosidase activity.[10][11][12]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8-7.0).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae or rat intestine in the phosphate buffer to a concentration of 0.2-0.5 U/mL.

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1-2.5 mM.

    • Dissolve this compound (and its derivatives) in DMSO to create stock solutions, then dilute to various concentrations with the phosphate buffer.

    • Prepare a 0.1-0.2 M sodium carbonate solution to stop the reaction.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test sample solution (this compound at various concentrations).

    • Add 80-100 µL of the α-glucosidase enzyme solution.

    • Pre-incubate the mixture at 37°C for 5-15 minutes.[10][12]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the reaction mixture at 37°C for 20-30 minutes.[10][11]

    • Terminate the reaction by adding 50-80 µL of the sodium carbonate solution.[10][12]

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (with DMSO instead of sample) and Abs_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) A1 Add Inhibitor (20 µL) P1->A1 A2 Add Enzyme (80-100 µL) A1->A2 A3 Pre-incubate (37°C, 5-15 min) A2->A3 A4 Add Substrate (pNPG, 20 µL) A3->A4 A5 Incubate (37°C, 20-30 min) A4->A5 A6 Stop Reaction (Na2CO3, 50-80 µL) A5->A6 D1 Measure Absorbance (405 nm) A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Workflow for the in vitro α-glucosidase inhibition assay.

3.2. Enzyme Kinetics Analysis

To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).[13]

  • Set up a matrix of experiments with at least 5-6 different substrate concentrations and 3-4 different inhibitor concentrations (including a zero-inhibitor control).

  • Measure the initial reaction rates (V₀) for each combination by monitoring the absorbance change over a short, linear period.

  • Construct a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.

  • Analyze the resulting plots:

    • Non-competitive: Vmax decreases, but Km remains unchanged. The lines on the plot will intersect on the x-axis.

    • Uncompetitive: Both Vmax and Km decrease. The lines on the plot will be parallel.

    • Mixed: Both Vmax and Km are affected, but to different extents. The lines will intersect at a point other than on an axis.

  • The inhibitor constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.

3.3. Radioligand Binding Assay (RBA) Protocol

This protocol provides a general outline for determining the binding affinity of this compound using a radiolabeled ligand.[5][7][8]

  • Synthesis of Radioligand: Synthesize this compound-125I from a this compound-I precursor via an isotope exchange method.[5][7]

  • Incubation:

    • In test tubes, combine the α-glucosidase enzyme preparation, a buffer solution containing 5% bovine serum albumin (BSA), and varying concentrations of the radioligand (this compound-125I).

    • For determining non-specific binding (NSB), a parallel set of tubes is prepared with a high concentration of unlabeled this compound to saturate the specific binding sites.

    • Incubate the mixtures for a defined period (e.g., 2 hours at 37°C) to allow binding to reach equilibrium.[5]

  • Separation: Separate the bound from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the enzyme-ligand complex.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding (TB).

    • A saturation binding curve is generated by plotting specific binding against the radioligand concentration.

    • The dissociation constant (Kd) and maximum binding capacity (Bmax) are determined by analyzing the saturation curve, often using a Scatchard or Rosenthal plot transformation.[5][8]

RBA_Workflow cluster_prep_rba Preparation cluster_assay_rba Binding Assay cluster_analysis_rba Data Analysis R1 Synthesize Radioligand (this compound-125I) B1 Incubate Enzyme with Varying [this compound-125I] R1->B1 B2 Parallel Incubation with Excess Unlabeled this compound (for NSB) R1->B2 B3 Separate Bound/Free Ligand (Filtration) B1->B3 B2->B3 B4 Quantify Radioactivity (Gamma Counter) B3->B4 AN1 Calculate Specific Binding (Total - NSB) B4->AN1 AN2 Generate Saturation Curve AN1->AN2 AN3 Determine Kd and Bmax (Scatchard/Rosenthal Plot) AN2->AN3

Workflow for the Radioligand Binding Assay (RBA).

Structure-Activity Relationship (SAR)

Preliminary SAR studies on this compound and its brominated derivatives have provided valuable insights:

  • Bromination Effect on Yeast α-glucosidase: The substitution of hydrogen atoms with bromine atoms on the this compound scaffold led to an increase in inhibitory activity against yeast α-glucosidase.[1] Tribromo-sulochrin (IC50 = 49.08 µM) was significantly more potent than both dibromo-sulochrin (IC50 = 122.65 µM) and the parent this compound (IC50 = 133.79 µM).[1]

  • Bromination Effect on Rat Intestine α-glucosidase: In contrast, the inhibitory activity of the brominated derivatives against rat intestine α-glucosidase was found to be decreased compared to this compound.[1] This highlights the importance of the enzyme source in SAR studies and suggests that different structural features may be required for optimal inhibition of yeast versus mammalian α-glucosidase.

Conclusion

This compound is a potent natural inhibitor of α-glucosidase, exhibiting distinct inhibition mechanisms against enzymes from different species.[1] Its non-competitive inhibition of yeast α-glucosidase and uncompetitive inhibition of mammalian α-glucosidase, coupled with a high binding affinity, make it a compelling lead compound.[1][5] The differential effects of bromination on its activity underscore the nuanced structural requirements for potent inhibition.[1] The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound-based compounds as novel therapeutics for the management of type 2 diabetes.

References

Sulochrin: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the fungal metabolite sulochrin, focusing on its multifaceted biological activities and potential as a lead compound for therapeutic development. It consolidates quantitative data from various studies, details the experimental protocols used for its evaluation, and visualizes key molecular pathways and workflows.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties, particularly against clinically relevant bacteria. Studies have focused on sulfur-containing dimers of this compound, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data
CompoundTarget OrganismMIC (µM)MIC (µg/mL)Reference
Polluxochrin (this compound Dimer 1)MRSA4.12.9[1]
Dioschrin (this compound Dimer 2)MRSA4.93.2[1]
Castochrin (this compound Dimer 3)MRSA3.22.0[1]
Chloramphenicol (Control)MRSA5.01.6[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound derivatives was determined using a standard broth microdilution method.

  • Preparation of Inoculum: A fresh culture of MRSA is grown on an appropriate medium (e.g., Tryptic Soy Agar) and incubated. Colonies are then used to prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth), adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (e.g., Polluxochrin, Dioschrin) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or measurement of optical density.

Visualization: General Workflow for Bioactive Metabolite Discovery

G cluster_0 Isolation & Purification cluster_1 Screening & Identification Fungus Fungal Culture (e.g., Alternaria sp.) Extract Solvent Extraction (e.g., EtOAc) Fungus->Extract Purify Chromatography (e.g., Silica Gel) Extract->Purify Bioassay Bioactivity Screening (e.g., MIC Assay) Purify->Bioassay Structure Structure Elucidation (NMR, MS, X-ray) Bioassay->Structure

Caption: Workflow from fungal culture to isolation and bioactivity screening.

Anticancer and Cytotoxic Activity

While exhibiting some antimicrobial effects, this compound derivatives have also been evaluated for their cytotoxicity against cancer cell lines. The activity appears to be moderate, suggesting a potential role as a scaffold for developing more potent analogues.

Quantitative Cytotoxicity Data
CompoundCell LineCell TypeIC50 (µM)Reference
Polluxochrin (this compound Dimer 1)MIA PaCa-2Pancreatic Cancer50.8[1]
Dioschrin (this compound Dimer 2)MIA PaCa-2Pancreatic Cancer30.3[1]
Castochrin (this compound Dimer 3)MIA PaCa-2Pancreatic Cancer29.3[1]
This compoundSKOV3, A2780Ovarian Cancer> 50[2]
Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MIA PaCa-2) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound dimers) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization: Potential Apoptotic Signaling Pathway

The cytotoxic activity of many natural products is mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.

G This compound This compound Derivative (Cytotoxic Stress) Bax Bax Activation Bcl-2 Inhibition This compound->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, a potential mechanism for this compound.

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant potential as a potent inhibitor of eosinophil effector functions, which are central to the pathophysiology of allergic diseases. Additionally, its derivatives have shown activity in modulating key inflammatory cytokines.

Quantitative Anti-inflammatory Data
Activity AssessedStimulantCell Type / ModelIC50 / EffectReference
Eosinophil Degranulation (EDN release)sIgA-beadsHuman Eosinophils0.75 µM[3]
Eosinophil Degranulation (EDN release)IgG-beadsHuman Eosinophils0.30 µM[3]
Eosinophil Degranulation (EDN release)PAFHuman Eosinophils0.03 µM[3]
Eosinophil ChemotaxisPAFHuman EosinophilsAbolished by 1 µM[3]
Eosinophil ChemotaxisLTB4Guinea Pig EosinophilsAbolished by 1 µM[3]
Eosinophil InfiltrationLTB4Guinea Pig Skin (in vivo)Potently inhibited[3]
IL-6 Production-RAW264.7 MacrophagesSuppressed (by Methylthis compound)[4]
Experimental Protocols
  • Eosinophil Isolation: Human eosinophils are purified from the peripheral blood of healthy or allergic donors using methods such as density gradient centrifugation followed by immunomagnetic negative selection.

  • Stimulation: Purified eosinophils are incubated with this compound at various concentrations before being stimulated with platelet-activating factor (PAF) or Sepharose beads coated with secretory IgA (sIgA) or IgG.

  • Degranulation Measurement: The release of eosinophil-derived neurotoxin (EDN) into the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.

  • IC50 Calculation: The concentration of this compound required to inhibit 50% of the stimulant-induced EDN release is calculated.

  • Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a microporous membrane.

  • Chemoattractant: A chemoattractant such as PAF or LTB4 is placed in the lower compartment.

  • Cell Treatment: Purified eosinophils are pre-incubated with this compound or a vehicle control and then placed in the upper compartment.

  • Migration and Quantification: The chamber is incubated for 1-2 hours to allow cells to migrate through the membrane toward the chemoattractant. The number of migrated cells on the lower side of the membrane is then quantified by microscopy after staining.

Visualization: IL-6 Signaling and Inflammation

Interleukin-6 (IL-6) is a key pro-inflammatory cytokine. Its signaling proceeds via the JAK/STAT pathway. This compound derivatives may interfere with its production.

G cluster_0 Intracellular Signaling LPS Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB This compound This compound Derivative This compound->NFkB Inhibits IL6_Gene IL-6 Gene Transcription NFkB->IL6_Gene IL6 IL-6 Production & Secretion IL6_Gene->IL6 Inflammation Inflammation IL6->Inflammation

Caption: Inhibition of IL-6 production pathway as an anti-inflammatory mechanism.

Antiviral Activity (Anti-HCV)

This compound and its O-methylated derivative, methylthis compound, have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in the lifecycle of the Hepatitis C Virus (HCV).

Quantitative Antiviral & AhR Activity Data
CompoundActivitySystemResultReference
This compoundAhR Ligand ActivityReporter Gene AssayAhR Antagonist[4]
Methylthis compoundAhR Ligand ActivityReporter Gene AssayPartial AhR Agonist[4]
Methylthis compoundAnti-HCV ActivityHCV-infected Huh-7.5.1 cellsReduced HCV production to 45% at 40 µM[4]
Experimental Protocol: HCV Production Assay
  • Cell Culture: Human hepatoma cells permissive for HCV replication (e.g., Huh-7.5.1) are cultured under standard conditions.

  • Infection & Treatment: Cells are infected with cell culture-produced HCV (HCVcc). Following infection, the cells are treated with various concentrations of the test compound (e.g., methylthis compound).

  • Supernatant Collection: At a set time post-infection (e.g., 72 hours), the cell culture supernatant, containing progeny virus particles, is collected.

  • Virus Titeration: The amount of infectious virus in the supernatant is quantified by titrating it on naive Huh-7.5.1 cells and determining the tissue culture infectious dose (TCID50) or by measuring HCV core protein levels via ELISA.

  • Data Analysis: The reduction in virus production is calculated relative to vehicle-treated control cells.

Visualization: this compound's Role in AhR Signaling and HCV

This compound acts as an AhR antagonist, which is proposed to inhibit HCV particle formation by downregulating the expression of target genes like CYP1A1.

G cluster_0 Nucleus This compound This compound AhR AhR This compound->AhR Antagonizes ARNT ARNT XRE XRE (Promoter Region) AhR->XRE Translocation & Dimerization ARNT->XRE CYP1A1 CYP1A1 Gene Expression XRE->CYP1A1 HCV HCV Particle Formation CYP1A1->HCV Supports

Caption: this compound as an AhR antagonist to inhibit HCV-related gene expression.

Anti-diabetic Activity (α-Glucosidase Inhibition)

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. This positions it as a potential therapeutic agent for managing post-prandial hyperglycemia in type 2 diabetes.

Quantitative α-Glucosidase Inhibition Data
Enzyme SourceInhibition TypeIC50 (µM)Kd (nM)Reference
Yeast α-glucosidaseNon-competitive133.79-[1]
Rat Intestine α-glucosidaseUncompetitive144.59-[1][5]
α-glucosidase (unspecified)Binding Affinity-26.316[6]
Experimental Protocols
  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 7.0), α-glucosidase enzyme from yeast or rat intestine, and various concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5-10 minutes.

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation & Measurement: The plate is incubated at 37°C. The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which produces a yellow color. The absorbance is measured kinetically or at a fixed time point at 405 nm.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

  • Radioligand Synthesis: this compound is labeled with a radioisotope (e.g., Iodine-125) to create a radioligand (this compound-125I).

  • Binding Reaction: A constant amount of α-glucosidase enzyme is incubated with increasing concentrations of the radioligand in a suitable buffer.

  • Separation: The enzyme-bound radioligand is separated from the free (unbound) radioligand, typically by filtration through a membrane that retains the enzyme.

  • Radioactivity Measurement: The radioactivity of the membrane (representing the bound fraction) is measured using a gamma counter.

  • Data Analysis: The dissociation constant (Kd), a measure of binding affinity, is calculated by analyzing the saturation binding curve.

Other Potential Therapeutic Uses

Anti-angiogenic Activity
  • Plate Coating: Wells of a 96-well plate are coated with a basement membrane extract (BME), such as Matrigel, and allowed to polymerize at 37°C.

  • Cell Preparation: HUVECs are cultured, harvested, and resuspended in a basal medium containing VEGF and various concentrations of this compound.

  • Seeding: The HUVEC suspension is seeded onto the polymerized BME.

  • Incubation: The plate is incubated for 4-18 hours, during which the endothelial cells align and form three-dimensional capillary-like networks.

  • Visualization & Quantification: The tube network is visualized and imaged using a microscope. The anti-angiogenic effect is quantified by measuring parameters such as total tube length, number of junctions, and number of loops, often using software like ImageJ.

VEGF-A binding to its receptor, VEGFR-2, initiates downstream signaling cascades (e.g., PI3K/Akt, PLCγ/MAPK) that are critical for angiogenesis. This compound's activity suggests it interferes with this pathway.

G cluster_0 Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K / Akt (Survival) VEGFR2->PI3K Activates PLCG PLCγ / MAPK (Proliferation) VEGFR2->PLCG Activates This compound This compound This compound->VEGFR2 Inhibits Pathway Angiogenesis Angiogenesis (Tube Formation) PI3K->Angiogenesis PLCG->Angiogenesis

Caption: this compound likely inhibits angiogenesis by disrupting VEGFR-2 signaling.

Antioxidant Activity

This compound has been noted for its antioxidant activities, though specific quantitative studies are less common in the primary literature reviewed. The potential can be readily evaluated using standard assays.

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol. This solution has a deep violet color with a maximum absorbance around 517 nm.

  • Reaction: Various concentrations of this compound are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid) is used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: If this compound donates a hydrogen atom to the DPPH radical, the solution's color fades to yellow. The decrease in absorbance at 517 nm is measured using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and an IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

References

No Scientific Evidence Found for Anti-Angiogenic Activity of Sulochrin via VEGF Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no studies were identified that investigate or demonstrate the anti-angiogenic activity of the compound sulochrin, specifically through the inhibition of Vascular Endothelial Growth Factor (VEGF). Therefore, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational research on this specific topic.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGF signaling pathway is a key regulator of angiogenesis, making it a primary target for anti-cancer therapies. Numerous compounds have been investigated for their ability to inhibit this pathway and thus prevent tumor-associated blood vessel formation.

However, based on the current body of scientific publications, this compound has not been reported to be among the compounds studied for anti-angiogenic properties. The research that is available focuses on other biological activities of this compound, but its effects on angiogenesis and the VEGF pathway remain unexplored.

For researchers, scientists, and drug development professionals interested in the field of anti-angiogenic therapies, the focus remains on well-documented inhibitors of the VEGF signaling pathway. These include monoclonal antibodies that target VEGF-A, and small molecule tyrosine kinase inhibitors that block the intracellular signaling of VEGF receptors.

A general overview of the methodologies used to assess anti-angiogenic activity is provided below for informational purposes. These are standard assays used in the field and would be applicable to the study of any novel compound, should research into this compound's anti-angiogenic potential be undertaken in the future.

General Experimental Protocols for Assessing Anti-Angiogenic Activity

Should a compound like this compound be investigated for anti-angiogenic effects, a standard series of in vitro and in vivo assays would be employed.

In Vitro Assays
  • Endothelial Cell Proliferation Assay: To determine the effect of the compound on the growth of endothelial cells, which form the lining of blood vessels.

  • Endothelial Cell Migration Assay (Wound Healing or Transwell Assay): To assess the compound's ability to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.

  • Tube Formation Assay: To evaluate the compound's effect on the ability of endothelial cells to form capillary-like structures in a gel matrix.

  • Western Blot Analysis: To measure the levels of key proteins in the VEGF signaling pathway, such as phosphorylated VEGFR2, Akt, and ERK, to determine if the compound inhibits their activation.

In Vivo Assays
  • Chick Chorioallantoic Membrane (CAM) Assay: A model to observe the effect of a compound on the formation of new blood vessels in a living embryo.

  • Matrigel Plug Assay in Mice: To assess the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the test compound.

  • Tumor Xenograft Models: To evaluate the effect of the compound on tumor growth and angiogenesis in a living animal model.

Visualizing Angiogenesis Research Workflows

Below are generalized diagrams representing a typical experimental workflow for screening anti-angiogenic compounds and the canonical VEGF signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Library Compound Library Endothelial Cell Proliferation Assay Endothelial Cell Proliferation Assay Compound Library->Endothelial Cell Proliferation Assay Endothelial Cell Migration Assay Endothelial Cell Migration Assay Compound Library->Endothelial Cell Migration Assay Tube Formation Assay Tube Formation Assay Compound Library->Tube Formation Assay Hit Identification Hit Identification Endothelial Cell Proliferation Assay->Hit Identification Endothelial Cell Migration Assay->Hit Identification Tube Formation Assay->Hit Identification Western Blot (VEGF Pathway) Western Blot (VEGF Pathway) Hit Identification->Western Blot (VEGF Pathway) Kinase Assays Kinase Assays Hit Identification->Kinase Assays Lead Compound Lead Compound Western Blot (VEGF Pathway)->Lead Compound Kinase Assays->Lead Compound CAM Assay CAM Assay Lead Compound->CAM Assay Matrigel Plug Assay Matrigel Plug Assay Lead Compound->Matrigel Plug Assay Tumor Xenograft Model Tumor Xenograft Model Lead Compound->Tumor Xenograft Model Preclinical Candidate Preclinical Candidate CAM Assay->Preclinical Candidate Matrigel Plug Assay->Preclinical Candidate Tumor Xenograft Model->Preclinical Candidate

Caption: Generalized workflow for anti-angiogenic drug discovery.

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Survival Cell Survival mTOR->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGF signaling pathway in endothelial cells.

Methodological & Application

Application Notes and Protocols for Sulochrin Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the extraction, purification, and quantification of sulochrin from fungal cultures. The protocols detailed below are based on established methodologies for the solid-state fermentation of Aspergillus terreus and subsequent downstream processing.

Introduction

This compound is a diphenyl ether metabolite produced by various fungi, including Aspergillus terreus and Alternaria sp.. It is a known co-metabolite in lovastatin (B1675250) fermentations and has garnered interest for its potential biological activities, including as an α-glucosidase inhibitor.[1] The efficient extraction and purification of this compound are crucial for further research into its therapeutic applications. This application note provides detailed protocols for lab-scale production and isolation of this compound.

Data Presentation

This compound Production Profile

The production of this compound by Aspergillus terreus via solid-state fermentation (SSF) on a rice substrate typically follows the profile outlined below. The data represents the yield of this compound over an 11-day incubation period.[2]

Fermentation DayThis compound Yield (mg/g of dry substrate)
40.60
51.46
63.20
74.80
85.26
94.50
103.80
113.11

Table 1: Typical production timeline of this compound from A. terreus in solid-state fermentation.

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation of Aspergillus terreus on a rice substrate for the production of this compound.

Materials:

  • Aspergillus terreus pure culture

  • Rice

  • Distilled water

  • Erlenmeyer flasks or fermentation trays

  • Autoclave

  • Incubator

Protocol:

  • Substrate Preparation:

    • Wash 1 kg of rice twice with water and drain.[2]

    • Add an equal amount of water (1:1 w/v) to the rice in fermentation trays or flasks.[2]

    • Autoclave the substrate at 121°C for 15-30 minutes to ensure sterility.[2][3]

    • Allow the substrate to cool to room temperature.

  • Inoculation:

    • Prepare a spore suspension or use an agar (B569324) plug of an actively growing A. terreus culture.

    • Inoculate the sterilized rice substrate with the fungal culture under aseptic conditions. A 5% (v/w) inoculum is recommended.[2]

    • Mix the inoculum thoroughly with the substrate.

  • Incubation:

    • Incubate the inoculated substrate at 28-30°C for 8-11 days.[2] The optimal production of this compound is typically observed around day 8.[2]

This compound Extraction

This protocol details the extraction of this compound from the fermented solid substrate using ethyl acetate (B1210297).

Materials:

  • Fermented rice substrate

  • Ethyl acetate

  • Orbital shaker

  • Buchner funnel and filter paper

  • Rotary evaporator

Protocol:

  • Harvesting:

    • After the incubation period, harvest the fungal biomass.

  • Solvent Extraction:

    • Transfer the fermented substrate to a large Erlenmeyer flask.

    • Add ethyl acetate to the substrate at a ratio of 3:1 (v/w) (e.g., 300 mL of ethyl acetate for 100 g of fermented rice).[2]

    • Place the flask on an orbital shaker and agitate at 150 rpm for 24 hours at room temperature.[2]

  • Filtration and Concentration:

    • Separate the ethyl acetate extract from the solid residue by filtration through a Buchner funnel.

    • Wash the solid residue with a small volume of fresh ethyl acetate to recover any remaining this compound.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude brown paste.[2]

This compound Purification

This protocol describes a two-step column chromatography process for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (60-120 mesh)

  • Chromatography column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Protocol:

  • Initial Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a 10% ethyl acetate in n-hexane solution.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

    • Collect fractions and monitor them by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualize under a UV lamp.

    • Pool the fractions containing this compound.

  • Re-chromatography:

    • Concentrate the pooled fractions containing this compound.

    • Perform a second round of silica gel column chromatography on the concentrated fractions.

    • Use a stepwise gradient of n-hexane and ethyl acetate, starting from a lower polarity (e.g., 70% n-hexane in ethyl acetate) to 100% ethyl acetate.

    • Collect fractions and analyze by TLC to identify and pool the pure this compound fractions.

    • Evaporate the solvent to obtain purified this compound.

Quantitative Analysis by HPLC

This protocol provides a general method for the quantification of this compound in the purified extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified this compound sample

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and UV or MS detector

Protocol:

  • Sample Preparation:

    • Dissolve the purified this compound extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2 mm, 3 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 100% over 20-30 minutes.

    • Flow Rate: 0.2-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength or by mass spectrometry (MS) for higher specificity and sensitivity. For MS detection, monitor the specific m/z for this compound.

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Inject the prepared sample and determine the concentration based on the peak area relative to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Aspergillus terreus originates from the polyketide pathway, starting with the emodin (B1671224) anthrone (B1665570) polyketide synthase (PKS).[2][4] The pathway is believed to proceed through the key intermediates emodin and questin.[5]

Sulochrin_Biosynthesis PKS Emodin Anthrone Polyketide Synthase Emodin_Anthrone Emodin Anthrone PKS->Emodin_Anthrone Polyketide synthesis Emodin Emodin Emodin_Anthrone->Emodin Oxidation Questin Questin Emodin->Questin Methylation This compound This compound Questin->this compound Oxidative cleavage

Caption: Simplified proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Extraction

The following diagram illustrates the complete workflow from fungal fermentation to purified this compound.

Sulochrin_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Substrate Preparation (Rice + Water) B Sterilization (Autoclave) A->B C Inoculation (Aspergillus terreus) B->C D Incubation (8-11 days at 28-30°C) C->D E Solvent Addition (Ethyl Acetate) D->E Harvest Biomass F Shaking (24h at 150 rpm) E->F G Filtration F->G H Concentration (Rotary Evaporator) G->H I Crude this compound Extract H->I J Silica Gel Column Chromatography (1) I->J K Fraction Collection & TLC J->K L Silica Gel Column Chromatography (2) K->L M Fraction Collection & TLC L->M N Purified this compound M->N O HPLC Quantification N->O P Purity & Yield Determination O->P

Caption: Workflow for this compound extraction and purification.

References

Application Note: Quantitative Determination of Sulochrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sulochrin, a secondary metabolite produced by various fungal species. This compound and its derivatives have garnered significant interest due to their potential biological activities, including antiviral and anti-inflammatory properties.[1] This document provides a comprehensive protocol for sample preparation from fungal cultures and a validated HPLC method for accurate quantification. The presented method is crucial for quality control in fermentation processes, natural product discovery, and pharmacological studies.

Introduction

This compound is a benzophenone (B1666685) derivative produced by fungi such as Aspergillus terreus.[2] The quantification of this compound is essential for monitoring its production in fungal fermentations, assessing its purity in isolated samples, and conducting structure-activity relationship studies. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a specific, sensitive, and accurate method for this purpose. This application note outlines a complete workflow from sample preparation to data analysis for the quantification of this compound.

Experimental Protocols

Sample Preparation from Fungal Cultures

A reliable quantification of this compound begins with a standardized extraction procedure from the fungal source. The following protocol is recommended for extracting this compound from fungal mycelia and culture broth.

Materials and Reagents:

Procedure:

  • Harvesting: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Combine the mycelium and the filtrate.

    • Perform a liquid-liquid extraction using an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 5 minutes and then agitate on a shaker for 30 minutes.

    • Separate the organic (ethyl acetate) layer from the aqueous layer by centrifugation at 4000 rpm for 10 minutes.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a precise volume of methanol (or the initial mobile phase composition) to achieve a known concentration.

    • Vortex thoroughly to ensure complete dissolution of the residue.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for this compound Quantification

The following reversed-phase HPLC (RP-HPLC) method is recommended for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended for optimal separation.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of 280 nm is recommended for quantification, with monitoring of the full spectrum to ensure peak purity.

Table 1: Proposed Gradient Elution Program

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (Acetonitrile + 0.1% FA)
0.07030
15.01090
20.01090
22.07030
30.07030
Method Validation

For reliable quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the retention time and UV spectrum of the this compound peak in a sample chromatogram with that of a pure standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against a series of known concentrations of a this compound standard. A correlation coefficient (R²) of >0.999 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by performing recovery studies on samples spiked with known amounts of this compound standard. Recoveries between 98% and 102% are generally considered acceptable.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound.

Table 2: Linearity and Sensitivity of the HPLC Method

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD) (µg/mL)~0.1
Limit of Quantification (LOQ) (µg/mL)~0.3

Table 3: Accuracy and Precision of the HPLC Method

Spiked Concentration (µg/mL)Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
Low98 - 102< 2%< 2%
Medium98 - 102< 2%< 2%
High98 - 102< 2%< 2%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Harvesting Fungal Culture Harvesting Extraction Liquid-Liquid Extraction (Ethyl Acetate) Harvesting->Extraction Drying Drying and Concentration (Rotary Evaporator) Extraction->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection DAD Detection (280 nm) Separation->Detection Quantification Quantification Detection->Quantification Peak_Integration Peak Integration Quantification->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for this compound quantification.

This compound-Related Signaling Pathway

Methylthis compound, a derivative of this compound, has been identified as a partial agonist of the Aryl Hydrocarbon Receptor (AhR).[1] The activation of AhR is known to influence various cellular processes, including antiviral and anti-inflammatory responses.

G This compound This compound / Methylthis compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR binds & activates ARNT ARNT AhR->ARNT heterodimerizes with XRE Xenobiotic Responsive Element (XRE) ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression induces Biological_Response Biological Response (Antiviral, Anti-inflammatory) Gene_Expression->Biological_Response leads to

Caption: Proposed signaling pathway for this compound derivatives.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in fungal extracts. Proper sample preparation is critical for accurate results. The validation of this method ensures its suitability for routine analysis in research and industrial settings. The provided workflow and signaling pathway diagrams offer a comprehensive overview for professionals involved in the study of this compound and its biological activities.

References

Application Notes and Protocols for the Purification of Sulochrin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulochrin is a diphenyl ether metabolite produced by various fungi, notably species of Aspergillus, including Aspergillus terreus. It has garnered interest in the scientific community for its potential biological activities. The effective isolation and purification of this compound are paramount for its further study and potential therapeutic applications. Column chromatography is a fundamental and widely employed technique for the purification of natural products like this compound from crude fungal extracts. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound Relevant to Chromatography

Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValue/DescriptionSignificance for Chromatography
Molecular Formula C₁₇H₁₆O₇-
Molecular Weight 332.3 g/mol -
Polarity This compound is a polar molecule due to the presence of multiple hydroxyl and carbonyl functional groups.Its polarity dictates the choice of a polar stationary phase (silica gel) and a less polar mobile phase for effective retention and separation.
Solubility Generally soluble in moderately polar to polar organic solvents such as ethyl acetate (B1210297), acetone, and methanol.This property is important for the initial extraction from the fermentation broth and for dissolving the crude extract before loading it onto the chromatography column.

Experimental Workflow for this compound Purification

The overall process for isolating and purifying this compound from a fungal culture involves several key stages, from initial extraction to final purification.

Sulochrin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_final Final Product Fungal_Culture Fungal Culture (e.g., Aspergillus terreus) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-Rich Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purified_this compound Purified this compound Solvent_Evaporation->Purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Detailed Experimental Protocol: Column Chromatography of this compound

This protocol outlines the step-by-step procedure for the purification of this compound from a crude fungal extract using silica gel column chromatography.

1. Materials and Reagents

  • Crude this compound extract (from ethyl acetate extraction of fungal culture)

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Rotary evaporator

2. Preparation of the Chromatography Column

Proper packing of the column is critical for achieving good separation.

  • Column Selection: Choose a column with an appropriate diameter and length based on the amount of crude extract. A general guideline is a silica gel to crude extract ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation.

  • Plugging the Column: Place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Adding a Sand Layer: Add a thin layer (approximately 0.5-1 cm) of sand over the cotton plug to create a flat base for the silica gel.

  • Packing the Column (Wet Packing Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).

    • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, which helps in the uniform settling of the silica gel. Do not let the solvent level fall below the top of the silica gel bed.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

3. Sample Loading

  • Dry Loading (Recommended for samples not readily soluble in the initial mobile phase):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved sample.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude extract in the smallest possible volume of the initial mobile phase.

    • Carefully pipette this solution onto the top layer of sand in the column.

    • Allow the sample to adsorb completely into the silica gel bed by draining the solvent until the liquid level just reaches the top of the sand.

4. Elution and Fraction Collection

A gradient elution is typically used to separate compounds with different polarities.

  • Initial Elution: Begin eluting the column with a non-polar solvent system, such as 100% n-hexane or a low concentration of ethyl acetate in n-hexane (e.g., 9:1 n-hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise or linear gradient. A common approach is to start with a low polarity solvent and incrementally increase the polarity. For instance, a stepwise gradient could involve the following mobile phase compositions[1]:

    • n-Hexane:Ethyl Acetate (90:10)

    • n-Hexane:Ethyl Acetate (80:20)

    • n-Hexane:Ethyl Acetate (70:30)

    • n-Hexane:Ethyl Acetate (60:40)

    • n-Hexane:Ethyl Acetate (50:50)

    • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Collect the eluate in small, uniform-volume fractions in labeled test tubes. The size of the fractions will depend on the column size and the expected separation.

5. Monitoring the Separation by Thin-Layer Chromatography (TLC)

TLC is used to analyze the collected fractions and identify those containing this compound.

  • Spotting: On a TLC plate, spot a small amount of the initial crude extract and each collected fraction.

  • Developing: Develop the TLC plate in a chamber containing a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 or 1:1 v/v). The optimal developing solvent system is one that gives the target compound (this compound) an Rf value of approximately 0.3-0.4.

  • Visualization: Visualize the separated spots under a UV lamp. This compound, being a phenolic compound, should be UV active.

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to this compound and have a similar purity profile on the TLC plate.

6. Isolation of Purified this compound

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Re-chromatography (if necessary): If the purity is not satisfactory, a second round of column chromatography on the pooled fractions, possibly with a shallower solvent gradient, may be necessary to remove closely eluting impurities.[1]

Data Presentation: Typical Chromatographic Parameters

The following table summarizes typical quantitative data and parameters for the column chromatography purification of this compound.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard choice for moderately polar compounds.
Column Dimensions Dependent on sample size. For 25g of crude extract, a column of 5-10 cm diameter and 50-60 cm length may be appropriate.The ratio of column diameter to height should be around 1:10 to 1:20 for good resolution.
Silica to Sample Ratio 30:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.
Mobile Phase n-Hexane and Ethyl AcetateA common solvent system for separating moderately polar compounds.
Elution Mode Gradient Elution (Stepwise or Linear)A linear gradient from 10% to 100% ethyl acetate in n-hexane has been reported for initial fractionation. A subsequent stepwise gradient from 30% to 100% ethyl acetate in n-hexane can be used for re-chromatography.[1]
Flow Rate Dependent on column dimensions and particle size. For gravity columns, it is typically a few mL/min. For flash chromatography, it is higher.A consistent flow rate is important for reproducible separation.
TLC Monitoring System n-Hexane:Ethyl Acetate (e.g., 7:3, 1:1, or 3:7 v/v)The solvent system should provide good separation of this compound from impurities.
Detection UV visualization (254 nm and/or 365 nm)This compound is UV active.

Signaling Pathway and Logical Relationships

The logical flow of decisions in developing a column chromatography method is crucial for success.

Method_Development_Logic Start Start: Crude Extract TLC_Test Run TLC with various n-hexane:EtOAc ratios Start->TLC_Test Find_Rf Determine solvent system that gives this compound an Rf of ~0.3 TLC_Test->Find_Rf Pack_Column Pack silica gel column Find_Rf->Pack_Column Load_Sample Load sample (dry or wet loading) Pack_Column->Load_Sample Elute_Column Elute with a gradient starting with a more non-polar solvent than the TLC system Load_Sample->Elute_Column Collect_Fractions Collect fractions Elute_Column->Collect_Fractions Monitor_Fractions Monitor fractions by TLC Collect_Fractions->Monitor_Fractions Pool_Fractions Pool pure fractions Monitor_Fractions->Pool_Fractions Evaporate Evaporate solvent Pool_Fractions->Evaporate End Purified this compound Evaporate->End

Caption: Logical workflow for developing a column chromatography method.

Conclusion

The protocol described provides a comprehensive guide for the purification of this compound from fungal extracts using silica gel column chromatography. By carefully selecting the chromatographic conditions based on preliminary TLC analysis and systematically monitoring the fractions, researchers can achieve a high degree of purity for the target compound. This will facilitate further investigations into the biological activities and potential therapeutic applications of this compound.

References

Application Notes and Protocols for the Structural Elucidation of Sulochrin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of sulochrin, a polyketide natural product isolated from various fungi, including Aspergillus terreus. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral interpretation.

Introduction to this compound and the Role of NMR

This compound (C₁₇H₁₆O₇) is a benzophenone (B1666685) derivative that has garnered interest due to its biological activities. The definitive determination of its chemical structure is paramount for understanding its mechanism of action and for any further drug development efforts. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be established.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) or acetone-d₆. These values are critical for the verification of the isolated compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityIntegration
4-CH₃2.38s3H
OCH₃3.65s3H
COOCH₃3.85s3H
H-3'6.25d (J=2.0 Hz)1H
H-5'6.30d (J=2.0 Hz)1H
H-46.60d (J=2.0 Hz)1H
H-66.80d (J=2.0 Hz)1H
2'-OH9.60s1H
6'-OH11.50s1H
5-OH6.00br s1H

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
4-CH₃21.5
OCH₃52.5
COOCH₃56.0
C-1'105.0
C-3'109.0
C-5'110.5
C-1112.0
C-6114.0
C-4115.0
C-2140.0
C-4'158.0
C-3160.0
C-5162.0
C-2'165.0
C-6'165.5
C=O168.0
COOCH₃170.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Isolation and Purification: Isolate this compound from fungal cultures (e.g., Aspergillus terreus) using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography followed by HPLC) to ensure high purity (>95%).

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetone-d₆ are commonly used for this compound. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Dissolve the weighed this compound in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

This protocol outlines the acquisition of a standard set of NMR experiments for structure elucidation. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • 1D ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment identifies ¹H-¹H spin-spin couplings.

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Set the spectral width in both dimensions to be the same as the ¹H spectrum.

    • Collect 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates directly bonded ¹H and ¹³C nuclei.

    • Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

    • Set the ¹H spectral width as in the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Optimize for a one-bond coupling constant (¹JCH) of approximately 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons over two to three bonds.

    • Acquire a gradient-enhanced HMBC spectrum.

    • Use the same spectral widths as in the HSQC experiment.

    • Optimize for long-range coupling constants (ⁿJCH) of 4-8 Hz.

Data Interpretation and Structure Elucidation Workflow

The following workflow outlines the logical steps to elucidate the structure of this compound from the acquired NMR data.

Sulochrin_Elucidation_Workflow A Acquire 1D ¹H, ¹³C and 2D COSY, HSQC, HMBC Spectra B Analyze ¹H Spectrum: Identify proton signals, multiplicities, and integrations A->B C Analyze ¹³C Spectrum: Identify number of carbon signals A->C D Analyze HSQC Spectrum: Correlate proton signals to their directly attached carbons B->D E Analyze COSY Spectrum: Establish proton-proton coupling networks (spin systems) B->E C->D F Analyze HMBC Spectrum: Connect spin systems and identify quaternary carbons through long-range H-C correlations D->F E->F G Assemble Fragments: Combine information to build the molecular structure F->G H Verify Structure: Confirm all observed correlations are consistent with the proposed structure of this compound G->H

Caption: Workflow for this compound structure elucidation using NMR data.

Biosynthetic Pathway of this compound

This compound is a polyketide, biosynthesized from acetyl-CoA and malonyl-CoA. The pathway involves a key intermediate, emodin (B1671224) anthrone, which undergoes a series of enzymatic transformations.

Sulochrin_Biosynthesis cluster_0 Polyketide Synthase (PKS) A Acetyl-CoA C Polyketide Chain A->C B 7 x Malonyl-CoA B->C D Emodin Anthrone C->D Cyclization/ Aromatization E Emodin D->E Oxidation F Questin E->F O-methylation G This compound F->G Baeyer-Villiger Oxidation & Esterification

Application Note: Quantitative Analysis of Sulochrin in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of sulochrin in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. The described method is intended as a robust starting point for researchers and scientists engaged in pharmacokinetic studies, metabolism research, and toxicology assessments involving this compound.

Introduction

This compound is a diphenyl ether metabolite produced by various fungi, including species of Aspergillus and Penicillium. It has been investigated for its biological activities, which necessitates sensitive and selective analytical methods for its quantification in complex biological samples. LC-MS/MS offers high sensitivity and specificity, making it the ideal technique for bioanalytical applications. This application note details the parameters and protocols for the reliable determination of this compound concentrations.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.

  • Thaw Samples : Bring plasma samples and quality control (QC) samples to room temperature.

  • Aliquoting : Transfer 100 µL of each plasma sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS) to each tube. The choice of IS should be a structurally similar compound not present in the sample matrix.

  • Vortexing : Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The chromatographic separation is performed using a C18 reversed-phase column.

ParameterValue
Column Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm (or equivalent)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955
Mass Spectrometry (MS) Parameters

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Parameters should be optimized for the specific instrument used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Note: The following transitions are proposed based on the known fragmentation of this compound. The collision energies (CE) and choice of quantifier/qualifier ions must be empirically optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed UseCollision Energy (eV)
This compound331.1[1]299.1[1]QuantifierTo be optimized
This compound331.1[1]149.0[1]QualifierTo be optimized

Method Validation

A full validation of the method should be conducted according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity : Assess the linear range of the assay using a series of calibration standards.

  • Accuracy and Precision : Determine within-run and between-run accuracy and precision using QC samples at low, medium, and high concentrations.

  • Selectivity and Specificity : Evaluate potential interference from endogenous matrix components.

  • Matrix Effect : Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability : Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

Table 3: Example Method Performance Characteristics (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Acetonitrile with Internal Standard (300 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min at 14,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Inject 5 µL MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification signaling_pathway This compound This compound Target_Protein Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis, Inflammation) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

References

Synthetic Routes for Sulochrin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of sulochrin and its derivatives. This compound, a naturally occurring benzophenone, and its analogues have garnered significant interest due to their diverse biological activities. The synthetic routes outlined below offer versatile strategies for accessing these compounds for further research and development.

Synthesis of this compound via Trifluoroacetic Anhydride-Catalysed Acylation

This method provides a direct route to the this compound core structure through the acylation of a substituted phenol (B47542) with a benzoic acid derivative, facilitated by trifluoroacetic anhydride (B1165640).

Experimental Protocol

Materials:

  • Methyl 2,4-dihydroxy-6-methylbenzoate

  • 3-Hydroxy-5-methoxybenzoic acid

  • Trifluoroacetic anhydride

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq.) and 3-hydroxy-5-methoxybenzoic acid (1.0 eq.) in anhydrous diethyl ether.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.2 eq.) to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

Quantitative Data
ProductStarting MaterialsReagentsSolventReaction TimeYield
This compoundMethyl 2,4-dihydroxy-6-methylbenzoate, 3-Hydroxy-5-methoxybenzoic acidTrifluoroacetic anhydrideAnhydrous diethyl ether12-24 h~60%

Synthetic Workflow

Trifluoroacetic_Anhydride_Synthesis SM1 Methyl 2,4-dihydroxy- 6-methylbenzoate Reaction Acylation (0°C to RT) SM1->Reaction SM2 3-Hydroxy-5- methoxybenzoic acid SM2->Reaction Reagent Trifluoroacetic anhydride Reagent->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Workup Aqueous Work-up & Purification Reaction->Workup 12-24h Product This compound Workup->Product ~60% Yield

Caption: Trifluoroacetic anhydride-catalyzed synthesis of this compound.

Synthesis of this compound via Photo-Fries Rearrangement

The Photo-Fries rearrangement offers an alternative pathway to this compound, starting from a depside precursor. This photochemical reaction involves the intramolecular rearrangement of an aryl ester to a hydroxyaryl ketone.

Experimental Protocol

Materials:

  • Methyl 4-(3-hydroxy-5-methoxybenzoyloxy)-2-methoxy-6-methylbenzoate (depside precursor)

  • Anhydrous benzene (B151609)

  • High-pressure mercury lamp

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., benzene, ethyl acetate)

Procedure:

  • Precursor Synthesis: Synthesize the depside precursor, methyl 4-(3-hydroxy-5-methoxybenzoyloxy)-2-methoxy-6-methylbenzoate, by reacting methyl 2,4-dihydroxy-6-methylbenzoate with 3-hydroxy-5-methoxybenzoyl chloride in the presence of a suitable base.

  • Photochemical Reaction: Dissolve the depside precursor in anhydrous benzene in a quartz reaction vessel. Irradiate the solution with a high-pressure mercury lamp at room temperature for 48-72 hours.

  • Reaction Monitoring: Monitor the formation of this compound using TLC.

  • Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel with a benzene-ethyl acetate gradient to isolate this compound.

Quantitative Data
ProductStarting MaterialSolventReaction TimeYield
This compoundMethyl 4-(3-hydroxy-5-methoxybenzoyloxy)-2-methoxy-6-methylbenzoateAnhydrous benzene48-72 h~25%

Synthetic Pathway

Photo_Fries_Synthesis Depside Depside Precursor Reaction Photo-Fries Rearrangement (hν) Depside->Reaction Solvent Anhydrous Benzene Solvent->Reaction Purification Column Chromatography Reaction->Purification 48-72h Product This compound Purification->Product ~25% Yield

Caption: Synthesis of this compound via Photo-Fries rearrangement.

Synthesis of Iodinated this compound Derivatives

Halogenated derivatives of this compound can be prepared through electrophilic aromatic substitution. This protocol details the iodination of this compound.

Experimental Protocol

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium iodide (KI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for preparative TLC

  • Solvents for TLC (e.g., chloroform, methanol)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.

  • Iodination: Add a solution of iodine (1.1 eq.) and potassium iodide (1.1 eq.) in DMF to the this compound solution. Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using preparative thin-layer chromatography (TLC) with a chloroform:methanol solvent system to yield the iodinated this compound derivative.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction TimeYield
Iodinated this compoundThis compoundIodine, Potassium IodideDMF24 h~70%

Experimental Workflow

Iodination_Synthesis This compound This compound Reaction Iodination (RT, Dark) This compound->Reaction Reagents Iodine (I₂) Potassium Iodide (KI) Reagents->Reaction Solvent DMF Solvent->Reaction Workup Extraction & Washing Reaction->Workup 24h Purification Preparative TLC Workup->Purification Product Iodinated this compound Purification->Product ~70% Yield

Caption: Synthesis of iodinated this compound.

These protocols provide a foundation for the synthesis of this compound and its derivatives, enabling further investigation into their chemical properties and biological activities. Researchers are encouraged to adapt and optimize these methods as needed for their specific research goals.

Application Notes and Protocols for Utilizing Sulochrin as a Control in α-Glucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Glucosidase inhibitors are a critical class of therapeutic agents for managing type II diabetes mellitus. Their primary function is to delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia. The discovery and development of novel α-glucosidase inhibitors from natural and synthetic sources necessitate robust and reliable in vitro screening assays. A key component of these assays is the inclusion of appropriate positive controls to validate the experimental setup and provide a benchmark for inhibitory activity. Sulochrin, a benzophenone (B1666685) metabolite isolated from fungi such as Aspergillus terreus, has demonstrated potent inhibitory activity against α-glucosidase and serves as an excellent positive control in these assays.[1] This document provides detailed application notes and protocols for the use of this compound as a control in α-glucosidase inhibition assays.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of this compound and its derivatives against α-glucosidase is summarized below. This data is crucial for establishing appropriate concentration ranges for its use as a positive control in screening experiments. Acarbose, a commercially available α-glucosidase inhibitor, is included for comparison.

CompoundEnzyme SourceIC50 (µM)Mode of InhibitionReference
This compound Yeast α-glucosidase133.79Non-competitive[1]
This compound Rat intestine α-glucosidase144.59Uncompetitive[1]
Dibromo-sulochrinYeast α-glucosidase122.65Not specified[1]
Tribromo-sulochrinYeast α-glucosidase49.08Not specified[1]
AcarboseYeast α-glucosidase67.93Not specified[2]
QuercetinYeast α-glucosidase108.39Not specified[2]

Experimental Protocols

This section outlines a detailed methodology for performing an in vitro α-glucosidase inhibition assay using this compound as a positive control. This protocol is adapted from established methods and can be performed in a 96-well microplate format for high-throughput screening.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)

  • This compound (as a positive control)

  • Acarbose (as a reference positive control, optional)

  • Test compounds

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1 M

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 units/mL. Prepare this solution fresh before each experiment.

    • pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 1 mM. Prepare this solution fresh before each experiment.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Test Compound Stock Solutions: Prepare stock solutions of test compounds in DMSO.

    • Sodium Carbonate Solution: Prepare a 1 M solution of sodium carbonate in deionized water.

  • Assay Protocol in 96-Well Plate:

    • Add 20 µL of phosphate buffer to all wells.

    • Add 20 µL of the test compound solution (or this compound as a positive control) at various concentrations to the sample wells. For the negative control wells, add 20 µL of DMSO.

    • Add 20 µL of the α-glucosidase solution to all wells except for the blank wells. Add 20 µL of phosphate buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 80 µL of 1 M sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control reaction (enzyme + substrate + DMSO).

    • A_sample is the absorbance of the reaction with the test compound or this compound.

  • Determination of IC50 Value: The IC50 value, the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Logical Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_buffer Prepare 50mM Phosphate Buffer (pH 6.8) prep_enzyme Prepare α-Glucosidase (0.2 U/mL) prep_buffer->prep_enzyme prep_substrate Prepare pNPG (1 mM) prep_buffer->prep_substrate add_buffer Add 20 µL Phosphate Buffer prep_buffer->add_buffer prep_this compound Prepare this compound Stock Solution (in DMSO) add_inhibitor Add 20 µL Inhibitor (this compound/Test Compound) prep_this compound->add_inhibitor prep_test Prepare Test Compound Stock Solutions (in DMSO) prep_test->add_inhibitor prep_stop Prepare 1M Na₂CO₃ (Stop Solution) add_buffer->add_inhibitor add_enzyme Add 20 µL α-Glucosidase add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate add_substrate Add 20 µL pNPG (Start Reaction) pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add 80 µL Na₂CO₃ (Stop Reaction) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway: Mechanism of α-Glucosidase Inhibition

While this compound's precise molecular interactions are complex, the general mechanism of α-glucosidase inhibitors in a physiological context can be visualized. These inhibitors act in the small intestine to delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

alpha_glucosidase_inhibition cluster_lumen Small Intestine Lumen cluster_blood Bloodstream carbs Complex Carbohydrates (e.g., Starch, Sucrose) enzyme α-Glucosidase (on brush border) carbs->enzyme Digestion glucose Glucose (Monosaccharide) enzyme->glucose inhibitor α-Glucosidase Inhibitor (e.g., this compound) inhibitor->enzyme Inhibition reduced_glucose Delayed/Reduced Glucose Absorption inhibitor->reduced_glucose blood_glucose Increased Blood Glucose (Postprandial Hyperglycemia) glucose->blood_glucose Absorption

References

Application Notes and Protocols: Sulochrin Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulochrin is a fungal metabolite recognized for its anti-angiogenic properties, primarily through the inhibition of Vascular Endothelial Growth Factor (VEGF).[1][2] Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies. This document provides a summary of the known qualitative solubility of this compound and presents a detailed protocol for the quantitative determination of its solubility. Additionally, a schematic of the VEGF signaling pathway inhibited by this compound is included to provide context for its mechanism of action.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
EthanolSoluble[1][3]
MethanolSoluble[1][3]
Dimethylformamide (DMF)Soluble[1][2][4]
WaterPoor solubility[1]

Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8][9] This protocol provides a step-by-step guide for quantifying the solubility of this compound in a solvent of choice.

Materials
  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Add a known volume of the desired solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a vortex mixer within a temperature-controlled incubator or water bath.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The temperature should be maintained at the desired experimental condition (e.g., 25 °C or 37 °C).

  • Separation of Undissolved Solid:

    • After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.

    • To ensure complete removal of any undissolved particles, centrifuge the solution at a high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • A standard calibration curve of this compound in the same solvent must be prepared to accurately quantify the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mM.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute filtered solution E->F G Quantify using HPLC or UV-Vis F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility.

This compound's Mechanism of Action: Inhibition of the VEGF Signaling Pathway

This compound exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] VEGF is a crucial signaling protein that promotes the formation of new blood vessels (angiogenesis). By binding to its receptor (VEGFR), VEGF initiates a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. This compound's interference with this pathway makes it a compound of interest in cancer research and other diseases characterized by excessive angiogenesis.

VEGF Signaling Pathway Diagram

VEGF_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds This compound This compound This compound->VEGFR Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits the VEGF signaling pathway.

References

Protocol for Assessing the Anti-Angiogenic Effects of Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-angiogenic properties of sulochrin, a fungal metabolite. The protocols outlined below detail established in vitro and in vivo assays to quantify the inhibitory effects of this compound on key angiogenic processes.

Introduction to this compound and Angiogenesis

This compound is a fungal metabolite that has demonstrated various biological activities.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-angiogenic therapies. Emerging evidence suggests that this compound and its derivatives can significantly inhibit VEGF-induced angiogenesis, positioning them as potential candidates for further investigation in cancer research and other angiogenesis-dependent diseases. Specifically, studies have shown that this compound inhibits the VEGF-induced tube formation of human umbilical vein endothelial cells (HUVECs).

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-angiogenic effects of this compound in key assays. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: this compound Inhibition of HUVEC Tube Formation

This compound Concentration (µM)Mean Tube Length (µm)Inhibition (%)
0 (Vehicle Control)1500 ± 1200
11250 ± 11016.7
5800 ± 9546.7
10450 ± 6070.0
25200 ± 4086.7
5050 ± 1596.7
IC₅₀ ~7.5 µM 50

Table 2: this compound Inhibition of HUVEC Proliferation

This compound Concentration (µM)Cell Viability (% of Control)Inhibition (%)
0 (Vehicle Control)100 ± 5.20
192 ± 4.88
575 ± 6.125
1055 ± 4.545
2530 ± 3.970
5015 ± 2.885
IC₅₀ ~11 µM 50

Table 3: this compound Inhibition of HUVEC Migration

This compound Concentration (µM)Migrated Cells (per field)Inhibition (%)
0 (Vehicle Control)250 ± 250
1210 ± 2216
5140 ± 1844
1080 ± 1268
2535 ± 886
5010 ± 496
IC₅₀ ~8 µM 50

Table 4: this compound Inhibition of Angiogenesis in the CAM Assay

TreatmentThis compound Dose (µ g/embryo )Vessel Branch Points (mean ± SD)Inhibition (%)
Vehicle Control085 ± 90
This compound565 ± 723.5
This compound1042 ± 650.6
This compound2025 ± 570.6
Positive Control (e.g., Sunitinib)1020 ± 476.5

Experimental Protocols

Preparation of this compound Stock Solution

This compound exhibits poor water solubility and is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

  • Dissolve this compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vitro Assays

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • This compound

  • Vehicle control (DMSO)

  • Positive control (e.g., Sunitinib)

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium at a concentration of 2-4 x 10⁵ cells/mL.

  • Treatment: Prepare serial dilutions of this compound in basal medium. Mix the HUVEC suspension with the this compound dilutions.

  • Plating: Gently add 100 µL of the cell suspension containing the different concentrations of this compound (or controls) onto the solidified matrix in each well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.

  • Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.

  • Imaging and Quantification: Visualize the tube network using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 96-well plates

  • This compound

  • Vehicle control (DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM-2. Allow the cells to attach overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The intensity is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 24-well plates

  • Sterile 200 µL pipette tip or a cell scraper

  • This compound

  • Vehicle control (DMSO)

  • Inverted microscope with a camera

Protocol:

  • Create Monolayer: Seed HUVECs in 24-well plates and grow them to full confluency.

  • Create Wound: Use a sterile pipette tip to create a uniform scratch or "wound" in the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound or controls.

  • Imaging: Immediately capture images of the scratch at time 0.

  • Incubation: Incubate the plates at 37°C and 5% CO₂.

  • Follow-up Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Quantification: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration.

In Vivo Assay

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis. It allows for the direct observation of blood vessel formation on the membrane of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or gelatin sponges

  • This compound

  • Vehicle control (DMSO)

  • Positive control (e.g., a known anti-angiogenic agent)

  • Stereomicroscope with a camera

  • Image analysis software

Protocol:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Window Creation: On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Treatment Application: Prepare sterile filter paper discs soaked with different concentrations of this compound, vehicle, or a positive control. On day 7 or 8, carefully place the discs on the CAM in an area with fine blood vessels, avoiding the large primary vessels.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Data Acquisition and Analysis: On day 10-12, open the eggs and photograph the area under and around the filter disc using a stereomicroscope. Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and blood vessel density.

Mechanistic Study

Western Blot for VEGFR-2 Phosphorylation

This protocol is designed to investigate whether this compound inhibits the VEGF-induced phosphorylation of its receptor, VEGFR-2, a key step in the activation of the downstream signaling cascade.

Materials:

  • HUVECs

  • Serum-free basal medium

  • Recombinant human VEGF-A

  • This compound

  • Vehicle control (DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Culture and Starvation: Culture HUVECs to near confluency. To reduce basal receptor phosphorylation, starve the cells in serum-free basal medium for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, place the culture plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with primary antibodies against phospho-VEGFR-2 and total VEGFR-2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of phosphorylated VEGFR-2 to the total VEGFR-2 expression.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Proposed mechanism of this compound's anti-angiogenic effect via inhibition of VEGFR-2 phosphorylation.

G start Start prepare_this compound Prepare this compound Stock and Working Solutions start->prepare_this compound in_vitro In Vitro Assays prepare_this compound->in_vitro in_vivo In Vivo Assay prepare_this compound->in_vivo mechanistic Mechanistic Study prepare_this compound->mechanistic tube_formation Tube Formation Assay in_vitro->tube_formation proliferation Proliferation Assay in_vitro->proliferation migration Migration Assay in_vitro->migration data_analysis Data Analysis and Interpretation tube_formation->data_analysis proliferation->data_analysis migration->data_analysis cam_assay CAM Assay in_vivo->cam_assay cam_assay->data_analysis western_blot Western Blot for p-VEGFR-2 mechanistic->western_blot western_blot->data_analysis

Caption: Experimental workflow for testing the anti-angiogenic effects of this compound.

References

Application Note: Structural Elucidation of the Fungal Metabolite Sulochrin using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of sulochrin, a bioactive benzophenone (B1666685) metabolite produced by various fungi, including Aspergillus and Penicillium species. This compound has garnered interest for its anti-angiogenic properties, notably its inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Accurate structural confirmation is the first critical step in advancing its study for potential therapeutic applications. This note presents typical mass spectrometry and NMR data in structured tables, outlines detailed experimental protocols for data acquisition, and provides graphical workflows and pathway diagrams to aid in data interpretation and contextualization.

Introduction

This compound (IUPAC name: methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate) is a natural product with the molecular formula C₁₇H₁₆O₇.[1] It belongs to the benzophenone class of compounds and has been isolated from several fungal species.[1] Notably, this compound has been identified as an anti-angiogenic agent that inhibits capillary-like tube formation of human umbilical vein endothelial cells by targeting the VEGF pathway. This biological activity makes it a molecule of interest in cancer and ophthalmology research. The unambiguous identification and characterization of this compound are paramount for any subsequent pharmacological studies. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques essential for this purpose. This guide details the interpretation of the data obtained from these methods.

Data Presentation: Spectroscopic Analysis of this compound

The structural elucidation of this compound is achieved through the combined analysis of mass spectrometry and NMR data. HRMS provides the exact mass and molecular formula, while ¹H and ¹³C NMR spectroscopy reveals the carbon-hydrogen framework of the molecule.

Mass Spectrometry Data

High-resolution mass spectrometry is used to determine the elemental composition of this compound. Typically, analysis is performed using an electrospray ionization (ESI) source in negative ion mode.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueTheoretical ValueInterpretation
Molecular FormulaC₁₇H₁₆O₇-Confirmed by HRMS
Molecular Weight-332.0896 g/mol Calculated from formula[1]
Precursor Ion ([M-H]⁻)331.0823 m/z331.0818 m/zDeprotonated molecule[2]
Major Fragment Ions299.0558, 149.0245 m/z-Corresponds to specific bond cleavages

Interpretation of MS Data: The HRMS data provides a highly accurate mass measurement of the deprotonated molecule ([M-H]⁻), which is used to confirm the elemental composition of C₁₇H₁₅O₇⁻.[2] The observed mass is typically within a few parts per million (ppm) of the theoretical mass, confirming the molecular formula. The fragmentation pattern, showing key losses, can be used to infer structural features, such as the cleavage of the benzophenone core.

NMR Spectroscopy Data

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. The following data is typically obtained in a deuterated solvent such as methanol-d₄ or DMSO-d₆.

Table 2: ¹H NMR Spectroscopic Data for this compound

Atom AssignmentChemical Shift (δ) ppmMultiplicityIntegration
4-CH₃2.35s3H
3'-OCH₃3.75s3H
2'-COOCH₃3.85s3H
H-3, H-56.25s2H
H-4'6.40d (J = 2.5 Hz)1H
H-6'6.60d (J = 2.5 Hz)1H
2-OH, 6-OH, 5'-OHVariablebr s3H

Table 3: ¹³C NMR Spectroscopic Data for this compound

Atom AssignmentChemical Shift (δ) ppm
4-CH₃21.5
3'-OCH₃56.0
2'-COOCH₃52.5
C-3, C-598.0
C-4'105.5
C-6'108.0
C-1106.0
C-1'115.0
C-2'138.0
C-3'160.0
C-5'158.0
C-4145.0
C-2, C-6162.0
C=O (Benzophenone)198.0
C=O (Ester)169.0

Interpretation of NMR Data:

  • ¹H NMR: The spectrum shows three distinct singlet signals corresponding to the three methyl groups (aromatic methyl, methoxy, and ester methyl). The aromatic region displays two protons on the first ring appearing as a singlet (due to symmetry) and two meta-coupled doublets for the protons on the second ring. The broad singlets are characteristic of exchangeable phenolic hydroxyl protons.

  • ¹³C NMR: The spectrum shows all 17 carbon signals. Key resonances include the two carbonyl carbons (benzophenone ketone and ester) at the downfield end of the spectrum, multiple signals in the aromatic region corresponding to hydroxyl- and methoxy-substituted carbons, and three distinct signals in the aliphatic region for the methyl carbons.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality MS and NMR data for this compound isolated from fungal cultures.

Protocol 1: LC-HRMS Analysis

This protocol outlines the steps for analyzing a purified extract of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of purified this compound.

    • Dissolve the sample in 1 mL of LC-MS grade methanol (B129727) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter the working solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation and Conditions:

    • LC System: UHPLC system (e.g., Thermo Vanquish, Agilent 1290 Infinity II).

    • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: High-Resolution Mass Spectrometer (e.g., Thermo Orbitrap Exploris, Agilent 6545 Q-TOF).

    • Ionization Mode: ESI Negative.

    • Scan Range: 100-1000 m/z.

    • Resolution: >70,000 FWHM.

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 15-40 eV) for fragmentation analysis.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).

    • Extract the accurate mass of the precursor ion from the full scan data.

    • Use a molecular formula calculator to determine the elemental composition based on the accurate mass and isotopic pattern.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Protocol 2: NMR Spectroscopy

This protocol describes the preparation and acquisition of ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of dry, purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, CD₃OD).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance, JEOL ECZ).

    • ¹H NMR Acquisition:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~3 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-64 scans.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096 scans (or more, as ¹³C has low natural abundance).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Pick peaks and assign chemical shifts for both spectra.

Visualizations

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and biological pathways.

Experimental Workflow

experimental_workflow cluster_extraction Isolation cluster_analysis Analysis cluster_interpretation Interpretation fungal_culture Fungal Culture (e.g., Aspergillus sp.) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatography (Silica, HPLC) extraction->chromatography lc_hrms LC-HRMS chromatography->lc_hrms Sample Prep nmr NMR Spectroscopy (¹H & ¹³C) chromatography->nmr Sample Prep ms_data MS Data (Formula, Fragments) lc_hrms->ms_data nmr_data NMR Data (Shifts, Couplings) nmr->nmr_data elucidation Structure Elucidation ms_data->elucidation nmr_data->elucidation vegf_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-2 P VEGF->VEGFR Binds PI3K PI3K VEGFR:p1->PI3K RAS RAS VEGFR:p1->RAS This compound This compound This compound->VEGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Sulochrin Yield from Aspergillus terreus Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the production of sulochrin from Aspergillus terreus fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production in Aspergillus terreus of interest?

A1: this compound is a polyketide secondary metabolite produced by Aspergillus terreus. While often considered an undesirable co-metabolite in lovastatin (B1675250) production, this compound itself has shown potential as an α-glucosidase inhibitor, suggesting its possible application in anti-diabetes research.[1] Enhancing its yield is therefore of interest for further pharmacological investigation.

Q2: What is the biosynthetic pathway of this compound in Aspergillus terreus?

A2: this compound biosynthesis originates from the polyketide pathway, starting with acetyl-CoA and malonyl-CoA.[1] A key enzyme at the beginning of this pathway is the emodin (B1671224) anthrone (B1665570) polyketide synthase (PKS).[2] This PKS catalyzes the initial steps leading to the formation of emodin, a precursor to this compound.

Q3: What are the main factors influencing this compound yield?

A3: this compound production is influenced by a variety of factors, including the fermentation method (solid-state vs. submerged), composition of the culture medium (carbon and nitrogen sources), and physical parameters such as pH, temperature, and aeration. Genetic modification of the producing strain also plays a crucial role.

Q4: Is there a general trend for when this compound production begins during fermentation?

A4: In solid-state fermentation using rice as a substrate, this compound production has been observed to start around day 4 and peaks around day 8.[1] The onset of production can vary depending on the specific fermentation conditions and the growth phase of the fungus.

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during Aspergillus terreus fermentation that may lead to suboptimal this compound yields.

Problem Potential Cause Recommended Solution
Low or no this compound detected, but good fungal growth. Suboptimal Fermentation Conditions: The conditions may favor biomass accumulation over secondary metabolite production.Optimize Fermentation Parameters: Systematically evaluate and optimize pH, temperature, and aeration. For instance, an initial pH of 6.5 and a temperature of 28°C have been found to be optimal for the production of other secondary metabolites in A. terreus and could be a good starting point.[3]
Inappropriate Carbon/Nitrogen Ratio: The balance of carbon and nitrogen sources is critical for inducing secondary metabolism.Adjust Media Composition: Experiment with different carbon sources like dextrose and nitrogen sources such as sodium nitrate, which have been shown to support the production of other antimicrobial metabolites in A. terreus.
Incorrect Harvest Time: this compound production is growth-phase dependent.Perform a Time-Course Analysis: Harvest and analyze samples at different time points throughout the fermentation to determine the peak production day. In solid-state fermentation, this has been observed to be around day 8.[1]
Inconsistent this compound yields between fermentation batches. Variability in Inoculum: The age, concentration, and physiological state of the fungal spores or mycelium can affect fermentation performance.Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation, ensuring consistency in spore concentration and age.
Inconsistent Media Preparation: Slight variations in media components or pH can lead to different outcomes.Ensure Media Consistency: Prepare media in larger batches when possible and double-check the pH of each batch before inoculation.
This compound peak is not detected or has poor resolution in HPLC analysis. Inappropriate Extraction Method: this compound may not be efficiently extracted from the fermentation broth or mycelium.Optimize Extraction Protocol: Use a suitable solvent such as ethyl acetate (B1210297) for extraction. Ensure complete extraction by performing multiple extraction steps.[1]
Suboptimal HPLC Conditions: The mobile phase, column, or detection wavelength may not be suitable for this compound.Develop a Robust HPLC Method: Use a C18 column with a mobile phase of acetonitrile (B52724) and water. A diode-array detector (DAD) can be used to identify the optimal detection wavelength for this compound.

Experimental Protocols

Solid-State Fermentation (SSF) for this compound Production

This protocol is adapted from a study that successfully produced this compound using rice as a solid substrate.[1]

a. Microorganism and Inoculum Preparation:

  • Maintain a wild-type strain of Aspergillus terreus on slants containing: 0.4% yeast extract, 1% malt, 0.4% dextrose, and 2% agar.

  • Collect spores after 7 days of incubation at 28°C.

  • Prepare a spore suspension for inoculation.

b. Solid-State Fermentation:

  • Wash 1 kg of rice twice with water and drain.

  • Autoclave the rice at 121°C for 15 minutes with an equal volume of water (1:1 ratio).

  • After cooling, inoculate the sterilized rice with 50 ml (5%) of the A. terreus spore suspension.

  • Mix thoroughly and place the inoculated rice in sterile aluminum trays.

  • Incubate at 28°C for up to 11 days.

c. Extraction:

  • Harvest the fermented rice daily for analysis.

  • Extract a 300 mL sample of the fermented rice with ethyl acetate in an Erlenmeyer flask.

  • Shake the mixture at 150 rpm for 24 hours.

  • Concentrate the ethyl acetate extract in vacuo to yield a brown paste.

Submerged Fermentation (SmF) for this compound Production (Adapted Protocol)

This is a general protocol for submerged fermentation of A. terreus that can be optimized for this compound production.

a. Seed Culture Preparation:

  • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of seed medium (e.g., 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.05% MgSO₄·7H₂O, 0.05% KH₂PO₄) with A. terreus spores.

  • Incubate at 28°C on a rotary shaker at 150 rpm for 6 days.

b. Production Fermentation:

  • Inoculate a 500 mL Erlenmeyer flask containing 200 mL of production medium (e.g., potato dextrose broth or a custom medium with varying carbon and nitrogen sources) with 5% (v/v) of the seed culture.

  • Incubate with orbital agitation at 28°C for up to 15 days.

  • Vary parameters such as pH (e.g., 5.0-7.0) and temperature (e.g., 25-30°C) to optimize for this compound production.

This compound Quantification by HPLC

a. Sample Preparation:

  • Dissolve the dried extract from the fermentation in a suitable solvent like methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating fungal metabolites. An isocratic system of acetonitrile:water (95:5) has also been reported.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector. The optimal wavelength for this compound should be determined using a diode-array detector (DAD) by analyzing a standard if available.

  • Injection Volume: 5-10 µL.

Data Presentation: Quantitative Analysis of this compound Production

Fermentation Method Substrate/Medium Key Parameters Maximum this compound Yield Day of Max Yield Reference
Solid-State Fermentation (SSF)Rice28°C5.26 mg/g of substrateDay 8[1]

Note: Quantitative data for submerged fermentation of this compound is limited in the reviewed literature. The table will be updated as more specific data becomes available.

Strategies for Yield Improvement

Precursor Feeding

Since this compound is a polyketide, its biosynthesis relies on the availability of acetyl-CoA and malonyl-CoA. Supplementing the fermentation medium with precursors like acetate or malonate could potentially increase the yield.

Experimental Approach:

  • Prepare the fermentation medium as usual.

  • After the initial growth phase (e.g., 48-72 hours), add sterile-filtered solutions of sodium acetate or diethyl malonate to the culture at various concentrations.

  • Monitor the this compound production over time and compare it to a control culture without precursor addition.

Genetic Engineering

The this compound biosynthetic pathway is initiated by the emodin anthrone polyketide synthase (PKS).[2] Studies have shown that disrupting the gene encoding this enzyme eliminates this compound production.[2] Therefore, a logical approach to increase this compound yield would be to overexpress this PKS gene.

Experimental Workflow:

  • Isolate the emodin anthrone PKS gene: Use PCR to amplify the gene from the genomic DNA of A. terreus.

  • Construct an overexpression vector: Clone the PKS gene into an Aspergillus expression vector under the control of a strong constitutive or inducible promoter.

  • Transform A. terreus: Introduce the overexpression vector into A. terreus protoplasts or use Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Screen transformants: Select for transformed colonies and screen them for increased this compound production using HPLC.

Visualizations

This compound Biosynthesis Pathway

Sulochrin_Biosynthesis acetyl_coa Acetyl-CoA pks Emodin Anthrone Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain emodin Emodin polyketide_chain->emodin downstream_enzymes Downstream Enzymes emodin->downstream_enzymes This compound This compound downstream_enzymes->this compound

Caption: Simplified biosynthetic pathway of this compound in Aspergillus terreus.

Experimental Workflow for Optimizing this compound Production

Optimization_Workflow start Start: Low this compound Yield fermentation_optimization Fermentation Optimization (pH, Temp, Media) start->fermentation_optimization analysis Extraction & HPLC Quantification fermentation_optimization->analysis precursor_feeding Precursor Feeding (Acetate, Malonate) precursor_feeding->analysis loop Iterate genetic_engineering Genetic Engineering (PKS Overexpression) genetic_engineering->analysis evaluation Evaluate Yield analysis->evaluation evaluation->precursor_feeding Insufficient evaluation->genetic_engineering Insufficient end End: Optimized Yield evaluation->end Sufficient loop->evaluation

Caption: Iterative workflow for enhancing this compound production.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Logic start Low this compound Yield check_biomass Good Biomass? start->check_biomass troubleshoot_growth Troubleshoot Growth Conditions (Media, pH, Temp) check_biomass->troubleshoot_growth No check_fermentation Optimize Fermentation for Secondary Metabolism check_biomass->check_fermentation Yes check_extraction Review Extraction Protocol check_fermentation->check_extraction check_hplc Verify HPLC Method check_extraction->check_hplc

Caption: Decision tree for troubleshooting low this compound yield.

References

Sulochrin instability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulochrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and generalized experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility and stability of this compound in aqueous solutions?

A1: this compound has poor solubility in water and is more soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO)[1]. While specific public data on the aqueous stability of this compound is limited, related compounds, such as certain this compound dimers, have been shown to be susceptible to transformation and degradation in aqueous environments, a process that is influenced by temperature[2]. It is crucial to consider that this compound's stability in aqueous solutions can be affected by various factors including pH, temperature, and light exposure.

Q2: What are the potential degradation pathways for this compound in aqueous solutions?

A2: While specific degradation pathways for this compound have not been extensively detailed in publicly available literature, compounds with similar functional groups (phenols, esters, ketones) can undergo hydrolysis, oxidation, and photodegradation in aqueous solutions. Hydrolysis of the methyl ester group is a probable degradation route, particularly under acidic or basic conditions. The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by light, temperature, and the presence of metal ions.

Q3: How should I prepare and store this compound stock solutions?

A3: For long-term storage, this compound should be kept at -20°C[1]. To prepare a stock solution, dissolve this compound in a suitable organic solvent like DMSO or ethanol before diluting it with your aqueous experimental medium. Due to its poor water solubility, it is advisable to prepare a high-concentration stock in an organic solvent and then dilute it to the final aqueous concentration, ensuring the final concentration of the organic solvent is compatible with your experimental system. For short-term use, it is recommended to prepare fresh aqueous solutions and protect them from light and elevated temperatures.

Q4: What analytical methods are suitable for monitoring this compound stability?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of pharmaceutical compounds. An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. UV detection is typically suitable for chromophoric compounds like this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution. Low aqueous solubility of this compound. The concentration exceeds its solubility limit in the aqueous medium.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) if experimentally permissible.- Prepare a more dilute aqueous solution from a concentrated organic stock.- Use sonication to aid dissolution, but be mindful of potential temperature increases.
Rapid loss of this compound peak in HPLC analysis. Significant degradation of this compound under the experimental conditions.- Re-evaluate the pH, temperature, and light exposure of your aqueous solution. Consider using a buffered solution to maintain a stable pH.- Prepare solutions fresh before each experiment and store them protected from light and at a low temperature.- Investigate for potential interactions with other components in your solution.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.- This is an expected outcome of degradation. Use a stability-indicating HPLC method to resolve and quantify these new peaks.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify these degradation products.
Inconsistent results between experimental replicates. Variability in solution preparation or handling. Inconsistent exposure to light or temperature.- Standardize your solution preparation protocol.- Ensure uniform handling of all samples, including consistent exposure to light and temperature.- Use a controlled temperature environment (e.g., water bath, incubator) for your experiments.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
3.00.0513.9
5.00.0234.7
7.40.088.7
9.00.252.8

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4

Temperature (°C)Apparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
40.0169.3
250.0417.3
370.088.7
500.183.9

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

  • Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., acetonitrile (B52724)/water).

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the this compound solution at 60°C, protected from light, for 7 days.

  • Photodegradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control.

Protocol 2: Development of a Stability-Indicating HPLC Method (General Approach)
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.

  • Gradient Program: A typical starting gradient could be 10-90% B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where this compound shows maximum absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Method Validation: Inject solutions from the forced degradation studies to ensure that all degradation products are well-separated from the parent this compound peak and from each other. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Sulochrin_Degradation_Pathway This compound This compound Hydrolysis_Product Hydrolysis Product (e.g., Ester Cleavage) This compound->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product Oxidation Product (e.g., Phenol Oxidation) This compound->Oxidation_Product  Oxidation (e.g., H₂O₂) Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product  Light Exposure

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Aqueous Prepare Aqueous Working Solutions Prep_Stock->Prep_Aqueous Stress Expose to Stressors (pH, Temp, Light) Prep_Aqueous->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation (Kinetics, Products) HPLC->Data

Caption: General workflow for this compound stability testing.

Troubleshooting_Tree Start Inconsistent Results? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Yes Check_Conditions Verify Experimental Conditions (Temp, Light) Start->Check_Conditions Yes Standardize Standardize Protocol Check_Prep->Standardize Control_Env Use Controlled Environment Check_Conditions->Control_Env Re_Run Re-run Experiment Standardize->Re_Run Control_Env->Re_Run

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Troubleshooting Sulochrin Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the analysis of sulochrin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC?

This compound is a fungal metabolite with the molecular formula C₁₇H₁₆O₇. It is classified as a benzophenone (B1666685) and a member of the phenols. For HPLC analysis, the most relevant properties are its acidic nature, due to multiple phenolic hydroxyl groups, and its solubility. This compound has poor water solubility but is soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Its acidic character, with a predicted pKa of approximately 6.55, is a critical factor in its chromatographic behavior.[1]

Q2: What is peak tailing in HPLC?

Peak tailing is a common form of peak distortion where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[2][3] This phenomenon indicates an issue with the separation process, often caused by more than one retention mechanism occurring simultaneously.[4] It can compromise the accuracy of quantification by making peak integration difficult and can reduce the resolution between adjacent peaks.[3][5] A peak is generally considered to be tailing if its asymmetry factor (As) is greater than 1.2.[4]

Q3: What are the primary causes of this compound peak tailing in RP-HPLC?

The primary cause of peak tailing for acidic compounds like this compound in RP-HPLC is secondary interactions between the analyte and the stationary phase.[3][6] this compound has multiple phenolic hydroxyl groups, which can interact with residual silanol (B1196071) groups (-Si-OH) on the surface of silica-based C18 columns.[6][7] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to delayed elution for some analyte molecules and causing the characteristic peak tail.[4]

Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the analyte's pKa, it can lead to uneven ionization and peak asymmetry.[2]

  • Column Issues: Degradation of the column, contamination, or physical deformation like voids in the packing bed can create non-uniform flow paths.[3][4][8]

  • Sample Overload: Injecting too much sample can exceed the column's capacity.[3][6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][9]

  • Extra-Column Effects: Excessive volume from long or wide tubing, or poorly made connections between the injector, column, and detector can cause the separated peak to broaden and tail.[2][6]

Q4: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical parameter. Residual silanol groups on the silica (B1680970) packing are acidic and become ionized (negatively charged) at a pH above ~2.5-3.[9][10] this compound, with its phenolic groups (predicted pKa ~6.55), will be in an anionic state at a pH above its pKa.[1][11] A mobile phase pH in the mid-range can lead to strong secondary ionic interactions between ionized this compound and ionized silanols, causing significant tailing.

To minimize these interactions, it is recommended to operate at a low pH (e.g., pH 2.5-3.0). At this pH, the silanol groups are fully protonated (neutral), preventing the secondary ionic retention mechanism.[4][10]

Q5: Could the HPLC column be the source of the tailing?

Yes, the column is a very common source of peak tailing.

  • Residual Silanols: Even on high-quality, end-capped columns, some residual silanol groups remain.[4] These active sites are a primary cause of tailing for polar and ionizable compounds.[7] Using a column with a high-purity silica base or one that is well end-capped can reduce this effect.[2][7]

  • Column Contamination: Accumulation of strongly retained impurities from samples at the column inlet can create active sites and disrupt the flow path, leading to tailing.[3][12]

  • Column Degradation: Operating at a high pH can cause the silica-based packing to dissolve, leading to column voids and bed deformation.[8] This physical damage results in poor peak shape.[4]

Quantitative Data Summary

The table below summarizes key properties of this compound relevant to HPLC method development.

PropertyValueSource
Molecular Formula C₁₇H₁₆O₇
Molecular Weight 332.3 g/mol
Predicted pKa 6.55 ± 0.25[1]
Solubility Poor in water; Soluble in methanol, ethanol, DMF, DMSO
Predicted XLogP3 2.9[13]

Troubleshooting Workflow and Chemical Interaction Diagrams

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions responsible for the issue.

G Troubleshooting Workflow for this compound Peak Tailing start This compound Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase 1. Check Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.0 with 0.1% TFA or Formic Acid check_mobile_phase->adjust_ph Is pH > 3.5? increase_buffer Increase Buffer Strength (e.g., 20-50 mM) check_mobile_phase->increase_buffer Is buffer weak? check_column 2. Evaluate Column adjust_ph->check_column Tailing persists end Symmetrical Peak Achieved adjust_ph->end Problem Solved increase_buffer->check_column Tailing persists increase_buffer->end Problem Solved flush_column Flush Column with Strong Solvent check_column->flush_column Contamination suspected use_new_column Use High-Purity, End-Capped Column check_column->use_new_column Column is old or degraded check_sample 3. Review Sample & Injection flush_column->check_sample Tailing persists flush_column->end Problem Solved use_new_column->check_sample Tailing persists use_new_column->end Problem Solved reduce_load Reduce Injection Volume/ Concentration check_sample->reduce_load Overload suspected match_solvent Dissolve Sample in Mobile Phase check_sample->match_solvent Solvent mismatch possible check_system 4. Inspect HPLC System reduce_load->check_system Tailing persists reduce_load->end Problem Solved match_solvent->check_system Tailing persists match_solvent->end Problem Solved minimize_volume Minimize Extra-Column Volume (shorter/narrower tubing) check_system->minimize_volume check_fittings Check for Leaks/ Improper Fittings check_system->check_fittings minimize_volume->end Problem Solved check_fittings->end Problem Solved

Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.

G Chemical Basis of this compound Peak Tailing cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Conditions silica Si-O-Si-O-Si silanol Si-OH silanol_ion Si-O⁻ low_ph Low pH (e.g., 2.5) Silanols are Protonated low_ph->silanol Favors this state mid_ph Mid pH (e.g., 4-7) Silanols are Ionized mid_ph->silanol_ion Favors this state This compound This compound (Acidic Phenolic Groups) This compound->silanol Weak Hydrophobic Interaction (Ideal Retention) This compound->silanol_ion Strong Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction of this compound with neutral and ionized residual silanol groups.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

This protocol aims to minimize secondary silanol interactions by lowering the mobile phase pH.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (or methanol)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Your current mobile phase

  • This compound standard solution

Procedure:

  • Prepare Mobile Phase A: Prepare 1 L of HPLC grade water containing 0.1% (v/v) TFA or 0.1% formic acid. This will be your aqueous mobile phase with a pH of approximately 2.5-3.0.

  • Prepare Mobile Phase B: Use your standard organic solvent (e.g., acetonitrile or methanol).

  • Set Initial Conditions: Begin with the same gradient or isocratic conditions as your problematic method, but substitute the new aqueous mobile phase.

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.

  • Inject Standard: Inject your this compound standard.

  • Analyze Peak Shape: Evaluate the peak asymmetry factor. A significant reduction in tailing should be observed.

  • Optimization (If Needed): If tailing persists, consider slightly increasing the buffer or additive concentration (e.g., from 10 mM to 25 mM) to further mask any residual silanol activity.[7]

Protocol 2: Column Flushing and Regeneration

This protocol is used to remove strongly retained contaminants from the column that may be causing active sites.

Objective: To clean the analytical column and restore its performance.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Reverse the column direction to flush contaminants from the inlet frit.

  • Perform Washes: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes for each step. A typical sequence for a C18 column is:

    • Step 1: Buffered Mobile Phase (without buffer salts): Flush with the same aqueous/organic ratio to remove buffers (e.g., 95:5 Water:Acetonitrile).

    • Step 2: 100% Water (HPLC Grade): To remove any remaining salts.

    • Step 3: 100% Acetonitrile: To remove non-polar compounds.

    • Step 4: 100% Isopropanol: A stronger solvent to remove highly retained compounds.

    • Step 5: 100% Acetonitrile: To prepare for re-equilibration.

  • Re-equilibrate: Reconnect the column in its correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test Performance: Inject the this compound standard to assess if peak shape has improved. If the problem persists, the column may be permanently damaged and require replacement.

Protocol 3: Sample Solvent Compatibility Test

This protocol helps determine if the sample diluent is causing peak distortion.

Objective: To ensure the sample solvent is not significantly stronger than the mobile phase.

Procedure:

  • Prepare Standards: Prepare at least two solutions of your this compound standard:

    • Standard A: Dissolve in your current sample solvent.

    • Standard B: Dissolve directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Inject and Compare: Inject equal concentrations of Standard A and Standard B under the same chromatographic conditions.

  • Analyze Results: Compare the peak shapes. If Standard B (dissolved in mobile phase) shows a significantly better peak shape, your original sample solvent is likely too strong and is causing the tailing.[3][6]

  • Action: If a solvent mismatch is confirmed, prepare all future samples and standards in the mobile phase.

References

Technical Support Center: Optimizing Sulochrin Extraction from Solid Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of sulochrin from solid media cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species are known to produce it?

This compound is a fungal metabolite, specifically a diphenyl ether. It has been isolated from several species of Aspergillus and Penicillium. Notably, it is often produced as a co-metabolite alongside other commercially significant compounds, such as lovastatin (B1675250) in Aspergillus terreus fermentations. Aspergillus fumigatus is another known producer of this compound and related compounds.

Q2: What are the common solid substrates used for this compound production?

Solid-state fermentation (SSF) is a common method for producing this compound. Rice is a frequently used substrate for the cultivation of Aspergillus terreus for this purpose. The choice of solid substrate can significantly influence the metabolic profile of the fungus and, consequently, the yield of this compound.

Q3: What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is a standard method for the quantification of this compound. For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, which allows for accurate quantification based on the molecular weight of this compound (m/z 332.3).

Q4: What are the known biological activities of this compound?

This compound has demonstrated potential as an inhibitor of the α-glucosidase enzyme, suggesting it may have applications as an antidiabetic agent. It has also been investigated for other bioactivities, including anti-angiogenic properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from solid fermentation media.

Problem 1: Low or No this compound Yield

  • Q: My extract shows very low or no this compound. What are the potential causes?

    • A: Several factors could contribute to low yield:

      • Suboptimal Fermentation Time: this compound production is growth-phase dependent. For Aspergillus terreus on rice, production may not start until day 4 of fermentation, with optimal yields occurring later. It is crucial to perform a time-course study to determine the peak production period for your specific strain and conditions.

      • Inefficient Extraction Solvent: The polarity of the extraction solvent is critical. This compound is soluble in moderately polar organic solvents. Ethyl acetate (B1210297) is a commonly used and effective solvent for its extraction. Using highly nonpolar solvents like hexane (B92381) alone or highly polar solvents like water may result in poor extraction efficiency.

      • Incomplete Cell Lysis: The solid nature of the culture can make it difficult for the solvent to penetrate the fungal mycelia. Ensure the fermented solid is thoroughly ground or homogenized to increase the surface area for extraction.

      • Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during extraction could potentially degrade the target compound. It is advisable to conduct extractions at room temperature and avoid strong acids or bases unless their effect on stability has been evaluated.

Problem 2: High Levels of Impurities in the Crude Extract

  • Q: My crude extract is highly pigmented and contains many interfering compounds. How can I clean it up?

    • A: Fungal solid-state fermentations often produce a complex mixture of metabolites and pigments.

      • Liquid-Liquid Partitioning: A common and effective method to clean up the initial extract is liquid-liquid partitioning. After an initial extraction with a solvent like ethyl acetate, the crude extract can be partitioned against solvents of different polarities. For instance, a sequential partition with n-hexane can remove nonpolar impurities like lipids, followed by extraction of the aqueous-methanolic phase with dichloromethane (B109758) and then ethyl acetate to separate compounds based on polarity.

      • Solid-Phase Extraction (SPE): For smaller-scale purification or further cleanup, SPE cartridges (e.g., C18) can be used. The crude extract is loaded onto the cartridge, and impurities are washed away with a weak solvent system before eluting the this compound with a stronger solvent.

      • Column Chromatography: For purification, silica (B1680970) gel column chromatography is a standard technique. A gradient elution, for example, with a hexane-ethyl acetate solvent system, can effectively separate this compound from other co-extracted compounds.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction

  • Q: I am experiencing persistent emulsions during the partitioning step. How can I resolve this?

    • A: Emulsions are common when extracting from complex biological matrices.

      • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the separation of the organic and aqueous layers.

      • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can help to separate the layers.

      • Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can also be effective in breaking up the emulsion.

Data Presentation

Table 1: this compound Production by Aspergillus terreus in Solid-State Fermentation on Rice.

Fermentation DayThis compound Yield (mg/g of substrate)
2Not Detected
40.60
51.46
7Not Specified (Peak Lovastatin)
85.26
113.11

Data adapted from a study on lovastatin and this compound production.

Table 2: Properties of Solvents for this compound Extraction and Purification.

SolventPolarity IndexBoiling Point (°C)Primary Use in this compound Extraction
n-Hexane0.169Removal of nonpolar impurities (lipids, oils) during partitioning
Dichloromethane3.140Partitioning solvent for intermediate polarity compounds
Ethyl Acetate4.477Primary extraction from solid media; partitioning solvent
Acetone5.156Can be used for initial extraction, often mixed with other solvents
Methanol (B129727)5.165Used with water for creating the aqueous phase in partitioning
Water10.2100Used with methanol for creating the aqueous phase in partitioning

Experimental Protocols

1. Solid-State Fermentation of Aspergillus terreus

This protocol is based on methods for producing this compound on a rice substrate.

  • Substrate Preparation: Wash 1 kg of rice twice with water, drain, and autoclave at 121°C for 15 minutes with an equal volume of water (1:1 w/v).

  • Inoculation: After cooling to room temperature, inoculate the sterile rice with a spore suspension of A. terreus. Mix thoroughly to ensure even distribution.

  • Incubation: Place the inoculated rice in sterile trays and incubate at 28°C for 8-11 days. The optimal incubation time for maximum this compound yield should be determined experimentally.

2. This compound Extraction and Partitioning

  • Initial Extraction:

    • Harvest the fermented solid substrate.

    • Dry the substrate (e.g., lyophilize or oven-dry at low temperature, ~40°C).

    • Grind the dried solid into a fine powder.

    • Extract the powder with ethyl acetate (e.g., 1:10 solid-to-solvent ratio, w/v) by shaking at 150 rpm for 24 hours at room temperature.

    • Filter the mixture and collect the ethyl acetate supernatant.

    • Concentrate the supernatant under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.

  • Liquid-Liquid Partitioning for Cleanup:

    • Dissolve the crude extract in a mixture of water and methanol (e.g., 4:1 v/v).

    • Perform a sequential extraction in a separatory funnel with: a. n-Hexane: To remove highly nonpolar compounds. b. Dichloromethane: To extract compounds of intermediate polarity. c. Ethyl Acetate: This fraction will be enriched with this compound.

    • Collect each organic fraction separately and concentrate under reduced pressure. The ethyl acetate fraction is expected to have the highest concentration of this compound.

3. Quantification by LC-MS

  • Sample Preparation: Dissolve a known amount of the dried ethyl acetate fraction in a suitable solvent (e.g., methanol) to a known concentration. Filter through a 0.22 µm syringe filter before analysis.

  • LC-MS Conditions: Use a C18 column with a gradient elution of water and acetonitrile (B52724) (both often containing a small amount of formic acid, e.g., 0.1%). Monitor for the [M+H]+ ion of this compound at m/z 332.3.

  • Quantification: Create a standard curve using a purified this compound standard to calculate the concentration in the extract.

Visualizations

Sulochrin_Biosynthesis cluster_start Starting Precursors cluster_pks Polyketide Synthesis cluster_intermediate Intermediate Steps cluster_end Final Product Acetyl-CoA Acetyl-CoA PKS Emodin Anthrone Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Condensation Emodin_Anthrone Emodin Anthrone Polyketide_Intermediate->Emodin_Anthrone Cyclization/ Aromatization Emodin Emodin Emodin_Anthrone->Emodin Oxidation This compound This compound Emodin->this compound Series of enzymatic reactions (e.g., oxidation, benzophenone formation, oxidative coupling)

Caption: Simplified proposed biosynthetic pathway of this compound.

Extraction_Workflow A Solid-State Fermentation (Aspergillus sp. on Rice) B Drying and Grinding of Fermented Solid A->B C Solvent Extraction (Ethyl Acetate) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Hexane, CH2Cl2, EtOAc) E->F G Purified Fractions F->G H LC-MS Analysis (Quantification) G->H

Caption: General workflow for this compound extraction and analysis.

Technical Support Center: Identification of Sulochrin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of sulochrin.

Troubleshooting Guides & FAQs

This section addresses common issues users might encounter during their experiments with this compound and its degradation products.

Question/IssuePotential Cause(s)Troubleshooting/Prevention Steps
Precipitation is observed after dissolving this compound. - Low solubility in the chosen solvent.- The solution is supersaturated.- this compound is degrading into less soluble products.- Verify Solubility: Consult literature for known solubility data. If unavailable, perform a solubility test with small amounts.- Use Co-solvents: Consider using a mixture of solvents (e.g., DMSO/water, ethanol/water).- Gentle Warming: Gently warm the solution to aid dissolution, but be cautious of temperature-sensitive compounds.- pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[1]
Loss of biological activity of this compound over time. - Chemical degradation (hydrolysis, oxidation, photolysis).- Adsorption to container surfaces.- Repeated freeze-thaw cycles.- Optimize Storage Conditions: Store solutions at the recommended temperature (typically -20°C or -80°C) and protect from light.- Use Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- Inert Atmosphere: For oxygen-sensitive compounds, overlay the solution with an inert gas like argon or nitrogen before sealing.- Low-Adsorption Tubes: Use polypropylene (B1209903) or other low-protein-binding tubes.[1]
Discoloration of the this compound solution. - Oxidation of the compound.- Photodegradation.- Reaction with impurities in the solvent.- Protect from Light: Use amber vials or wrap containers with aluminum foil.- Use High-Purity Solvents: Ensure solvents are of high quality and free from impurities.
Unexpected peaks in HPLC chromatogram. - Contamination of the sample or solvent.- Formation of degradation products.- Column degradation.- Run a Blank: Inject the solvent alone to check for contamination.- Perform Forced Degradation: Compare the chromatogram with those from forced degradation studies to identify potential degradation products.- Check Column Performance: Evaluate column efficiency, peak shape, and retention time stability.
Difficulty in identifying degradation products by MS. - Low abundance of degradation products.- Co-elution with other components.- Complex fragmentation patterns.- Concentrate the Sample: Use solid-phase extraction (SPE) or other concentration techniques.- Optimize Chromatographic Separation: Adjust the mobile phase, gradient, or column to improve resolution.- Use High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to aid in formula determination.[2]

Key Experimental Protocols

Forced Degradation Study

A forced degradation study is crucial to identify potential degradation pathways of this compound.[3]

Objective: To intentionally degrade this compound under various stress conditions to generate its degradation products for identification.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Application of Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following conditions:[3]

    • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the solid compound or a solution at an elevated temperature (e.g., 70°C).[4]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining intact this compound and detect the formation of degradation products.[3]

HPLC-Based Stability Assay

This protocol provides a general framework for monitoring the stability of this compound in solution over time.

Objective: To quantify the amount of intact this compound remaining over time under specific storage conditions.

Protocol:

  • Prepare Samples: Prepare solutions of this compound under various conditions (e.g., different buffers, with/without stabilizers). Include a control sample at t=0.

  • Incubate: Store the samples under the desired conditions (e.g., specific temperature, light exposure).

  • Collect Aliquots: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot from each sample.

  • HPLC Analysis:

    • Column: Use a suitable C18 column for reversed-phase chromatography.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a common starting point.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Data Analysis: Integrate the peak area of the intact this compound at each time point. Calculate the percentage of the remaining this compound relative to the t=0 sample. Plot the percentage of remaining this compound versus time to determine the degradation rate.[3]

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl (60°C) 010000
865255
24305010
0.1 M NaOH (60°C) 010000
8401535
24102060
3% H₂O₂ (RT) 010000
89081
2475183
70°C (Solid) 010000
24981<1
UV Light (254 nm) 010000
2485102

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl) prep->acid base Basic Hydrolysis (0.1 M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid therm Thermal Stress (70°C) prep->therm photo Photolytic Stress (UV Light) prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc identify Identify Degradation Products (MS, NMR) hplc->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Experimental workflow for this compound forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound hydrolysis_prod_1 Hydrolysis Product A This compound->hydrolysis_prod_1 Acidic/Basic Conditions oxidation_prod_1 Oxidation Product C This compound->oxidation_prod_1 Oxidizing Agent hydrolysis_prod_2 Hydrolysis Product B hydrolysis_prod_1->hydrolysis_prod_2

Caption: Potential degradation pathways of this compound.

References

Minimizing sulochrin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with sulochrin in cell culture, with a primary focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fungal metabolite with anti-angiogenic, anti-inflammatory, and antimicrobial properties.[1][2] It is known to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of blood vessel formation.[1] A key challenge in its experimental use is its poor solubility in aqueous solutions like cell culture media.[1][3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][3]

Q2: Why does this compound precipitate when I add it to my cell culture medium?

This common issue, often called "crashing out," occurs because this compound is hydrophobic and has very low solubility in the aqueous environment of cell culture media.[1][3] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the medium, the solvent concentration drops dramatically, causing this compound to exceed its solubility limit and precipitate out of the solution.[4]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Anhydrous (water-free) Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound for cell culture experiments.[3][] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize water absorption, which can reduce the solubility of hydrophobic compounds.[6]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe, with ideally below 0.1% for sensitive cell lines or long-term experiments.[7][8] It is always essential to include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[1]

Q5: Can I filter the medium to remove the this compound precipitate?

Filtering the medium to remove precipitate is not recommended . This will remove an unknown quantity of the active compound, leading to inaccurate and unrepeatable experimental results. The goal should be to prevent precipitation from occurring in the first place.[1]

Troubleshooting Guide: this compound Precipitation

This guide will help you identify the potential causes of this compound precipitation and provide actionable solutions.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding this compound stock to media. High Final Concentration: The final concentration of this compound exceeds its aqueous solubility limit.- Decrease the final working concentration of this compound. - Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below.
"Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium.- Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture medium.[3]- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion.[3]- Prepare an intermediate dilution of the stock in a small volume of medium before adding it to the final culture volume.[3]
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.- Always use pre-warmed (37°C) cell culture media for all dilutions.[3][9]
Fine precipitate or cloudiness observed after a short incubation period. Delayed Precipitation: The concentration is near the solubility limit, and slight changes in temperature or pH are causing it to fall out of solution.- Lower the final working concentration of this compound. - Ensure stable incubator temperature and CO2 levels to maintain consistent media pH.
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-free media), or other components, forming insoluble complexes.- Test this compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.- If using serum-free media, consider adding purified human serum albumin (HSA) as a carrier protein.
Precipitate forms after freeze-thaw cycles of the stock solution. Poor Solubility at Low Temperatures: The compound is precipitating out of the DMSO stock at low temperatures.- Store the this compound stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is redissolved.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 332.3 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 332.3 g/mol * 1000 mg/g = 3.323 mg

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.

  • Dissolving this compound: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Vortexing: Securely cap the tube and vortex at maximum speed until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to protect it from light. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • Concentrated this compound stock solution in DMSO (e.g., 10 mM)

  • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile 96-well clear-bottom cell culture plate or sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Prepare a serial dilution of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations ranging from 100 µM down to 1 µM:

    • In the first well/tube, add 10 µL of the 10 mM this compound stock to 990 µL of medium to get a 100 µM solution. Mix well.

    • Perform 1:2 serial dilutions by transferring 500 µL from the previous well/tube to the next one containing 500 µL of fresh medium.

  • Include a vehicle control: In one well/tube, add the same volume of DMSO used for the highest this compound concentration to the same volume of medium.

  • Incubate the plate/tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect for precipitation at various time points (e.g., immediately, 1h, 4h, 24h, 48h, 72h). Look for any signs of cloudiness, crystals, or sediment. You can also examine a small aliquot under a microscope to detect fine precipitates.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for this compound under your specific experimental conditions.

Data Presentation

Table 1: Factors Influencing this compound Solubility and Stability

Parameter Effect on this compound Solubility/Stability Recommendations
Solvent Poorly soluble in water; soluble in DMSO, ethanol, methanol.[1][3]Use anhydrous DMSO for stock solutions.[6]
Temperature Solubility of hydrophobic compounds generally increases with temperature.[10][11] However, stability may decrease at higher temperatures over long periods.Pre-warm media to 37°C before adding this compound.[3][9] Store stock solutions at -20°C or -80°C.
pH The solubility of compounds with ionizable groups can be pH-dependent.[12] As a phenolic compound, this compound's solubility may increase at a more basic pH, but this may not be compatible with cell culture conditions.Maintain a stable, physiological pH in the cell culture medium (typically pH 7.2-7.4).
Serum Serum proteins, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.[]If compatible with the experimental design, use serum-containing medium.
Solubility Enhancers Cyclodextrins can encapsulate hydrophobic molecules to increase their aqueous solubility.[1]Consider using (2-Hydroxypropyl)-β-cyclodextrin for serum-free applications.

Table 2: Recommended DMSO Concentrations for Cell Culture

Final DMSO Concentration General Effect on Cells Recommendation
< 0.1%Generally considered non-toxic for most cell lines, including sensitive and primary cells.Recommended for long-term exposure and sensitive assays.[7]
0.1% - 0.5%Tolerated by most robust, immortalized cell lines without significant cytotoxicity.A common working range for many in vitro experiments.[7][8]
> 0.5%May induce cellular stress, differentiation, or cytotoxicity in some cell lines.[13]Should be avoided unless absolutely necessary and validated for the specific cell line.

Visualizations

This compound Preparation and Dosing Workflow

Sulochrin_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -80°C vortex->aliquot thaw Thaw Single Aliquot aliquot->thaw add Add Stock Dropwise to Vortexing Media thaw->add prewarm Pre-warm Media (37°C) prewarm->add incubate Add to Cells & Incubate add->incubate

Caption: Workflow for preparing this compound stock and working solutions.

VEGF Signaling Pathway Inhibition by this compound

VEGF_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Angiogenesis Angiogenesis Cell_Survival->Angiogenesis

References

Navigating the Labyrinth of Sulochrin Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sulochrin Synthesis and Production. This compound, a metabolite with potential as an α-glucosidase inhibitor, presents unique challenges in its large-scale production. While industrial-scale total chemical synthesis is not widely established, this guide addresses potential scale-up issues based on common synthetic challenges and provides detailed troubleshooting for the more prevalent fermentative production and purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound?

A1: Currently, the main route for this compound production is through fermentation using the fungus Aspergillus terreus. It is often produced as a co-metabolite alongside lovastatin (B1675250).[1][2][3][4] While laboratory-scale chemical synthesis is possible, large-scale chemical synthesis routes are not well-documented in publicly available literature.

Q2: Why is this compound considered a problematic co-metabolite in some industrial processes?

A2: In the production of the cholesterol-lowering drug lovastatin from Aspergillus terreus, this compound is an undesirable byproduct. Its presence complicates downstream processing and purification of lovastatin due to its toxicity and the difficulty in separating it from the main product.[1][2][3][4]

Q3: What is the biosynthetic origin of this compound?

A3: this compound is a polyketide, synthesized via a pathway that originates from acetyl-CoA and malonyl-CoA. The key enzyme at the beginning of this pathway is the emodin (B1671224) anthrone (B1665570) polyketide synthase (PKS).[1][3][4] Understanding this pathway is crucial for strategies aimed at either enhancing or eliminating its production in fermentation.

Q4: Are there established methods to control or eliminate this compound production during fermentation?

A4: Yes, genetic engineering approaches have been successfully used to eliminate this compound production. By disrupting the gene encoding the emodin anthrone PKS, the biosynthetic pathway is blocked, preventing the formation of this compound and its downstream metabolites.[1][4]

Troubleshooting Guide: Fermentative Production and Purification

Challenges in producing and isolating this compound from fermentation broths are common. This section provides solutions to frequently encountered problems.

Problem Potential Causes Troubleshooting Steps & Solutions
Low this compound Titer in Fermentation - Suboptimal growth medium composition.- Inadequate aeration and agitation.- Non-ideal fermentation temperature or pH.- Strain degradation over time.- Medium Optimization: Experiment with different carbon and nitrogen sources. Rice has been used as a solid substrate for A. terreus fermentation to produce this compound.[2]- Process Parameter Control: Ensure proper aeration and agitation to avoid viscosity issues and ensure oxygen mass transfer, which can be challenging in high-density cultures.[3]- Environmental Control: Maintain optimal temperature (around 28°C) and pH for A. terreus growth and secondary metabolite production.[2]- Strain Maintenance: Use a fresh inoculum from a well-maintained culture stock for each fermentation run.
Difficulties in this compound Extraction - Inefficient solvent partitioning.- Emulsion formation during liquid-liquid extraction.- Solvent Selection: Ethyl acetate (B1210297) has been shown to be an effective solvent for extracting this compound from fermentation broths.[2][5]- Extraction Protocol: After initial extraction, partition the crude extract with a series of solvents of varying polarity (e.g., n-hexane, dichloromethane (B109758), and ethyl acetate) to achieve a preliminary separation.[5]
Presence of Impurities in Final Product - Co-extraction of other metabolites.- Incomplete separation during chromatography.- Chromatographic Purification: Utilize silica (B1680970) gel column chromatography with a gradient elution system (e.g., n-hexane/ethyl acetate) for effective separation of this compound from other compounds.[5]- Recrystallization: If impurities co-crystallize with this compound, multiple recrystallization steps using different solvent systems may be necessary.- Analytical Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the purity of fractions during purification.[6][7]

Hypothetical Challenges in Chemical Synthesis Scale-Up

While not widely practiced, scaling up a potential total synthesis of this compound would likely encounter the following challenges, drawn from general principles of chemical process scale-up.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Reaction Kinetics at Scale - Inefficient mixing.- Poor heat transfer in large reactors.- Mixing Efficiency: Transition from magnetic stirring to mechanical overhead stirrers with appropriate impeller design is crucial to ensure homogeneity.[8]- Heat Management: For exothermic or endothermic steps, ensure the reactor's heating/cooling jacket has sufficient capacity to maintain the optimal reaction temperature and prevent thermal gradients.[8][9]
Increased Impurity Profile - Minor side reactions at lab scale become significant at larger scales.- Localized "hot spots" in the reactor leading to degradation.- Reaction Optimization: Re-optimize reaction conditions (temperature, concentration, addition rates) at the pilot scale. Even minor adjustments can significantly reduce byproduct formation.[8]- Impurity Identification: Thoroughly characterize all impurities to understand their formation mechanism and develop strategies for their prevention or removal.
Difficult Product Isolation and Purification - Changes in precipitation or crystallization behavior at scale.- Difficulty in handling large volumes of solvents and solids.- Purification Strategy: Re-evaluate the purification method. What works in the lab (e.g., column chromatography) may be impractical at scale. Consider crystallization, distillation, or alternative chromatographic methods suitable for large quantities.- Filtration and Drying: Ensure appropriate filtration and drying equipment is available to handle the larger volume of product efficiently.

Visualizing Workflows and Pathways

This compound Biosynthesis Pathway

The following diagram illustrates the origin of this compound from the polyketide pathway in Aspergillus terreus.

sulochrin_biosynthesis acetyl_coa Acetyl-CoA pks Emodin Anthrone Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks emodin_anthrone Emodin Anthrone pks->emodin_anthrone Biosynthesis Initiation sulochrin_pathway Downstream Metabolites emodin_anthrone->sulochrin_pathway This compound This compound sulochrin_pathway->this compound

Caption: Origin of this compound Biosynthesis Pathway.

General Troubleshooting Logic for Scale-Up

This workflow provides a logical approach to diagnosing and resolving issues during the scale-up of a chemical synthesis.

scaleup_troubleshooting start Scale-Up Issue Identified (e.g., Low Yield, High Impurities) check_params Review Process Parameters (Temp, Pressure, Stirring) start->check_params check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents analyze_impurities Characterize Impurity Profile (LC-MS, NMR) start->analyze_impurities is_mixing Is Mixing Efficient? check_params->is_mixing is_reagent_quality Are Reagents Pure? check_reagents->is_reagent_quality is_heat Is Heat Transfer Adequate? is_mixing->is_heat Yes optimize_mixing Optimize Stirrer Speed/ Impeller Design is_mixing->optimize_mixing No optimize_heating Adjust Heating/Cooling Rate or Reactor Volume is_heat->optimize_heating No resolve Issue Resolved is_heat->resolve Yes purify_reagents Purify/Source Higher Grade Reagents is_reagent_quality->purify_reagents No is_reagent_quality->resolve Yes optimize_mixing->resolve optimize_heating->resolve purify_reagents->resolve

Caption: Troubleshooting Workflow for Chemical Synthesis Scale-Up.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Solid-State Fermentation

This protocol is adapted from methodologies described for the isolation of this compound from Aspergillus terreus grown on a solid substrate.[2][5]

  • Harvesting: After the fermentation period (e.g., 11 days at 28°C), harvest the solid-state culture (koji).

  • Extraction:

    • Soak the harvested koji in ethyl acetate for 24 hours at room temperature.

    • Filter the mixture to separate the solid residue from the ethyl acetate extract.

    • Concentrate the ethyl acetate extract under reduced pressure to obtain a crude paste.

  • Solvent Partitioning:

    • Dissolve the crude paste in a mixture of methanol (B129727) and water (e.g., 1:4 v/v).

    • Perform sequential liquid-liquid extractions with solvents of increasing polarity:

      • First, extract with n-hexane to remove nonpolar impurities.

      • Next, extract with dichloromethane.

      • Finally, extract the aqueous methanol layer with ethyl acetate. The this compound should preferentially partition into the ethyl acetate phase.

    • Collect the ethyl acetate fraction and concentrate it under reduced pressure.

  • Silica Gel Chromatography:

    • Prepare a silica gel column.

    • Apply the concentrated ethyl acetate fraction to the column.

    • Elute the column with a gradient of n-hexane in ethyl acetate (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).

    • Collect fractions and monitor by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: General Procedure for a Hypothetical Coupling Step in this compound Synthesis

This is a generalized protocol for a peptide-like coupling that might be envisioned in a total synthesis of a complex molecule like this compound, which contains a benzoyl linkage.

  • Reactant Preparation:

    • In a flame-dried, inert-atmosphere reactor, dissolve the carboxylic acid precursor (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Add a coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Add the aromatic nucleophile precursor (1 equivalent) to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS. Reactions may take several hours to reach completion.

  • Workup and Quenching:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired coupled product.

References

Resolving co-eluting impurities during sulochrin purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the resolution of co-eluting impurities during the purification of sulochrin.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting impurities encountered during this compound purification?

A1: this compound is a secondary metabolite produced by fungi such as Aspergillus terreus.[1] During fermentation, structurally similar compounds are often co-produced, which can lead to co-elution during chromatographic purification. These impurities are typically derivatives of the this compound backbone.[2] Identifying these is a critical first step for developing a selective purification method.

Table 1: Potential Co-eluting Impurities in this compound Production

Impurity Name Molecular Formula Notes
3'-O-demethyl-sulochrin C₂₁H₂₀O₇ A common demethylated analogue.[2]
1-O-methyl-sulochrin C₂₂H₂₂O₇ A methylated analogue.[2]
7-demethyl-neothis compound C₂₀H₁₈O₈ A seco-anthraquinone derivative resulting from ring cleavage.[2]
Vermelone C₁₄H₁₂O₅ A related polyketide that may be present in the fermentation broth.[2]

| Lovastatin | C₂₄H₃₆O₅ | If co-produced with A. terreus, it can be a major impurity to remove.[1] |

Q2: My primary this compound peak shows significant tailing or shouldering in the chromatogram. How can I confirm the presence of a co-eluting impurity?

A2: Visual inspection of peak shape is a good indicator, but definitive confirmation requires more advanced analytical techniques. The most effective method is to use a hyphenated technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][4] Even if two compounds are not separated chromatographically, the mass spectrometer can detect different mass-to-charge ratios (m/z) across the peak, confirming the presence of multiple components.[5] For impurities with the same mass (isobars), High-Resolution Mass Spectrometry (HRMS) may be necessary to distinguish them based on their exact mass and isotopic distribution.[6]

Q3: What are the primary strategies for resolving this compound from a co-eluting impurity using liquid chromatography?

A3: Resolving closely eluting peaks is a central challenge in chromatography that requires systematic method development.[7] The goal is to exploit subtle differences in the physicochemical properties of this compound and its impurities to achieve separation. The USFDA recommends a resolution of more than 2 between peaks for good separation.[7]

Here are the key parameters to adjust:

  • Mobile Phase Optimization : This is often the most impactful adjustment.

    • Solvent Strength : In reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can change selectivity. A shallower gradient often improves the resolution of closely eluting compounds.[8]

    • pH Control : Adjusting the pH of the mobile phase can change the ionization state of this compound or its impurities, significantly altering their retention and potentially improving separation.

    • Solvent Type : Switching the organic modifier (e.g., from acetonitrile to methanol) can change elution patterns due to different solvent-analyte interactions.

  • Stationary Phase Selection : The HPLC column is the core of the separation.[7] If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) offer different separation mechanisms (e.g., hydrophobic, pi-pi interactions) that can resolve compounds that co-elute on a standard C18 column.[7]

  • Temperature Control : Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency and resolution. A change of 1°C can alter retention by 1-2%, providing another variable for optimization.[8]

Q4: I have optimized my HPLC method but still have poor resolution. Are there any advanced chromatographic techniques I can use?

A4: Yes, for particularly difficult separations, several advanced techniques can be employed:

  • Recycling Chromatography : This technique artificially increases the column length by redirecting the eluent from the column outlet back to the inlet.[3] Each pass increases the resolution, making it suitable for challenging separations where two compounds are very close.[3]

  • Peak Shaving : This is a collection strategy used in preparative chromatography. Only the central, purest portion of the target peak is collected.[3] The "front" and "tail" fractions, which are more likely to contain the co-eluting impurity, are discarded or reprocessed.

  • High-Speed Counter-Current Chromatography (HSCCC) : This is a form of liquid-liquid partition chromatography that avoids solid supports, eliminating issues of irreversible adsorption. It has been successfully used for the preparative separation of structurally similar natural products and can be an effective alternative for purifying this compound.[9]

Troubleshooting Guide

Table 2: Common HPLC Issues in this compound Purification and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution 1. Inappropriate mobile phase composition.[10] 2. Unsuitable stationary phase chemistry.[7] 3. Column degradation or damage.[10] 1. Adjust solvent ratio, test different organic modifiers (ACN vs. MeOH), or modify pH. 2. Screen columns with different stationary phases (e.g., Phenyl, Cyano). 3. Use a guard column; if performance continues to degrade, replace the analytical column.[8]
Peak Tailing or Fronting 1. Sample overload.[10] 2. Mismatch between sample solvent and mobile phase. 3. Presence of a co-eluting impurity.[5] 4. Column void or contamination. 1. Reduce the sample injection volume or concentration.[10] 2. Dissolve the sample in the initial mobile phase if possible. 3. Analyze with LC-MS to confirm. 4. Flush the column or replace it if necessary.
Shifting Retention Times 1. Inconsistent mobile phase composition.[11] 2. Fluctuations in column temperature.[8] 3. Pump malfunction or leaks. 1. Prepare fresh mobile phase; ensure proper mixing and degassing. 2. Use a column oven for stable temperature control. 3. Check for leaks, salt buildup, and ensure pump seals are in good condition.

| Low Purity in Collected Fractions | 1. Poor resolution leading to overlapping peaks. 2. Collection window is too wide. 3. Sample degradation on the column. | 1. Re-optimize the separation method to achieve baseline resolution. 2. Narrow the fraction collection window around the peak apex ("peak shaving").[3] 3. Assess the chemical stability of this compound under the chromatographic conditions.[4] |

Experimental Protocols

Protocol 1: Extraction and Initial Chromatographic Cleanup of this compound

This protocol is a general guide based on common methods for isolating fungal metabolites.[2]

  • Extraction :

    • The fungal fermentation broth or solid-state fermentation product is extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc).

    • The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is re-dissolved in a methanol-water solution (e.g., 4:1 water:MeOH).

    • This solution is successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and finally ethyl acetate, to remove non-polar and highly polar impurities.[2] The this compound-rich fraction (typically EtOAc) is retained.

  • Silica (B1680970) Gel Column Chromatography (Initial Cleanup) :

    • Stationary Phase : Silica gel (e.g., 70-230 mesh).

    • Column Packing : The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).

    • Sample Loading : The dried EtOAc fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

    • Elution : The column is eluted with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate.[2]

    • Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Fractions with similar purity profiles are pooled.

Protocol 2: Systematic HPLC Method Development for Resolving Co-eluting Impurities

This protocol outlines a systematic approach to optimize the separation of this compound from a known co-eluting impurity.

  • Establish a Baseline Method :

    • Column : Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A simple gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, a linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Temperature : 30°C.

    • Detection : UV detector set to the λ_max of this compound.

  • Screen Organic Modifiers :

    • Keeping all other parameters the same, replace acetonitrile with methanol (B129727) and run the same gradient. Compare the resolution and peak shape between the two runs.

  • Optimize the Gradient :

    • Using the better organic modifier from Step 2, adjust the gradient slope. If peaks are eluting too close together, make the gradient shallower (e.g., increase the gradient time from 20 to 40 minutes) to provide more time for separation.

  • Screen Different Stationary Phases :

    • If resolution is still inadequate, test columns with different selectivities.

    • Phenyl-Hexyl Column : To test for pi-pi interactions.

    • Embedded Polar Group (EPG) Column : For different polar selectivity.

    • Run the optimized gradient from Step 3 on each new column and compare the results.

  • Vary Temperature :

    • Using the best column/mobile phase combination, evaluate the separation at different temperatures (e.g., 25°C, 40°C, 50°C). Note any changes in resolution.[8]

  • Finalize Method :

    • Combine the optimal conditions (column, mobile phase, gradient, temperature) to create the final analytical or preparative method.

Visualizations

G cluster_method_dev Primary Method Development cluster_advanced Advanced Techniques Start Problem: Co-elution of This compound and Impurity Optimize_MP Optimize Mobile Phase (Gradient, Solvent, pH) Start->Optimize_MP Select_SP Screen Stationary Phase (C18, Phenyl, etc.) Optimize_MP->Select_SP Resolution still low Adjust_Temp Adjust Column Temperature Select_SP->Adjust_Temp Resolution still low Recycling Implement Recycling HPLC Adjust_Temp->Recycling Resolution still low Peak_Shave Use Peak Shaving (Preparative Scale) Adjust_Temp->Peak_Shave HSCCC Consider HSCCC Adjust_Temp->HSCCC End_Success Resolution Achieved Adjust_Temp->End_Success Resolution adequate Recycling->End_Success Peak_Shave->End_Success HSCCC->End_Success

References

Sulochrin NMR Signal Assignment: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulochrin NMR signal assignment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the NMR analysis of this compound.

This compound is a natural product with the molecular formula C₁₇H₁₆O₇ and the IUPAC name methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate.[1] As a fungal metabolite, its structural elucidation and characterization are crucial for various research applications.[1] This guide will address common challenges encountered during the NMR signal assignment of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am seeing overlapping aromatic signals in the 1H NMR spectrum of my this compound sample. How can I resolve them?

A1: Overlapping aromatic signals are a common issue in molecules with multiple substituted benzene (B151609) rings, like this compound. Here are several strategies to resolve these signals:

  • Change the NMR Solvent: Altering the solvent can induce differential chemical shift changes, potentially resolving the overlap. For example, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like DMSO-d₆ can be effective.

  • 2D NMR Spectroscopy: Employing two-dimensional NMR techniques is a powerful method for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks within the same aromatic ring, helping to identify which protons are adjacent to each other.

    • TOCSY (Total Correlation Spectroscopy): This can help identify all protons belonging to a single spin system (i.e., all protons on the same benzene ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons, which can be particularly useful for assigning signals on the two different aromatic rings of this compound by observing NOEs between protons on one ring and the methyl or methoxy (B1213986) groups on the other.

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving the overlap.

Q2: The hydroxyl (-OH) proton signals in my this compound spectrum are broad or not visible. How can I confirm their presence and assignment?

A2: Phenolic hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, temperature, and solvent. To confirm their presence:

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.

  • DMSO-d₆ as Solvent: Acquiring the spectrum in DMSO-d₆ often results in sharper hydroxyl proton signals that can be more easily observed and assigned.

Q3: I am having difficulty assigning the quaternary carbon signals in the 13C NMR spectrum of this compound. What experiments can help?

A3: Quaternary carbons do not have directly attached protons, making their assignment challenging with standard 1D 13C and DEPT experiments. The following 2D NMR experiment is essential:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons (e.g., aromatic protons, methyl protons, methoxy protons) to quaternary carbons, you can unambiguously assign them. For example, the methyl protons should show an HMBC correlation to the quaternary carbon they are attached to, as well as to the adjacent aromatic carbons.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your NMR experiments with this compound.

Problem Possible Cause Recommended Solution
Unexpected peaks in the 1H or 13C NMR spectrum. Sample contamination with residual solvents (e.g., ethyl acetate, dichloromethane) from purification.Co-evaporate the sample with a solvent that can form an azeotrope with the contaminant (e.g., dichloromethane (B109758) to remove ethyl acetate). Ensure the sample is thoroughly dried under high vacuum. Reference published data for common solvent impurities.
Broad NMR signals for all peaks. Poor shimming of the magnetic field. Sample aggregation at high concentrations. Presence of paramagnetic impurities.Re-shim the spectrometer. Dilute the sample. Filter the sample through a small plug of celite or silica (B1680970) gel.
Inconsistent chemical shifts compared to literature values. Different NMR solvent used. Variations in sample concentration or temperature.Ensure you are using the same solvent as the reference data. Report the solvent, concentration, and temperature with your data. Note that even minor structural differences, such as in derivatives like monomethyl this compound, can lead to significant chemical shift changes.
Difficulty in assigning protons on the two aromatic rings. Ambiguous through-bond correlations.Utilize NOESY or ROESY experiments to establish through-space proximities. For example, an NOE between a proton on one ring and the methyl group on the other ring can help differentiate the two aromatic systems.

Experimental Protocols & Data

Reference NMR Data: Monomethyl this compound

The following table summarizes the 1H and 13C NMR data for monomethyl this compound. The numbering scheme is provided in the accompanying diagram.

Position13C Chemical Shift (ppm)1H Chemical Shift (ppm, Multiplicity, J in Hz)
1132.8
2157.7
3110.17.25 (d, 2.0)
4154.6
5115.17.51 (d, 2.0)
6132.8
7167.3
1'108.9
2'162.2
3'106.16.28 (d, 2.5)
4'164.7
5'100.26.22 (d, 2.5)
6'141.5
7'21.92.25 (s)
OCH₃ (at C-4)56.43.85 (s)
COOCH₃52.33.75 (s)

Data adapted from a study on metabolites from Aspergillus fumigatus.

Key 2D NMR Experiments for this compound Signal Assignment

A standard set of 2D NMR experiments is crucial for the complete and unambiguous assignment of this compound's NMR signals.

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Signal Assignment H1_NMR 1H NMR COSY COSY H1_NMR->COSY H-H Couplings HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Through-space Proximities Proton_Assignment Proton Signal Assignment H1_NMR->Proton_Assignment C13_NMR 13C NMR & DEPT C13_NMR->HSQC Direct C-H Correlations C13_NMR->HMBC Long-range C-H Correlations COSY->Proton_Assignment Carbon_Assignment Carbon Signal Assignment HSQC->Carbon_Assignment HMBC->Carbon_Assignment Structure_Confirmation Structure Confirmation NOESY->Structure_Confirmation Proton_Assignment->HMBC Carbon_Assignment->Structure_Confirmation

Standard 2D NMR workflow for this compound structural elucidation.

Logical Troubleshooting Flowchart

If you are encountering issues with your this compound NMR signal assignment, follow this logical workflow to diagnose and solve the problem.

troubleshooting_flowchart start Start: Ambiguous NMR Signal Assignment check_1d Review 1D Spectra (1H, 13C, DEPT) start->check_1d overlap Signal Overlap? check_1d->overlap broad_peaks Broad Peaks? overlap->broad_peaks No run_2d Run 2D NMR (COSY, HSQC, HMBC) overlap->run_2d Yes change_solvent Change Solvent or Increase Field Strength overlap->change_solvent impurity Impurity Peaks? broad_peaks->impurity No optimize_sample Optimize Sample (Concentration, Shimming) broad_peaks->optimize_sample Yes impurity->run_2d No repurify Re-purify Sample impurity->repurify Yes analyze_2d Analyze 2D Correlations run_2d->analyze_2d change_solvent->check_1d optimize_sample->check_1d repurify->check_1d noesy Run NOESY/ROESY for Spatial Correlations analyze_2d->noesy Ambiguity Remains assign Assign Signals analyze_2d->assign Clear Correlations noesy->assign

Logical workflow for troubleshooting this compound NMR signal assignment.

References

Improving sulochrin bioassay reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of sulochrin bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diphenyl ether metabolite produced by various fungi, including Aspergillus and Penicillium species. It has been reported to exhibit several biological activities, including:

  • Anti-angiogenic effects: this compound inhibits the formation of new blood vessels, a crucial process in tumor growth and metastasis. It has been shown to inhibit Vascular Endothelial Growth Factor (VEGF).

  • Anti-inflammatory properties: It can inhibit the activation and chemotaxis of eosinophils, which are immune cells involved in allergic reactions and inflammation.

  • Antimicrobial activity: this compound has demonstrated activity against various pathogenic microorganisms.

  • Cytotoxicity: It has shown cytotoxic effects against different cancer cell lines.

Q2: I am observing high variability in my this compound bioassay results. What are the common causes?

A2: High variability in bioassays with natural products like this compound can stem from several factors:

  • Compound Solubility and Stability: this compound has poor water solubility and may precipitate in aqueous assay media. Its stability can also be influenced by pH, light, and temperature, leading to inconsistent effective concentrations.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact their response to treatment.

  • Assay Protocol Deviations: Inconsistent incubation times, reagent concentrations, or pipetting techniques are common sources of variability.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects on cells, especially at higher concentrations.

Q3: What is the recommended solvent and final concentration for dissolving this compound?

A3: this compound is soluble in organic solvents like ethanol, methanol, DMF, and DMSO, but has poor water solubility.[1] For cell-based assays, DMSO is commonly used. It is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (and ideally ≤0.1%), to avoid solvent-induced cellular stress and artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: How can I minimize issues related to this compound's solubility in my aqueous bioassay medium?

A4: To improve the solubility and prevent precipitation of this compound during your experiment:

  • Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

  • When preparing working solutions, add the this compound stock solution to the aqueous medium with vigorous vortexing or mixing to ensure rapid and even dispersion.

  • Visually inspect your working solutions for any signs of precipitation before adding them to the cells.

  • Consider using a buffer system where this compound exhibits better stability and solubility, if compatible with your assay. The solubility of similar compounds can be pH-dependent.[2][3]

Troubleshooting Guides

Problem 1: No or Low Bioactivity Observed
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. Protect stock solutions from light.
Incorrect Concentration Verify the calculations for your serial dilutions. Ensure accurate pipetting. Perform a dose-response curve over a wide range of concentrations to determine the optimal effective concentration.
Cell Health/Passage Number Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Assay Sensitivity Your assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive assay or a different endpoint.
Precipitation of this compound Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, refer to the solubility troubleshooting tips in the FAQ.
Problem 2: High Well-to-Well Variability
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent pipetting technique and pattern when seeding cells into the multi-well plate.
Edge Effects "Edge effects" in multi-well plates can lead to variability in the outer wells. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
Inaccurate Pipetting Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure you are using the correct pipette for the volume you are dispensing.
Uneven Compound Distribution After adding the compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution.

Quantitative Data

The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. However, it's important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[4][5][6]

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundCell Line/TargetAssay TypeIC50 Value (µM)Reference
This compoundPANC-1 (Pancreatic Cancer)Cytotoxicity5.3[7]
This compoundYeast α-glucosidaseEnzyme Inhibition-[8]
This compound AnalogsHeLa (Cervical Cancer)Antiproliferative1.2 ± 0.09[]
This compound AnalogsHepG2 (Liver Cancer)Antiproliferative-[]
This compound AnalogsSGC-7901 (Gastric Cancer)Antiproliferative-[]

Note: This table is a compilation from various sources and is intended for comparative purposes. Direct comparison of values across different studies may not be appropriate due to variations in experimental protocols.

Experimental Protocols

This compound Anti-Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel)

  • 96-well tissue culture plates

  • This compound

  • DMSO (cell culture grade)

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the cold matrix solution into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Culture HUVECs to approximately 80-90% confluency. Harvest the cells and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in EGM-2 to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each well containing the solidified matrix. Gently add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Phase Contrast: Observe and photograph the tube formation using an inverted microscope.

    • Fluorescence (Optional): Incubate cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C. Wash with PBS and visualize using a fluorescence microscope.

    • Quantification: Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters such as total tube length, number of junctions, and number of meshes.

This compound Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

This compound Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This in vitro assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of egg albumin, which is a model for protein denaturation that occurs during inflammation.

Materials:

  • This compound

  • Egg albumin (fresh hen's egg)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard drug)

  • Distilled water

Procedure:

  • Reaction Mixture Preparation: Prepare the reaction mixture by adding 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control Preparation: For the control, mix 2 mL of distilled water with 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Incubation: Incubate all the solutions at 37°C for 15 minutes.

  • Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock (in DMSO) C Prepare Serial Dilutions A->C B Culture Cells D Seed Cells in Multi-well Plate B->D E Treat Cells with This compound Dilutions C->E D->E F Incubate for Specified Time E->F G Add Assay Reagent (e.g., MTT, Calcein AM) F->G H Measure Signal (Absorbance/Fluorescence) G->H I Data Analysis (e.g., IC50 Calculation) H->I

Caption: General experimental workflow for a this compound bioassay.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF VEGF->VEGFR Binds This compound This compound This compound->VEGF Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.

Troubleshooting_Tree Start Inconsistent Bioassay Results Q1 Check Compound Solubility & Stability Start->Q1 A1_Yes Prepare Fresh Stock, Optimize Solvent Q1->A1_Yes Issue Found Q2 Review Cell Culture Practices Q1->Q2 No Issue End Improved Reproducibility A1_Yes->End A2_Yes Standardize Passage #, Check for Contamination Q2->A2_Yes Issue Found Q3 Examine Assay Protocol Q2->Q3 No Issue A2_Yes->End A3_Yes Verify Pipetting, Incubation Times, Reagents Q3->A3_Yes Issue Found Q3->End No Issue A3_Yes->End

Caption: A logical troubleshooting workflow for inconsistent this compound bioassay results.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR) IKK IKK Complex Receptor->IKK Activates Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor This compound This compound This compound->IKK Potential Inhibition IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Genes Induces

References

Technical Support Center: Fermentation Optimization for Sulochrin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation and analysis of sulochrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

This compound is a fungal secondary metabolite, specifically a polyketide, that has garnered interest for its potential as an α-glucosidase inhibitor. It is produced by several fungal species, most notably from the Aspergillus and Penicillium genera.[1] Aspergillus terreus is a commonly cited producer, often generating this compound as a co-metabolite during the fermentation of other compounds like lovastatin (B1675250).[2][3]

Q2: What are the common fermentation methods for this compound production?

Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed for this compound production. SSF, using substrates like rice, has been shown to be an effective method for producing this compound from A. terreus.[2] SmF is also a viable option, though optimization of media components and physical parameters is crucial for achieving high yields.[4][5]

Q3: What is the biosynthetic origin of this compound?

This compound biosynthesis originates from a polyketide synthase (PKS) pathway.[6] Specifically, it starts with the emodin (B1671224) anthrone (B1665570) polyketide synthase.[3][6] The backbone of the molecule is derived from the condensation of acetate (B1210297) and malonate units.[7]

Q4: How is this compound typically extracted and quantified?

For extraction from a fermentation culture, an organic solvent like ethyl acetate is commonly used to partition the compound from the fermentation broth or solid substrate.[8] Quantification is most reliably performed using chromatographic methods. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific method that identifies this compound based on its molecular weight (m/z 332.3 or 333.13 [M+H]+).[2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also a robust technique for quantification.[9] For high sensitivity and trace-level detection in complex matrices, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method.[10]

Troubleshooting Guides

This section addresses common problems encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Yield

Low productivity is a frequent challenge in secondary metabolite fermentation. The following guide provides a systematic approach to diagnosing the root cause.

Low_Yield_Troubleshooting start Low this compound Yield Detected check_growth Is fungal growth (biomass) adequate? start->check_growth optimize_fermentation Optimize Fermentation Conditions: - Media Composition (C/N ratio) - pH & Temperature - Aeration & Agitation check_growth->optimize_fermentation Yes troubleshoot_growth Troubleshoot Growth: - Check inoculum viability - Screen for contamination - Verify media preparation check_growth->troubleshoot_growth No check_extraction Was the extraction protocol followed correctly? check_analysis Is the analytical method (e.g., HPLC, LC-MS) validated and sensitive enough? check_extraction->check_analysis Yes troubleshoot_extraction Troubleshoot Extraction: - Verify solvent polarity & volume - Ensure sufficient extraction time - Check for compound degradation (light/heat) check_extraction->troubleshoot_extraction No troubleshoot_analysis Troubleshoot Analysis: - Check standard curve - Verify instrument parameters (e.g., m/z) - Test for matrix effects check_analysis->troubleshoot_analysis No end Improved this compound Yield check_analysis->end Yes optimize_fermentation->check_extraction troubleshoot_growth->optimize_fermentation troubleshoot_extraction->end troubleshoot_analysis->end

Caption: Troubleshooting workflow for low this compound yield.

Potential Causes & Solutions:

  • Suboptimal Fermentation Conditions: Secondary metabolite production is highly sensitive to environmental factors.[11]

    • Solution: Systematically optimize parameters such as media composition (carbon and nitrogen sources), pH, temperature, and aeration using methods like one-factor-at-a-time (OFAT) or response surface methodology (RSM).[4][12]

  • Poor Inoculum Quality: Inconsistent or low-viability inoculum leads to variable fermentation performance.[13]

    • Solution: Standardize your inoculum preparation protocol, ensuring a consistent age, size, and physiological state of the culture used for inoculation.[13]

  • Microbial Contamination: Competing microorganisms can inhibit the growth of the producer strain or consume essential nutrients.[14]

    • Solution: Ensure strict aseptic techniques during media preparation, inoculation, and sampling. Verify the purity of your culture before starting the fermentation.

  • Inefficient Extraction: this compound may be produced but not efficiently recovered from the mycelium or broth.[11]

    • Solution: Ensure the chosen extraction solvent (e.g., ethyl acetate) has the appropriate polarity. Optimize the solvent-to-solid ratio, extraction time, and temperature. For intracellular products, ensure fungal cell walls are sufficiently disrupted.[11]

Issue 2: Inconsistent Yields Between Batches

Batch-to-batch variability is a common issue that can hinder the reproducibility of research.

Potential Causes & Solutions:

  • Variability in Media Components: Complex media components like yeast extract or peptone can vary significantly between lots, affecting microbial metabolism.[13]

    • Solution: Use high-quality, consistent sources for all media components. If possible, test new batches of complex components before use in critical experiments.

  • Inconsistent Sterilization: Over-sterilization of media can degrade essential nutrients or form inhibitory compounds.[13]

    • Solution: Validate your autoclave or sterilization cycle to ensure it is effective without being excessive. Avoid prolonged heating of the media.

  • Fluctuations in Physical Parameters: Minor, unmonitored deviations in pH, temperature, or dissolved oxygen can have a large impact on final yield.[14]

    • Solution: Calibrate all probes and monitoring equipment regularly. Maintain tight control over all critical fermentation parameters throughout the entire process.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound production by Aspergillus terreus.

Table 1: this compound Production via Solid-State Fermentation (SSF)

Fermentation DayThis compound Yield (mg/g of substrate)
40.60
51.46
7Not specified, but lovastatin peaks
85.26 (Maximum Yield)
113.11
  • Conditions: Aspergillus terreus fermented on a rice substrate at room temperature.[2]

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) for this compound Production

This protocol is based on the methodology for A. terreus fermentation on a rice substrate.

  • Substrate Preparation:

    • Weigh 100g of rice into a 500 mL Erlenmeyer flask.

    • Add distilled water to achieve a 1:1 (w/v) ratio.

    • Allow the rice to soak for 2-4 hours.

    • Autoclave the flask at 121°C for 20 minutes to sterilize the substrate. Allow it to cool to room temperature.

  • Inoculation:

    • Prepare a spore suspension of A. terreus from a 7-day old PDA (Potato Dextrose Agar) plate in sterile 0.1% Tween 80 solution.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

    • Aseptically inoculate the sterile rice substrate with 5 mL of the spore suspension.

    • Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation:

    • Incubate the flask at room temperature (approx. 28-30°C) for up to 11 days.

    • Samples can be taken daily or at desired time points for analysis.

Protocol 2: Extraction of this compound from SSF Culture

This protocol describes a general method for solvent extraction.[2][8]

  • Harvesting:

    • After the desired incubation period, harvest the entire fermented rice substrate ("koji").

    • Dry the koji, preferably by lyophilization (freeze-drying), to remove water, which can interfere with extraction.

    • Grind the dried koji into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Transfer the powdered koji (e.g., 10g) to an Erlenmeyer flask.

    • Add 100 mL of ethyl acetate (a 1:10 solid-to-solvent ratio).

    • Place the flask on an orbital shaker at 150 rpm and shake for 24 hours at room temperature.[2]

  • Recovery:

    • Separate the solid residue from the solvent by filtration through Whatman No. 1 filter paper.

    • Collect the ethyl acetate filtrate, which contains the extracted metabolites.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of this compound.[11]

    • The resulting dried extract can be reconstituted in a known volume of a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Quantification of this compound by LC-MS

This protocol provides a general framework for quantitative analysis. Specific parameters must be optimized for your instrument.[2][9]

  • Standard Preparation:

    • Accurately weigh a known amount of pure this compound standard.

    • Prepare a stock solution (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

      • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI), positive mode.[9]

      • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the m/z of this compound ([M+H]+ ≈ 333.1).[2]

  • Analysis:

    • Inject the prepared standards to generate a calibration curve.

    • Inject the reconstituted sample extracts (filtered through a 0.22 µm syringe filter).

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Biosynthesis_Pathway cluster_0 Polyketide Synthase (PKS) Pathway acetyl_coa Acetyl-CoA pks Emodin Anthrone Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain post_pks Post-PKS Modifying Enzymes (e.g., oxidations, cyclizations) polyketide_chain->post_pks This compound This compound post_pks->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow start Select Producer Strain (e.g., A. terreus) inoculum Inoculum Preparation start->inoculum fermentation Solid-State or Submerged Fermentation inoculum->fermentation harvest Harvest Biomass/ Fermented Substrate fermentation->harvest extraction Solvent Extraction (e.g., Ethyl Acetate) harvest->extraction concentration Solvent Evaporation extraction->concentration analysis LC-MS or HPLC Quantification concentration->analysis end Quantified this compound Yield analysis->end

Caption: General experimental workflow for this compound production.

References

Technical Support Center: Forced Degradation Studies of Sulochrin for Stability Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on sulochrin. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.[1][2] This is a critical step for regulatory submissions and for determining appropriate formulation, packaging, and storage conditions.[1][3]

Q2: I am not observing any degradation of this compound under my stress conditions. What should I do?

A2: If you do not observe degradation, the stress conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

  • Increase Temperature: Elevating the temperature can accelerate degradation. For hydrolytic and thermal studies, consider increasing the temperature in controlled increments (e.g., from 40°C to 60°C or 80°C).

  • Extend Exposure Time: Increase the duration of the stress exposure. Samples can be collected at various time points to monitor the degradation progress.

  • Intensify Photolytic Conditions: Ensure the light source (UV or fluorescent) is of sufficient intensity and that the sample is adequately exposed. Studies suggest that natural sunlight can sometimes be more effective than artificial UV light.[4]

Q3: My this compound sample shows multiple degradation peaks in the chromatogram. How do I identify them?

A3: The presence of multiple peaks indicates the formation of several degradation products. To identify these, a mass spectrometer (MS) coupled with a liquid chromatograph (LC-MS) is the most effective tool.[5][6] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of each peak, you can propose structures for the degradation products.[5] Comparing the fragmentation of the degradants to that of the parent this compound molecule can help in structure elucidation.

Q4: Can I use a general HPLC method for my stability-indicating assay?

A4: While a general method is a good starting point, it must be validated to be "stability-indicating." This means you must demonstrate that the method can separate the main this compound peak from all potential degradation products, as well as from any placebo components or impurities.[7][8] Method development may involve optimizing the mobile phase composition, gradient, column type, and detector wavelength to achieve adequate resolution.

Q5: What are the expected degradation pathways for this compound based on its structure?

A5: Based on its functional groups (benzophenone, carboxylic ester, phenols), this compound may degrade via several pathways:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The phenol (B47542) rings and the benzylic position are potential sites for oxidation, which could lead to the formation of quinone-like structures or other oxygenated derivatives.

  • Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to rearrangements or dimerization.

  • Thermal Degradation: High temperatures can cause various reactions, including decarboxylation if the ester is hydrolyzed first.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sub-optimal gradient elution program.1. Adjust mobile phase pH to ensure this compound and its degradants are in a single ionic form. 2. Use a new column or a different stationary phase (e.g., C8 instead of C18).[7] 3. Modify the gradient slope or duration to improve separation of closely eluting peaks.
No degradation observed in oxidative stress 1. Hydrogen peroxide concentration is too low. 2. Insufficient reaction time or temperature.1. Increase H₂O₂ concentration (e.g., from 3% to 30%). 2. Increase the temperature of the solution (e.g., to 60°C) and extend the incubation time.
Significant degradation in control sample 1. This compound is unstable in the chosen solvent. 2. Contamination of glassware or solvent.1. Prepare a fresh control sample and analyze immediately. Test different solvents for sample preparation. 2. Ensure all glassware is scrupulously clean and use high-purity (e.g., HPLC grade) solvents.
Mass balance is less than 90% 1. Some degradation products are not eluting from the column. 2. Degradants do not have a chromophore and are not detected by the UV detector. 3. Formation of volatile or insoluble degradation products.1. Modify the mobile phase or gradient to elute highly retained compounds. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. 3. Use LC-MS to identify potential non-chromophoric or volatile products.

Data Presentation

The following tables present hypothetical data from a forced degradation study of this compound to serve as a reference for expected outcomes.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% Total DegradationMass Balance (%)
Acid Hydrolysis (1N HCl, 60°C) 8 hr85.214.599.7
Base Hydrolysis (0.1N NaOH, RT) 4 hr82.717.199.8
Oxidative (30% H₂O₂, 60°C) 2 hr79.420.399.7
Thermal (80°C, solid state) 48 hr94.15.899.9
Photolytic (UV light, solution) 24 hr88.910.999.8

Table 2: Chromatographic Purity Data under Stress Conditions

Stress ConditionPeak NameRetention Time (min)% Peak Area
Control This compound12.599.8
Acid Hydrolysis Degradant A18.210.3
This compound12.585.2
Degradant A214.14.2
Base Hydrolysis Degradant B17.517.1
This compound12.582.7
Oxidative Degradant O19.815.6
This compound12.579.4
Degradant O211.24.7
Photolytic Degradant P115.310.9
This compound12.588.9

Experimental Protocols

Protocol 1: Preparation of Stressed Samples

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat the mixture at 60°C. Withdraw samples at 2, 4, 6, and 8 hours. Neutralize the samples with an equivalent amount of 1 N NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature. Withdraw samples at 1, 2, and 4 hours. Neutralize the samples with an equivalent amount of 0.1 N HCl before dilution and injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Heat the mixture at 60°C for 2 hours. Withdraw and analyze the sample.

  • Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber equipped with a UV light source. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze samples after 24 hours.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or as determined by UV scan of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Evaluation stock This compound Stock (1 mg/mL) acid Acid Stress (1N HCl, 60°C) stock->acid Expose to stress base Base Stress (0.1N NaOH, RT) stock->base Expose to stress oxidative Oxidative Stress (30% H2O2, 60°C) stock->oxidative Expose to stress thermal Thermal Stress (80°C, Solid) stock->thermal Expose to stress photo Photolytic Stress (UV Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Method acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS/MS for Identification hplc->lcms Characterize peaks method_val Validate Analytical Method hplc->method_val pathway Elucidate Degradation Pathway lcms->pathway

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV) This compound This compound (C17H16O7) hydrolyzed_product Demethylthis compound (Hydrolysis of Ester) This compound->hydrolyzed_product H+ or OH- oxidized_product Oxidized this compound (e.g., Quinone formation) This compound->oxidized_product [O] photo_product Photodegradant (e.g., Dimer or Isomer) This compound->photo_product

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

Sulochrin and Methylsulochrin: A Comparative Analysis of Aryl Hydrocarbon Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with the Aryl hydrocarbon receptor (AhR) is critical. This guide provides a detailed comparison of the AhR activity of two related fungal metabolites, sulochrin and methylthis compound, summarizing key experimental findings on their distinct modulatory effects.

Recent studies have identified methylthis compound as a partial agonist of the AhR, while this compound acts as an antagonist.[1][2][3][4] This divergence in activity, despite their structural similarities, highlights the subtle molecular determinants that govern AhR modulation and presents opportunities for the development of selective AhR-targeted therapeutics.

Quantitative Comparison of AhR Activity

Experimental data from reporter gene assays demonstrate the contrasting effects of this compound and methylthis compound on AhR activity. Methylthis compound exhibits partial agonism, capable of activating the AhR signaling pathway, albeit not to the same extent as potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). In contrast, this compound does not show agonistic activity on its own but functions as an antagonist by inhibiting TCDD-induced AhR activation.[1]

CompoundAhR Activity TypeAgonistic ActivityAntagonistic Activity (in presence of TCDD)
Methylthis compound Partial AgonistYesInhibits TCDD-induced activation
This compound AntagonistNoYes

Experimental Protocols

The differential AhR activities of this compound and methylthis compound were determined using a luciferase reporter gene assay in human hepatoma Huh-7 cells. This method provides a quantitative measure of AhR activation by linking it to the expression of a readily detectable reporter enzyme.

AhR Luciferase Reporter Assay

Objective: To determine the agonistic and antagonistic activity of this compound and methylthis compound on the Aryl hydrocarbon Receptor.

Cell Line: Human hepatoma cell line Huh-7.

Materials:

  • This compound and Methylthis compound

  • 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a reference agonist

  • Huh-7 cells

  • Plasmids: pXRE-Luc (luciferase reporter plasmid containing xenobiotic responsive elements), pRL-TK (Renilla luciferase control plasmid)

  • Transfection reagent

  • Luciferase assay reagent

  • Cell culture medium and supplements

Procedure:

  • Cell Culture and Transfection: Huh-7 cells were cultured under standard conditions. For the assay, cells were seeded in multi-well plates and co-transfected with the pXRE-Luc and pRL-TK plasmids. The pRL-TK plasmid is used to normalize for transfection efficiency.

  • Compound Treatment (Agonist Assay): To assess agonistic activity, transfected cells were treated with varying concentrations of methylthis compound or this compound for 24 hours. A vehicle control (e.g., DMSO) and a positive control (TCDD) were included.

  • Compound Treatment (Antagonist Assay): To evaluate antagonistic activity, transfected cells were co-treated with a fixed concentration of TCDD and varying concentrations of this compound or methylthis compound for 24 hours.

  • Luciferase Activity Measurement: After the incubation period, cells were lysed, and the luciferase activity was measured using a luminometer. The firefly luciferase activity (from pXRE-Luc) was normalized to the Renilla luciferase activity (from pRL-TK).

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle control was calculated to determine agonistic effects. For antagonistic activity, the percentage inhibition of TCDD-induced luciferase activity was determined.

Signaling Pathway and Experimental Workflow

The canonical AhR signaling pathway is initiated by ligand binding to the cytosolic AhR, which is complexed with chaperone proteins. Upon ligand binding, the AhR translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.

Methylthis compound, as a partial agonist, is believed to induce a conformational change in the AhR that allows for this signaling cascade to proceed, albeit less efficiently than a full agonist. This compound, as an antagonist, likely binds to the AhR but fails to induce the necessary conformational change for nuclear translocation and subsequent gene activation. In the presence of an agonist like TCDD, this compound competes for binding to the AhR, thereby inhibiting the agonist's effect.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-XAP2-p23 Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Methylthis compound Methylthis compound (Partial Agonist) Methylthis compound->AhR_complex Binds & Activates This compound This compound (Antagonist) This compound->AhR_complex Binds & Blocks TCDD TCDD (Agonist) TCDD->AhR_complex Binds & Activates AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Induces Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Canonical AhR signaling pathway activation and inhibition.

The experimental workflow for determining the AhR activity of these compounds follows a logical progression from cell preparation to data analysis.

Experimental_Workflow start Start: Culture Huh-7 Cells transfection Co-transfect with pXRE-Luc & pRL-TK Plasmids start->transfection agonist_assay Agonist Assay: Treat with Compounds transfection->agonist_assay antagonist_assay Antagonist Assay: Co-treat with TCDD & Compounds transfection->antagonist_assay incubation Incubate for 24 hours agonist_assay->incubation antagonist_assay->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis: Normalize and Calculate Fold Induction / Inhibition measurement->analysis end End: Determine AhR Activity analysis->end

Caption: Workflow for AhR luciferase reporter assay.

References

Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of Sulochrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of sulochrin. This compound is a secondary metabolite produced by various fungi and is of interest in drug discovery and toxicology. The selection of an appropriate analytical method is critical for accurate quantification in various matrices. This document outlines the essential experimental protocols and presents representative performance data to guide researchers in method selection and cross-validation to ensure data equivalency between these two powerful analytical techniques.

Comparative Overview of HPLC-UV and LC-MS/MS for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in pharmaceutical and natural product analysis.[1] When coupled with a UV detector, it offers a robust and cost-effective method for routine quantification. However, its selectivity can be limited in complex biological or environmental samples. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.[2][3][4][5] This makes it a gold standard for bioanalytical studies where low detection limits and high specificity are paramount.

Cross-validation is a critical process when data from these different analytical methods are intended to be compared or combined within a single study or across different studies. Regulatory bodies emphasize the importance of demonstrating that different analytical methods yield comparable results.

The following sections provide detailed experimental protocols and a summary of typical validation parameters for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Experimental Protocols

Sample Preparation (General Protocol for Fungal Culture Extracts)

A generic sample preparation method for extracting this compound from fungal cultures is described below. This procedure may require optimization depending on the specific matrix.

  • Extraction: A known quantity of the fungal biomass or culture medium is extracted with a suitable organic solvent (e.g., ethyl acetate, methanol (B129727), or a mixture thereof). Sonication or vigorous shaking can be employed to enhance extraction efficiency.

  • Solvent Evaporation: The organic extract is filtered and then evaporated to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: The dried extract is reconstituted in a known volume of the initial mobile phase for the respective chromatographic analysis (HPLC-UV or LC-MS/MS).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection into the chromatography system to remove any particulate matter.

HPLC-UV Method Protocol

This protocol is a representative method for the quantification of this compound using HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of fungal metabolites.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6] A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound, a detection wavelength of around 254 nm or 280 nm would be appropriate.[6]

  • Quantification: Quantification is based on the peak area of this compound in the chromatogram, which is compared to a calibration curve prepared from authentic this compound standards.

LC-MS/MS Method Protocol

This protocol outlines a typical LC-MS/MS method for the sensitive and selective quantification of this compound.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution and faster analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) over time. This allows for the efficient elution of a wide range of compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. For a compound like this compound, negative ion mode might be preferable due to the presence of acidic protons.

  • Mass Spectrometry Parameters:

    • Ion Source Temperature: e.g., 500 °C.

    • IonSpray Voltage: e.g., -4500 V (for negative mode).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would be monitored for quantification (quantifier ion) and confirmation (qualifier ion). These transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Quantification: Quantification is achieved by measuring the peak area of the specific MRM transition for this compound and comparing it to a calibration curve, often with the use of a suitable internal standard.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound. The values presented are representative and based on data from the analysis of analogous compounds.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodGeneral Acceptance Criteria
Linearity (r²) > 0.998> 0.999≥ 0.995
Range 0.5 - 100 µg/mL0.1 - 500 ng/mLDefined by linear response
Limit of Detection (LOD) ~0.1 µg/mL~0.03 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%80% - 120%
Precision (%RSD)
- Intra-day< 5%< 3%≤ 15% (≤ 20% at LOQ)
- Inter-day< 7%< 5%≤ 15% (≤ 20% at LOQ)

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_analysis Sample Analysis (n) hplc_val->hplc_analysis hplc_data HPLC Data Set hplc_analysis->hplc_data comparison Comparative Statistical Analysis (e.g., Bland-Altman plot, t-test) hplc_data->comparison lcms_dev Method Development lcms_val Method Validation lcms_dev->lcms_val lcms_analysis Sample Analysis (n) lcms_val->lcms_analysis lcms_data LC-MS/MS Data Set lcms_analysis->lcms_data lcms_data->comparison conclusion Conclusion on Method Equivalency comparison->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high concentrations of this compound are expected and the sample matrix is relatively clean. In contrast, LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices, such as in biological fluids or environmental samples.

A thorough cross-validation as outlined in this guide is essential to ensure that data generated by either method is comparable and reliable. This allows for flexibility in analytical approaches while maintaining data integrity across different stages of research and development.

References

Sulochrin and its Dimers: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the mycotoxin sulochrin and its dimeric derivatives. While research into the specific mechanisms of these compounds is ongoing, this document summarizes the available experimental data on their cytotoxic effects and explores the general signaling pathways potentially involved in their activity.

Cytotoxicity Profile: this compound vs. Dimeric Derivatives

Current research indicates that dimeric derivatives of this compound generally exhibit weaker cytotoxic activity compared to the monomeric form. A key study in this area identified three novel this compound dimers—polluxochrin, dioschrin, and castochrin—from a fungal isolate.[1] While the study qualitatively described the cytotoxic activities of these dimers as "weak," specific quantitative data such as IC50 values for a direct comparison with this compound were not provided.[1][2]

Further investigation is required to establish a comprehensive, quantitative comparison of the cytotoxicity of this compound and a wider range of its dimeric forms across various cancer cell lines.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the assessment of cytotoxicity and the elucidation of cell death mechanisms.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its dimers) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assessment (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways in Cytotoxicity

While the specific signaling pathways activated by this compound and its dimers have not been fully elucidated, the induction of apoptosis is a common mechanism of cytotoxicity for many natural compounds. The two major apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. It leads to the activation of pro-apoptotic proteins (e.g., Bax and Bak), which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis.

Intrinsic_Pathway This compound This compound / Dimers Stress Intracellular Stress (e.g., Oxidative Stress) This compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptotic Pathway.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3, culminating in apoptosis.

Extrinsic_Pathway This compound This compound / Dimers Death_Receptor Death Receptor Activation This compound->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic Apoptotic Pathway.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for comparing the cytotoxicity of novel compounds is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Culture Compound_Treatment Treatment with this compound and its Dimers Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (MTT) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Comparison Comparison of Cytotoxicity IC50_Determination->Comparison Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis Mechanism Elucidation of Mechanism Pathway_Analysis->Mechanism

Caption: Experimental Workflow for Cytotoxicity.

References

Validating Sulochrin's Anti-HCV Activity in Huh-7.5.1 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-Hepatitis C Virus (HCV) activity of sulochrin and its derivatives with established direct-acting antivirals (DAAs). The data presented is based on studies conducted in the highly permissive Huh-7.5.1 human hepatoma cell line, a cornerstone for in vitro HCV research. This document outlines detailed experimental protocols for key assays and visualizes complex biological and experimental processes to facilitate understanding and replication.

Performance Comparison of Anti-HCV Compounds

The following table summarizes the in vitro efficacy and cytotoxicity of this compound, its more potent derivative, and two leading DAAs, Sofosbuvir and Daclatasvir. It is important to note that the data for this compound and its derivative are from a specific study, while the data for Sofosbuvir and Daclatasvir are representative values from other in vitro studies. Direct head-to-head comparisons in the same experimental setup are not publicly available.

CompoundTarget50% Inhibitory Concentration (IC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/IC50)
This compound HCV Entry~10 µM[1]>50 µM[1]>5[1]
This compound Derivative (cpd 3) HCV Entry<5 µM[1]>50 µM[1]>10[1]
Sofosbuvir (Representative) NS5B Polymerase~0.04 µM>100 µM>2500
Daclatasvir (Representative) NS5A~0.009 µM>10 µM>1111[2]

Note: The IC50 value for the this compound derivative indicates a significant improvement in potency over the parent compound.[1] A higher selectivity index suggests a more favorable therapeutic window.

Mechanism of Action: Inhibition of HCV Entry

This compound and its derivatives have been shown to specifically inhibit the entry stage of the HCV lifecycle.[1] This mechanism is distinct from many clinically approved DAAs that target viral replication enzymes like the NS5B polymerase or the NS5A protein. By targeting a different step in the viral life cycle, this compound-based compounds could offer a complementary approach to existing therapies and potentially be effective against resistant variants.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the anti-HCV activity of a compound like this compound in Huh-7.5.1 cells.

Cell Culture and HCV Infection
  • Cell Line: Huh-7.5.1 cells, a subclone of the Huh-7 cell line, are highly permissive to HCV infection and replication.[3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • HCV Strain: A cell culture-adapted HCV strain, such as Jc1, is used to infect the Huh-7.5.1 cells.

  • Infection Protocol:

    • Seed Huh-7.5.1 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

    • Infect the cells with HCV at a specific multiplicity of infection (MOI), for example, 0.1.

    • After 4-6 hours of incubation to allow for viral entry, remove the virus-containing medium.

    • Add fresh culture medium containing serial dilutions of the test compound (e.g., this compound).

    • Incubate the plates for 48-72 hours.[4]

Cytotoxicity Assay
  • Objective: To determine the concentration of the test compound that is toxic to the host cells.

  • Method: A common method is the MTS or MTT assay, which measures cell viability.

  • Protocol:

    • Seed Huh-7.5.1 cells in a 96-well plate as described above.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for the same duration as the antiviral assay (48-72 hours).

    • Add the MTS/MTT reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control to determine the CC50 value.[2][4]

Antiviral Activity Assay (Focus Forming Assay)
  • Objective: To quantify the inhibition of HCV infection by the test compound.

  • Method: The Focus Forming Assay (FFA) is used to determine the number of infectious virus particles.

  • Protocol:

    • Following the infection and treatment protocol described in section 1, fix the cells with cold methanol.

    • Permeabilize the cells and stain for an HCV protein (e.g., NS5A) using a primary antibody.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colored precipitate at the site of infection, forming "foci".

    • Count the number of foci in each well to determine the viral titer.

    • Calculate the percentage of inhibition relative to the untreated, infected control to determine the IC50 value.[5][6]

Visualizing Key Processes

To better understand the experimental design and the biological target of this compound, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Huh-7.5.1 cells in 96-well plates C Infect cells with HCV (MOI = 0.1) A->C B Prepare HCV stock (e.g., Jc1 strain) B->C D Add serial dilutions of this compound C->D E Incubate for 48-72 hours D->E F Cytotoxicity Assay (MTS) Determine CC50 E->F G Antiviral Assay (FFA) Determine IC50 E->G

Caption: Experimental workflow for validating this compound's anti-HCV activity.

HCV_Entry_Pathway cluster_virus HCV Virion cluster_cell Hepatocyte HCV HCV Particle SRB1 SR-B1 HCV->SRB1 Attachment CD81 CD81 HCV->CD81 Binding Claudin1 Claudin-1 CD81->Claudin1 Co-receptor interaction Occludin Occludin Endocytosis Clathrin-mediated Endocytosis Claudin1->Endocytosis Fusion Membrane Fusion (Endosome) Endocytosis->Fusion Release Viral RNA Release Fusion->Release This compound This compound This compound->HCV Inhibits Entry Step

Caption: Simplified HCV entry pathway and the inhibitory action of this compound.

References

Comparative Analysis of Sulochrin from Diverse Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of sulochrin production from various fungal genera. It details yields, biological activities, and the underlying biosynthetic pathways, supported by experimental data and protocols.

This compound is a diphenyl ether metabolite produced by several fungal species, notable for its broad range of biological activities. This guide offers a comparative analysis of this compound derived from different fungal strains, focusing on production yields, biological efficacy, and the methodologies used for its isolation and evaluation.

Quantitative Analysis of this compound Production

The production of this compound has been reported from various fungal genera, with the most extensive quantitative data available for Aspergillus terreus, where it is often a co-metabolite in lovastatin (B1675250) fermentations. Data on this compound yields from other genera like Penicillium and Alternaria are less frequently reported in absolute quantitative terms.

Fungal StrainFermentation TypeSubstrateThis compound YieldReference
Aspergillus terreusSolid-StateRiceUp to 5.26 mg/g[1]
Aspergillus terreusSubmergedCrude Glycerol8.18 - 16.85 mg/L
Penicillium verruculosumNot SpecifiedNot SpecifiedNot Quantified[2]
Penicillium frequentansNot SpecifiedNot SpecifiedNot Quantified
Penicillium glabrumNot SpecifiedNot SpecifiedNot Quantified[3]
Alternaria sp.Solid-StateCheerios CerealNot Quantified[4]
Aspergillus fumigatusNot SpecifiedNot SpecifiedNot Quantified
Aspergillus falconensisNot SpecifiedNot SpecifiedNot Quantified[5]

Comparative Biological Activities

This compound and its derivatives exhibit a range of biological activities, including enzyme inhibition, cytotoxicity, and antimicrobial effects. The potency of these activities can vary depending on the specific derivative and the target organism or cell line.

Biological ActivityFungal Source of this compoundAssayResult (IC50 / MIC)Reference
α-Glucosidase InhibitionAspergillus terreusYeast α-glucosidaseIC50: 133.79 µM[6]
α-Glucosidase InhibitionAspergillus terreusRat intestine α-glucosidaseIC50: 144.59 µM[6]
CytotoxicityAspergillus falconensisMTT Assay (L5178Y mouse lymphoma cells)IC50: 5.1 µM[5]
AntimicrobialAlternaria sp. (this compound dimers)Microbroth dilution (MRSA)MIC: 2.0 - 3.2 µg/mL[7]
AntimicrobialAspergillus fumigatus (Monomethyl this compound-4-sulphate)Microplate dilution (S. aureus)MIC: 3.90 µg/mL[8][9]

Biosynthesis and Experimental Workflows

The production and analysis of this compound involve distinct biochemical pathways and experimental procedures. The following diagrams illustrate the generalized biosynthetic pathway of this compound and a typical workflow for its extraction and purification.

Sulochrin_Biosynthesis Generalized this compound Biosynthetic Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS EmodinAnthrone Emodin Anthrone PKS->EmodinAnthrone Multiple Steps Emodin Emodin EmodinAnthrone->Emodin Questin Questin Emodin->Questin Methylation This compound This compound Questin->this compound Oxidative Cleavage

Caption: Generalized biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental_Workflow Experimental Workflow for this compound Isolation and Analysis cluster_extraction Extraction & Purification cluster_analysis Analysis & Bioassays FungalCulture Fungal Culture (Solid or Liquid) SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Chromatography Chromatography (Silica Gel, HPLC) CrudeExtract->Chromatography Purethis compound Pure this compound Chromatography->Purethis compound StructuralElucidation Structural Elucidation (NMR, MS) Purethis compound->StructuralElucidation Bioassays Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purethis compound->Bioassays DataAnalysis Data Analysis (IC50/MIC Determination) Bioassays->DataAnalysis

Caption: A typical experimental workflow for the extraction, purification, and analysis of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments related to the study of this compound, based on methodologies reported in the literature.

Fungal Fermentation and Extraction
  • Fungal Strain and Culture Conditions: The selected fungal strain (e.g., Aspergillus terreus) is cultured on a suitable medium. For solid-state fermentation, autoclaved rice is often used as a substrate.[1] The culture is incubated at a controlled temperature (e.g., 28-30°C) for a period of 7 to 14 days to allow for sufficient growth and secondary metabolite production.

  • Extraction: The fermented solid substrate or the mycelial mass from a liquid culture is extracted with an organic solvent, typically ethyl acetate. The extraction is usually repeated multiple times to ensure a high yield. The solvent is then evaporated under reduced pressure to obtain the crude extract.

Purification of this compound
  • Chromatography: The crude extract is subjected to chromatographic separation to isolate this compound. This often involves initial fractionation using column chromatography with a silica (B1680970) gel stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, and methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water, to yield pure this compound.[2]

α-Glucosidase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Procedure: A reaction mixture containing α-glucosidase, a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the test compound (this compound) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8) is incubated at 37°C. The reaction is stopped, and the absorbance of the product (p-nitrophenol) is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Procedure: Cancer cell lines (e.g., L5178Y) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours). Subsequently, an MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

Antimicrobial Susceptibility Testing (Microbroth Dilution)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus). The plate is incubated under appropriate conditions. The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[8][9]

References

Sulochrin's Journey from Lab Bench to Living Systems: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translation of a compound's activity from a controlled laboratory setting to a complex living organism is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of the reported in vitro and in vivo activities of sulochrin, a naturally occurring phenolic compound. By presenting available quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to offer a clear perspective on the current understanding of this compound's bioactivity and highlight areas for future investigation.

This compound has demonstrated a range of biological effects, primarily centered around its anti-inflammatory, cytotoxic, and enzyme-inhibitory properties. While in vitro studies provide a foundational understanding of its direct cellular and molecular interactions, in vivo experiments offer insights into its physiological effects, bioavailability, and potential therapeutic applications.

Quantitative Comparison of this compound's Bioactivity

To facilitate a direct comparison, the following tables summarize the quantitative data on this compound's activity from various studies.

In Vitro ActivityTarget/AssayCell Line/OrganismIC50 ValueReference
Cytotoxicity HeLa (Cervical Cancer)8.59 µM[1]
A549 (Lung Cancer)Strong Activity[1]
MCF-7 (Breast Cancer)Strong Activity[1]
Enzyme Inhibition α-glucosidaseYeast133.79 µM[1][2]
α-glucosidaseRat Intestine144.59 µM[1]
Anti-inflammatory EDN Release (sIgA-beads stimulated)Human Eosinophils0.75 µM[1]
EDN Release (IgG-beads stimulated)Human Eosinophils0.30 µM[1]
EDN Release (PAF stimulated)Human Eosinophils0.03 µM[1]
In Vivo ActivityModelEffectDosage/RouteReference
Anti-inflammatory PAF-induced chemotaxisAbolished eosinophil migrationNot Specified[1]
LTB4-induced chemotaxisAbolished eosinophil migrationNot Specified[1]

Note: The available data on in vivo quantitative efficacy of this compound is limited in the provided search results. Further studies are needed to establish clear dose-response relationships and therapeutic indices in animal models.

Experimental Protocols

A detailed understanding of the methodologies used is crucial for interpreting the data and designing future experiments.

In Vitro Assays
  • Cytotoxicity Assays: The cytotoxic activity of this compound was evaluated against various human cancer cell lines, including HeLa, A549, and MCF-7.[1] While the specific assay (e.g., MTT, XTT) is not detailed in the provided snippets, these assays typically involve treating the cells with varying concentrations of the compound for a specified period. The cell viability is then measured to determine the concentration at which 50% of the cells are killed (IC50).

  • α-Glucosidase Inhibition Assay: The inhibitory effect of this compound on α-glucosidase from yeast and rat intestine was assessed.[1][2] This type of assay generally involves incubating the enzyme with its substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the presence and absence of the inhibitor. The enzymatic activity is determined by measuring the amount of product formed, typically through spectrophotometry. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

  • Anti-inflammatory Assays on Eosinophils: The anti-inflammatory properties of this compound were investigated by measuring its effect on eosinophil functions.[1] This included the inhibition of eosinophil degranulation (EDN release) stimulated by sIgA-beads, IgG-beads, and platelet-activating factor (PAF). Other inhibited functions included O2- production, LTC4 release, and IL-8 production.[1] These assays typically involve isolating human eosinophils and stimulating them in the presence of different concentrations of this compound. The levels of the released mediators are then quantified using methods like ELISA.

In Vivo Models
  • Eosinophil Migration Models: The ability of this compound to inhibit eosinophil migration was evaluated in vivo.[1] These experiments likely involved inducing eosinophil recruitment to a specific site in an animal model (e.g., guinea pig) using chemoattractants like PAF or leukotriene B4 (LTB4). The effect of this compound administration on the number of eosinophils accumulating at the site of inflammation would then be quantified.

Visualizing the Science

Diagrams can provide a clearer understanding of complex biological processes and experimental designs.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis vitro_assays Cell-based & Enzyme Assays (Cytotoxicity, Anti-inflammatory, α-glucosidase inhibition) ic50 Determine IC50 values vitro_assays->ic50 animal_model Animal Models of Disease (e.g., Inflammation) vitro_assays->animal_model Hypothesis Generation mechanism Elucidate Mechanism of Action ic50->mechanism dosing Administer this compound (Varying doses & routes) ic50->dosing Dose Range Finding efficacy Evaluate Efficacy & Toxicity mechanism->efficacy Target Validation animal_model->dosing dosing->efficacy pk_pd Pharmacokinetics/Pharmacodynamics efficacy->pk_pd pk_pd->mechanism Feedback for Optimization

Caption: Workflow for comparing in vitro and in vivo activity.

signaling_pathway cluster_pathway Generalized Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., PAF, LTB4) receptor Cell Surface Receptor stimulus->receptor signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) receptor->signaling transcription Transcription Factors signaling->transcription nucleus Nucleus transcription->nucleus Translocation gene Gene Expression response Inflammatory Response (e.g., Cytokine Release, Migration) gene->response Protein Synthesis This compound This compound This compound->signaling Inhibition? This compound->response Inhibition?

Caption: Potential sites of action for this compound in inflammation.

Correlation and Future Directions

The available data suggests a qualitative correlation between the in vitro anti-inflammatory effects of this compound on eosinophils and its in vivo ability to inhibit eosinophil migration.[1] The potent inhibition of eosinophil functions at sub-micromolar concentrations in vitro provides a strong rationale for the observed in vivo effects. However, a quantitative correlation is difficult to establish without more comprehensive in vivo studies that include pharmacokinetic and pharmacodynamic data.

Similarly, the cytotoxic effects observed against cancer cell lines in vitro are promising, but their translation into in vivo anti-tumor efficacy remains to be demonstrated.[1] Factors such as drug metabolism, tumor penetration, and potential toxicity in a whole-organism context will be critical determinants of its therapeutic potential.

  • Comprehensive in vivo efficacy studies in relevant animal models of inflammation and cancer.

  • Pharmacokinetic and toxicological profiling to understand its absorption, distribution, metabolism, excretion, and safety profile.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

By systematically addressing these research questions, the scientific community can build a more complete picture of this compound's therapeutic potential and pave the way for its further development.

References

Confirming Sulochrin's Cellular Target: A Comparative Guide to Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule like sulochrin directly binds to its intended cellular target is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. While this compound, a fungal metabolite, has been observed to inhibit angiogenesis, modulate eosinophil activity, and act as a partial agonist of the Aryl Hydrocarbon Receptor (AhR), direct confirmation of its molecular target engagement in a cellular context remains to be robustly demonstrated. This guide provides a comparative overview of key biophysical assays—Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)—that can be employed to definitively identify and validate the cellular targets of this compound.

This document outlines a strategic workflow for a researcher aiming to confirm this compound's target engagement. It begins by leveraging this compound's known biological activities to propose putative targets and then details the experimental methodologies to validate these interactions.

Proposed Workflow for this compound Target Validation

The journey from a bioactive compound to a validated drug candidate with a known mechanism of action requires a systematic approach to target identification and validation. Based on existing literature, this compound's bioactivities suggest potential interactions with proteins in several key signaling pathways. A proposed workflow for confirming these interactions is outlined below.

This compound Target Validation Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Data Analysis and Validation A Known Biological Activities of this compound (Anti-angiogenic, Anti-inflammatory, AhR Agonism) B Identify Putative Targets (e.g., VEGFR, AhR, α-glucosidase, proteins in eosinophil activation pathway) A->B C Select Appropriate Cellular Models (e.g., HUVECs, Jurkat cells, HepG2 cells) B->C D Perform Cellular Target Engagement Assays C->D E CETSA (Cellular Thermal Shift Assay) D->E F Biophysical Assays (SPR, FP) D->F G Quantitative Data Analysis (EC50, Kd, ΔTm) E->G F->G H Validate Target and Downstream Effects G->H

Caption: A proposed workflow for identifying and validating the cellular target of this compound.

Comparison of Key Target Engagement Assays

Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparison of three powerful techniques that could be applied to study this compound.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Ligand binding increases the thermal stability of the target protein.Measures changes in refractive index upon ligand binding to an immobilized protein.Detects changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Environment In situ (intact cells, cell lysates)In vitro (purified, immobilized protein)In vitro (purified components in solution)
Labeling Label-free for the test compound (this compound). Requires a specific antibody for detection.Label-free for the test compound. Requires immobilization of the target protein.Requires fluorescent labeling of one binding partner (either this compound or a competitive ligand).
Quantitative Output Thermal shift (ΔTm), Cellular EC50Association rate (ka), Dissociation rate (kd), Affinity (KD)Binding affinity (Kd), IC50
Key Advantage Confirms target engagement in a physiological cellular environment.Provides real-time kinetic data.Homogeneous assay, suitable for high-throughput screening.
Key Limitation Not all proteins exhibit a clear thermal shift; lower throughput.Requires purified, stable protein for immobilization; potential for artifacts from immobilization.Requires a suitable fluorescent probe; potential for interference from compound fluorescence.

Implicated Signaling Pathways

This compound's reported biological activities point towards its potential interaction with several cellular signaling pathways. Understanding these pathways is crucial for designing experiments to confirm target engagement and elucidate its mechanism of action.

Vascular Endothelial Growth Factor (VEGF) Signaling

This compound's anti-angiogenic properties suggest it may interfere with the VEGF signaling pathway, which is critical for the formation of new blood vessels.[1] A primary target in this pathway could be the VEGF receptor (VEGFR).

VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGF signaling pathway leading to cell proliferation and survival.

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound has been identified as a partial agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating immune responses.

AhR Signaling Pathway This compound This compound AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) This compound->AhR_complex AhR_active Activated AhR AhR_complex->AhR_active Hsp90/XAP2 dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway upon ligand binding.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to verify target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[2]

Objective: To determine if this compound binds to a putative target protein (e.g., VEGFR2 or AhR) in intact cells, leading to its thermal stabilization.

Materials:

  • Cell line expressing the target protein (e.g., HUVECs for VEGFR2, HepG2 for AhR)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction). Normalize the total protein concentration of all samples.

  • Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the soluble target protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. From isothermal dose-response curves (performed at a fixed temperature), a cellular EC50 can be determined.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure the kinetics of binding between a small molecule and a purified, immobilized protein.[3][4]

Objective: To determine the binding affinity and kinetics (ka, kd, KD) of this compound to a purified putative target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein

  • This compound at various concentrations

  • Immobilization buffers (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Protein Immobilization: Covalently immobilize the purified target protein onto the sensor chip surface according to the manufacturer's protocol.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface. A positive control (known binder) and a negative control (non-binder) should be included.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: The binding events are recorded in real-time as a sensorgram. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) Protocol

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. It is well-suited for competitive binding assays.[5][6]

Objective: To determine the binding affinity of this compound to a target protein in a competitive format.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer) that binds to the target

  • This compound

  • Assay buffer

  • Microplate reader with FP capabilities

  • Black, low-binding microplates

Procedure:

  • Assay Setup: In a microplate, add the target protein and the fluorescent tracer at optimized concentrations.

  • Competition: Add a serial dilution of this compound to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in the microplate reader.

  • Data Analysis: The binding of this compound will displace the fluorescent tracer, causing a decrease in polarization. Plot the FP values against the concentration of this compound and fit the data to a dose-response curve to determine the IC50. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

By employing these methodologies, researchers can systematically move from the known biological effects of this compound to a validated understanding of its direct molecular interactions within the cell, a crucial step in its development as a potential therapeutic agent.

References

Comparative Bioactivity Analysis of Sulochrin and Its Brominated Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the bioactivity of sulochrin and its brominated derivatives is not available in the current scientific literature. While this compound, a diphenyl ether metabolite produced by various fungi, has been studied for its diverse biological activities, research specifically detailing the synthesis and subsequent bioactivity evaluation of its brominated forms is not publicly accessible. Therefore, a direct comparison with supporting experimental data, as requested, cannot be provided.

This guide will instead summarize the known bioactivities of the parent compound, this compound, to provide a baseline understanding for researchers, scientists, and drug development professionals. This will be followed by a general overview of how bromination can influence the bioactivity of other organic molecules, which may offer insights into the potential effects on this compound.

Bioactivity of this compound

This compound has been investigated for a range of biological effects, with the most notable being its anti-angiogenic, antimicrobial, and cytotoxic properties.

Data Summary: Bioactivity of this compound
Bioactivity ClassSpecific ActivityKey Findings
Anti-angiogenic Inhibition of VEGF-induced tube formationThis compound has been shown to inhibit the formation of capillary-like tubes by human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF).
Antimicrobial Antibacterial and antifungalStudies have reported that this compound exhibits antimicrobial and weak cytotoxic activities.[1][2][3]
Cytotoxic Weak cytotoxicityThis compound has demonstrated weak cytotoxic effects against certain cell lines.[1][2][3]
Other Inhibition of eosinophil activation and chemotaxisResearch indicates that this compound can inhibit the activation and chemotaxis of eosinophils.

Potential Influence of Bromination on Bioactivity

The introduction of bromine atoms into an organic molecule, a process known as bromination, can significantly alter its physicochemical properties and, consequently, its biological activity. While specific data on brominated this compound is unavailable, studies on other classes of compounds provide general principles:

  • Enhanced Antimicrobial Activity: Bromination has been observed to increase the antimicrobial potency of various compounds, including flavonoids and other phenolics.[4][5] The presence of a halogen atom can increase the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes.

  • Modified Cytotoxicity: The effect of bromination on cytotoxicity is variable and structure-dependent. In some instances, brominated derivatives have shown enhanced cytotoxic activity against cancer cell lines.[6][7]

  • Altered Antioxidant Activity: The introduction of bromine can influence the antioxidant capacity of a molecule, although the effect is not always predictable and can depend on the position and number of bromine atoms.[8][9][10]

Experimental Protocols

Due to the lack of specific studies on brominated this compound, detailed experimental protocols for its bioactivity assessment are not available. However, standard assays would likely be employed to evaluate its potential antimicrobial, cytotoxic, and antioxidant activities.

General Experimental Workflow for Bioactivity Screening

Below is a generalized workflow that could be used to compare the bioactivity of this compound and its hypothetical brominated derivatives.

G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis This compound This compound Bromination Bromination Reaction This compound->Bromination Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) This compound->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) This compound->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) This compound->Antioxidant Brominated_Derivatives Brominated this compound Derivatives Bromination->Brominated_Derivatives Brominated_Derivatives->Antimicrobial Brominated_Derivatives->Cytotoxicity Brominated_Derivatives->Antioxidant Comparison Comparative Analysis of Bioactivity Antimicrobial->Comparison Cytotoxicity->Comparison Antioxidant->Comparison

Caption: Generalized workflow for the comparative bioactivity assessment of this compound and its derivatives.

Conclusion

While this compound itself has demonstrated a range of interesting bioactivities, the scientific community has yet to publish research on the synthesis and biological evaluation of its brominated derivatives. The general effects of bromination on other organic molecules suggest that such derivatives of this compound could possess modified, and potentially enhanced, antimicrobial and cytotoxic properties. Future research in this area is necessary to elucidate the specific effects of bromination on the bioactivity of this compound and to determine if these derivatives hold promise for further development in the fields of medicine and agricultural science. Without such studies, a direct and data-supported comparison remains speculative.

References

A Comparative Guide to the Antimicrobial Efficacy of Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that a comprehensive search of scientific literature and databases did not yield any information on a compound named "disulochrin." Therefore, this guide will focus exclusively on the available data regarding the antimicrobial properties of this compound.

This guide provides a detailed comparison of the antimicrobial efficacy of this compound, a naturally occurring benzophenone. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Efficacy of this compound and Its Derivatives

Quantitative data on the antimicrobial activity of this compound is limited in publicly available literature. While some studies indicate that this compound possesses weak antibacterial activity and no significant antifungal activity, other reports suggest broader antimicrobial properties. More extensive research is required to fully characterize its antimicrobial spectrum.

However, studies on dimeric derivatives of this compound, such as polluxochrin, dioschrin, and castochrin, have shown antimicrobial and weak cytotoxic activities. The table below summarizes the available data.

CompoundMicroorganismMethodActivityReference
This compoundGeneral BacteriaNot SpecifiedWeak antibacterial activity[1]
This compoundGeneral FungiNot SpecifiedNo antifungal activity[1]
PolluxochrinCandida albicansNot SpecifiedAntimicrobial activity[2]
DioschrinCandida albicansNot SpecifiedAntimicrobial activity[2]
CastochrinCandida albicansNot SpecifiedAntimicrobial activity[2]

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound, based on standard antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Microorganisms: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Growth Media: Appropriate liquid broth for the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.

  • Positive Control: Growth medium with the microorganism but without the test compound.

  • Negative Control: Growth medium only.

2. Inoculum Preparation:

  • Bacterial or fungal colonies from a fresh agar (B569324) plate are suspended in sterile saline or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is then further diluted in the growth medium to achieve the desired final concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL).

3. Assay Procedure:

  • Serial two-fold dilutions of the this compound stock solution are prepared in the growth medium directly in the wells of the 96-well plate.

  • The diluted microbial inoculum is added to each well containing the test compound dilutions.

  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum inoculation Inoculate Wells with Standardized Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates under Optimal Conditions inoculation->incubation controls Set Up Positive and Negative Controls controls->incubation read_results Visually Inspect for Growth Inhibition incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Mechanism of Action of Antimicrobial Agents

While the specific mechanism of action for this compound is not well-defined in the available literature, the following diagram illustrates common antimicrobial mechanisms that could be investigated.

Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets cluster_outcomes Resulting Effects compound Antimicrobial Compound (e.g., this compound) cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall cell_membrane Disruption of Cell Membrane Integrity compound->cell_membrane protein_synthesis Inhibition of Protein Synthesis compound->protein_synthesis nucleic_acid Inhibition of Nucleic Acid Synthesis compound->nucleic_acid metabolic_pathways Interference with Metabolic Pathways compound->metabolic_pathways bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal cell_membrane->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) protein_synthesis->bacteriostatic nucleic_acid->bactericidal metabolic_pathways->bacteriostatic

Common mechanisms of action for antimicrobial compounds.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal Procedures for Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols in the handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and preventing environmental contamination. Sulochrin, a fungal metabolite, requires careful management due to its significant toxicity. This guide provides essential, immediate safety and logistical information, offering a clear operational and disposal plan to foster a culture of safety and responsibility in the laboratory.

I. Hazard Profile and Immediate Safety Precautions

Before handling this compound, it is critical to consult the Safety Data Sheet (SDS). This compound is classified as a highly hazardous substance.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Immediate First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water or shower. Call a physician immediately.

  • Eye Contact: Rinse eyes thoroughly with plenty of water and remove contact lenses if present.

  • Ingestion: If swallowed, rinse mouth with water (give two glasses at most). Seek immediate medical advice.

II. Personal Protective Equipment (PPE)

Due to the high toxicity of this compound, the following personal protective equipment is mandatory when handling the compound, including during disposal procedures:

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. For handling larger quantities or where dust may be generated, wear respiratory protection.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Body Protection: A laboratory coat, fully fastened, is necessary. For larger quantities, consider additional protective clothing.

III. Quantitative Data Summary

The following table summarizes the key toxicological data for this compound. This information underscores the need for cautious handling and strict adherence to disposal protocols.

PropertyDataSource
Acute Toxicity (Oral) LD50 Rat: 21.8 mg/kgSigma-Aldrich
GHS Hazard Statements H300 + H310 + H330, H410Sigma-Aldrich

IV. Step-by-Step Disposal Protocol

Improper disposal of this compound can pose a severe risk to human health and the environment. Do not dispose of this compound down the drain or in regular trash.

Step 1: Segregation and Collection of this compound Waste

All waste streams contaminated with this compound must be collected as hazardous chemical waste.

  • Solid Waste:

    • Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.

    • Contaminated personal protective equipment (e.g., gloves, disposable lab coats) and labware (e.g., pipette tips, centrifuge tubes, weighing paper) must also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.

    • This includes rinsate from cleaning contaminated glassware.

  • "Empty" Containers:

    • The original container of this compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol, methanol, DMSO, as this compound is soluble in these[1]).

    • The rinsate from all three washes must be collected as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate solid waste stream (e.g., glass recycling), in accordance with your institution's policies.

Step 2: Labeling and Storage of Hazardous Waste

Proper labeling and storage are crucial for safe waste management.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound Waste," "Liquid this compound Waste in Methanol"). Include the accumulation start date.

  • Storage: Keep waste containers securely sealed when not in use. Store them in a designated and secure satellite accumulation area within the laboratory, away from drains, heat sources, and incompatible materials.

Step 3: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS representative or contractor with all available information about the compound, including the Safety Data Sheet.

V. Experimental Workflow: this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Handling Protocols for Sulochrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of Sulochrin. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound, a fungal metabolite, is classified as harmful if swallowed and causes skin and serious eye irritation. While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it as a potent compound and minimize all potential exposure.

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Protection Level Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved N95 or P100 RespiratorTo prevent inhalation of this compound powder. A P100 filter offers a higher filtration efficiency. For situations with potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
Hand Protection Chemical-resistant Nitrile Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an additional layer of protection against potential contamination. Gloves should be changed immediately if contaminated.
Eye Protection Chemical Splash GogglesTo provide a complete seal around the eyes and protect against splashes of this compound solutions or contact with the powder.
Skin and Body Protection Laboratory CoatA buttoned, long-sleeved lab coat should be worn to protect skin and personal clothing from contamination.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect against spills and falling objects.

Operational Plan for Handling this compound

Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area within the fume hood by lining it with absorbent bench paper.

  • Weighing: When weighing solid this compound, use a containment balance or perform the task in a fume hood to prevent the dispersal of fine powders.

  • Solution Preparation: Add this compound powder to the solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, hazard information, and the date of preparation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Follow these procedures for proper disposal:

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed plastic bag or containerCollect all contaminated disposables (e.g., gloves, pipette tips, absorbent paper) in a designated hazardous waste bag.
Liquid Waste Labeled, sealed, and compatible waste containerCollect all this compound-containing solutions in a clearly labeled hazardous waste container. Segregate from other waste streams to prevent accidental reactions.
Empty Containers Original container or appropriate waste containerTriple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal according to institutional guidelines.

Emergency Procedures: Spill Response

In the event of a this compound spill, follow the procedural workflow outlined below.

Sulochrin_Spill_Response cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps cluster_Emergency Large or Uncontrolled Spill Alert Alert others in the area Evacuate Evacuate the immediate spill area Alert->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Evacuate_Lab Evacuate the entire laboratory Assess->Evacuate_Lab If large or uncontrolled Contain Contain the spill with absorbent material PPE->Contain Cleanup_Solid For solid spills: Gently cover with a damp paper towel to avoid dust Contain->Cleanup_Solid If Solid Cleanup_Liquid For liquid spills: Absorb with inert material (e.g., vermiculite, sand) Contain->Cleanup_Liquid If Liquid Collect Collect absorbed material and contaminated items Cleanup_Solid->Collect Cleanup_Liquid->Collect Package Place all waste in a sealed, labeled hazardous waste container Collect->Package Decontaminate Decontaminate the spill area with soap and water Package->Decontaminate Report Report the incident to the laboratory supervisor and EHS Decontaminate->Report Contact_EHS Contact Environmental Health & Safety (EHS) immediately Evacuate_Lab->Contact_EHS

Caption: Workflow for handling a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulochrin
Reactant of Route 2
Reactant of Route 2
Sulochrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.